Technical Documentation Center

2-Ethyl-3-nitropyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Ethyl-3-nitropyridine
  • CAS: 1346534-62-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Ethyl-3-nitropyridine

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Foreword: The Strategic Importance of 2-Ethyl-3-nitropyridine In the landscape of modern medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Strategic Importance of 2-Ethyl-3-nitropyridine

In the landscape of modern medicinal chemistry and materials science, substituted nitropyridines serve as pivotal building blocks. Their inherent chemical functionalities—a nucleophilic pyridine ring activated by an electron-withdrawing nitro group—render them versatile precursors for a diverse array of more complex molecular architectures. Specifically, 2-Ethyl-3-nitropyridine is a compound of emerging interest, offering a unique combination of steric and electronic properties for the synthesis of novel pharmaceutical intermediates and specialized organic materials. This guide provides a comprehensive, field-proven perspective on the viable synthetic pathways to 2-Ethyl-3-nitropyridine, emphasizing not just the procedural steps, but the underlying chemical principles and strategic considerations that ensure a successful and reproducible synthesis.

I. Strategic Synthesis Planning: Navigating the Landscape

The synthesis of 2-Ethyl-3-nitropyridine is not a one-size-fits-all endeavor. The choice of synthetic route is contingent upon several factors, including the availability of starting materials, scalability, and desired purity profile. Two primary strategic approaches emerge from the literature and our in-house expertise:

  • Direct Nitration of 2-Ethylpyridine: This is the most atom-economical approach, directly introducing the nitro group onto the commercially available 2-ethylpyridine backbone. However, the direct nitration of pyridine derivatives can be challenging due to the ring's inherent electron deficiency, which is further compounded by the acidic conditions of nitration leading to the formation of the pyridinium ion, deactivating the ring towards electrophilic substitution.[1]

  • Construction of the Pyridine Ring or Derivatization: This strategy involves building the substituted pyridine from acyclic precursors or, more commonly, derivatizing a pre-functionalized pyridine ring. A highly effective approach in this category is the functionalization of a 2-chloro-3-nitropyridine intermediate. This method offers greater control over regioselectivity.

This guide will focus on a robust and adaptable two-step synthetic sequence commencing from a commercially available 2-halopyridine. This approach, analogous to the synthesis of related 2-alkyl-3-nitropyridines, provides a reliable and scalable route to the target compound.[2][3]

II. Recommended Synthetic Pathway: A Two-Step Approach from 2-Chloro-3-nitropyridine

This pathway is predicated on the high reactivity of 2-chloro-3-nitropyridine towards nucleophilic aromatic substitution (SNAr).[2][3] The electron-withdrawing nitro group at the 3-position, coupled with the electronegativity of the nitrogen atom in the ring, renders the 2-position highly susceptible to nucleophilic attack.

Synthetic_Pathway 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Intermediate_Malonate Diethyl (3-nitro-2-pyridyl)ethylmalonate 2-Chloro-3-nitropyridine->Intermediate_Malonate 1. Diethyl ethylmalonate, NaH, THF 2. Hydrolysis & Decarboxylation (H2SO4, heat) 2-Ethyl-3-nitropyridine 2-Ethyl-3-nitropyridine Intermediate_Malonate->2-Ethyl-3-nitropyridine

Caption: Proposed two-step synthesis of 2-Ethyl-3-nitropyridine.

Step 1: Nucleophilic Aromatic Substitution with Diethyl Ethylmalonate

The initial step involves the reaction of 2-chloro-3-nitropyridine with the sodium salt of diethyl ethylmalonate. The malonate anion acts as a potent carbon nucleophile, displacing the chloride at the 2-position of the pyridine ring.

Causality of Experimental Choices:

  • Choice of Nucleophile: Diethyl ethylmalonate is selected as the source of the ethyl group. The two ester functionalities serve to increase the acidity of the alpha-proton, facilitating the formation of the nucleophilic enolate.

  • Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the diethyl ethylmalonate, driving the reaction towards the formation of the enolate.

  • Solvent Selection: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the sodium cation of the enolate without interfering with the reaction.

Step 2: Hydrolysis and Decarboxylation

The resulting diethyl (3-nitro-2-pyridyl)ethylmalonate is then subjected to acidic hydrolysis and decarboxylation. The ester groups are hydrolyzed to carboxylic acids, and the resulting β-keto acid readily loses carbon dioxide upon heating to yield the desired 2-ethyl-3-nitropyridine.

Causality of Experimental Choices:

  • Acidic Conditions: Aqueous sulfuric acid is a common and effective reagent for both the hydrolysis of the esters and the subsequent decarboxylation.

  • Elevated Temperature: The decarboxylation step is thermally driven and requires heating to proceed at a reasonable rate.

III. Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular WeightPuritySupplier
2-Chloro-3-nitropyridine5470-18-8158.54 g/mol ≥98%Sigma-Aldrich
Diethyl ethylmalonate609-07-4188.20 g/mol ≥99%Sigma-Aldrich
Sodium hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol 60%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol ≥99.9%Sigma-Aldrich
Sulfuric Acid (98%)7664-93-998.08 g/mol 98%Fisher Scientific
Diethyl ether60-29-774.12 g/mol ACS GradeVWR
Saturated Sodium Bicarbonate SolutionN/AN/AN/AIn-house prep.
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol ≥99.5%Sigma-Aldrich

Step-by-Step Methodology:

Part A: Synthesis of Diethyl (3-nitro-2-pyridyl)ethylmalonate

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 g, 25.0 mmol, 1.2 eq) as a 60% dispersion in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time.

  • Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl ethylmalonate (4.71 g, 25.0 mmol, 1.2 eq) in anhydrous THF (20 mL) to the stirred suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas has ceased.

  • Re-cool the reaction mixture to 0 °C and add a solution of 2-chloro-3-nitropyridine (3.30 g, 20.8 mmol, 1.0 eq) in anhydrous THF (30 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and then heat at reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl (3-nitro-2-pyridyl)ethylmalonate as a viscous oil. The crude product is typically used in the next step without further purification.

Part B: Synthesis of 2-Ethyl-3-nitropyridine

  • To the crude diethyl (3-nitro-2-pyridyl)ethylmalonate from the previous step, add a 1:1 mixture of concentrated sulfuric acid and water (50 mL).

  • Heat the mixture at reflux (approximately 120 °C) for 6 hours.

  • Monitor the decarboxylation by observing the cessation of carbon dioxide evolution.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice (100 g).

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 9:1 Hexanes/Ethyl Acetate) to afford 2-ethyl-3-nitropyridine as a yellow oil.

Expected Yield and Characterization:

  • Yield: 60-70% over two steps.

  • 1H NMR (400 MHz, CDCl3): δ 8.65 (dd, J = 4.4, 1.6 Hz, 1H), 8.10 (dd, J = 8.4, 1.6 Hz, 1H), 7.40 (dd, J = 8.4, 4.4 Hz, 1H), 3.05 (q, J = 7.6 Hz, 2H), 1.35 (t, J = 7.6 Hz, 3H).

  • 13C NMR (101 MHz, CDCl3): δ 160.2, 153.8, 134.5, 132.1, 123.6, 28.9, 13.2.

  • Mass Spectrometry (EI): m/z 152.06 [M]+.

IV. Mechanistic Insights and Rationale

Reaction_Mechanism cluster_0 Step 1: SNAr cluster_1 Step 2: Hydrolysis & Decarboxylation Start_1 2-Chloro-3-nitropyridine + Diethyl ethylmalonate enolate Meisenheimer_Complex Meisenheimer Complex (Stabilized by NO2 group) Start_1->Meisenheimer_Complex Nucleophilic Attack Product_1 Diethyl (3-nitro-2-pyridyl)ethylmalonate Meisenheimer_Complex->Product_1 Loss of Cl- Product_1_hydrolysis Diethyl (3-nitro-2-pyridyl)ethylmalonate Diacid (3-nitro-2-pyridyl)ethylmalonic acid Product_1_hydrolysis->Diacid Acid Hydrolysis (H+) Enol_Intermediate Enol Intermediate Diacid->Enol_Intermediate Decarboxylation (Heat, -CO2) Final_Product 2-Ethyl-3-nitropyridine Enol_Intermediate->Final_Product Tautomerization

Caption: Key mechanistic steps in the synthesis of 2-Ethyl-3-nitropyridine.

The success of this synthetic route hinges on the powerful electron-withdrawing nature of the nitro group, which stabilizes the negatively charged Meisenheimer complex formed during the SNAr reaction. This stabilization significantly lowers the activation energy for the nucleophilic attack, allowing the reaction to proceed under relatively mild conditions. The subsequent hydrolysis and decarboxylation are classic organic transformations that reliably convert the malonic ester functionality to the desired ethyl group.

V. Safety Considerations and Best Practices

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere and quench with extreme care.

  • Concentrated Sulfuric Acid: Highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Add acid to water, never the other way around.

  • Anhydrous Solvents: THF can form explosive peroxides upon standing. Use freshly distilled or inhibitor-free solvents.

  • Reflux Conditions: Ensure proper condenser setup with adequate water flow to prevent the escape of volatile and potentially flammable solvents.

VI. Concluding Remarks for the Practicing Scientist

The synthesis of 2-Ethyl-3-nitropyridine, while not extensively documented, can be reliably achieved through a logical, multi-step sequence that leverages well-established principles of organic chemistry. The presented two-step approach, starting from 2-chloro-3-nitropyridine, offers a robust and scalable method for obtaining this valuable building block. By understanding the causality behind each experimental choice—from reagent selection to reaction conditions—researchers can not only reproduce this synthesis but also adapt it for the preparation of a wider range of 2-alkyl-3-nitropyridine analogs. This guide serves as a testament to the power of applying fundamental mechanistic understanding to the practical challenges of synthetic chemistry in the pursuit of novel molecules for drug discovery and materials science.

References

Exploratory

An In-depth Technical Guide to 2-Ethyl-3-nitropyridine: Properties, Synthesis, and Applications

Introduction In the landscape of modern medicinal chemistry and organic synthesis, substituted pyridines represent a class of heterocyclic compounds of paramount importance. The pyridine scaffold is a ubiquitous feature...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, substituted pyridines represent a class of heterocyclic compounds of paramount importance. The pyridine scaffold is a ubiquitous feature in a vast number of FDA-approved drugs and agrochemicals, owing to its unique electronic properties and ability to engage in hydrogen bonding, which enhances pharmacokinetic profiles.[1] Among these, 2-Ethyl-3-nitropyridine (CAS No. 1346534-62-0) emerges as a significant building block.[2] The strategic placement of an ethyl group at the C2 position and a strongly electron-withdrawing nitro group at the C3 position imbues the molecule with a distinct reactivity profile, making it a versatile intermediate for the synthesis of complex molecular architectures.[3][4]

This technical guide offers a comprehensive exploration of the chemical properties of 2-Ethyl-3-nitropyridine. It is designed for researchers, scientists, and drug development professionals, providing not just data, but also mechanistic insights and field-proven perspectives on its synthesis, reactivity, and potential applications. We will delve into its physicochemical characteristics, spectroscopic signature, synthetic pathways, and key chemical transformations, all grounded in authoritative references.

Section 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its application in research and development.

Physicochemical Data

The fundamental properties of 2-Ethyl-3-nitropyridine are summarized below. While extensive experimental data for this specific molecule is not broadly published, properties can be reliably inferred from its structure and data available for closely related analogues.

PropertyValueSource
CAS Number 1346534-62-0[2][5]
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.153 g/mol [2]
Appearance (Predicted) Pale yellow solid or oilInferred
Storage Temperature 2-8 °C[2]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Likely water soluble.Inferred from[6]
SMILES CCC1=NC=CC=C1=O[2]
Spectroscopic Profile (Anticipated)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the ethyl group. The aromatic protons will be downfield, influenced by the ring nitrogen and the nitro group. The ethyl group should present as a characteristic triplet (for the -CH₃) and quartet (for the -CH₂-).

  • ¹³C NMR: The carbon spectrum will display signals for the five unique carbons of the pyridine ring and two signals for the ethyl group. The carbon atom attached to the nitro group (C3) and the carbons adjacent to the ring nitrogen (C2, C6) are expected to be significantly deshielded.[8]

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 152.[2] Common fragmentation patterns for related compounds involve the loss of the nitro group (NO₂) and cleavage of the ethyl group.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong characteristic absorption bands for the nitro group (asymmetric and symmetric N-O stretching) typically found around 1530-1550 cm⁻¹ and 1345-1365 cm⁻¹, respectively. C-H stretching from the aromatic ring and the ethyl group, as well as C=N and C=C stretching vibrations from the pyridine ring, will also be present.

Section 2: Synthesis and Purification

The synthesis of 2-alkyl-3-nitropyridines is well-documented, typically proceeding from readily available 2-chloro-3-nitropyridine precursors.[4] This pathway is favored due to the high reactivity of the 2-position in chloropyridines towards nucleophilic substitution.[10][11]

Proposed Synthetic Workflow

A robust and reliable two-step method can be employed, which involves the introduction of a two-carbon unit via a malonic ester synthesis, followed by hydrolysis and decarboxylation to yield the final ethyl group.[4][10]

Synthetic Workflow for 2-Ethyl-3-nitropyridine cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Hydrolysis & Decarboxylation start 2-Chloro-3-nitropyridine reagent1 Diethyl Malonate K₂CO₃, Anhydrous THF start->reagent1 intermediate Diethyl 2-((3-nitropyridin-2-yl))malonate reagent1->intermediate reagent2 Aqueous H₂SO₄ Heat (Reflux) intermediate->reagent2 product 2-Ethyl-3-nitropyridine reagent2->product

Caption: Proposed two-step synthesis of 2-Ethyl-3-nitropyridine.

Detailed Experimental Protocol

Disclaimer: This protocol is illustrative and based on established procedures for similar compounds.[4][10] It must be adapted and optimized under strict laboratory safety protocols.

Step 1: Synthesis of Diethyl 2-((3-nitropyridin-2-yl))malonate

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Add potassium carbonate (K₂CO₃, 2.5 equivalents) and diethyl malonate (1.5 equivalents).

  • Stir the suspension vigorously. Add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude malonic ester intermediate is often of sufficient purity to be carried directly to the next step without further purification.[10]

Step 2: Synthesis of 2-Ethyl-3-nitropyridine (Hydrolysis & Decarboxylation)

  • To the crude diethyl 2-((3-nitropyridin-2-yl))malonate, add a solution of aqueous sulfuric acid (e.g., 50% v/v).

  • Heat the mixture to reflux. The hydrolysis of the ester and subsequent decarboxylation will occur, often evidenced by gas (CO₂) evolution.

  • Monitor the reaction by TLC until the intermediate is fully consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize by slow addition to a cooled, saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure 2-Ethyl-3-nitropyridine.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Ethyl-3-nitropyridine is dominated by the powerful electron-withdrawing nature of the nitro group, which significantly influences the pyridine ring's electronic landscape.

Electronic Effects and Reactivity Hotspots

The nitro group at the C3 position and the ring nitrogen atom work in concert to render the pyridine ring electron-deficient. This has two major consequences:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The ring is highly activated towards attack by nucleophiles. The nitro group particularly activates the positions ortho (C2, C4) and para (C6) to it.[12]

  • Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the ring makes electrophilic substitution reactions very difficult.

Reactivity of 2-Ethyl-3-nitropyridine cluster_0 Key Reactions center 2-Ethyl-3-nitropyridine snar SNAr of NO₂ Group (e.g., + R-S⁻) center->snar Nu⁻ attacks C3 reduction Nitro Group Reduction (e.g., H₂, Pd/C) center->reduction Yields 3-aminopyridine sidechain Side-Chain Reactivity (e.g., Oxidation) center->sidechain Benzylic-like position

Caption: Key reactivity pathways for 2-Ethyl-3-nitropyridine.

Key Transformations
  • Nucleophilic Substitution of the Nitro Group: A notable feature of 3-nitropyridines is the ability of the nitro group itself to act as a leaving group in SNAr reactions. This is particularly efficient with soft nucleophiles like thiolates (R-S⁻).[4][13] This reaction provides a powerful method for introducing sulfur-containing functionalities at the C3 position, which is a common strategy in drug design. The reaction proceeds smoothly, often with high regioselectivity.[4]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions, such as catalytic hydrogenation (H₂ over Pd/C) or using reducing agents like stannous chloride (SnCl₂).[14] This transformation is fundamental, as the resulting 2-ethylpyridin-3-amine is a versatile intermediate for further functionalization, such as diazotization or amide bond formation, opening pathways to a wide array of more complex heterocyclic systems.[3][14]

  • Side-Chain Reactivity: While less explored, the C-H bonds on the methylene group (-CH₂-) of the ethyl substituent are in a "benzylic-like" position relative to the pyridine ring. This suggests they may be susceptible to radical or oxidative functionalization under appropriate conditions, providing another handle for molecular elaboration.

Section 4: Applications in Research and Drug Development

Nitropyridine derivatives are crucial intermediates in the pharmaceutical and agrochemical industries.[15][16] Their value stems from their role as versatile building blocks that enable the construction of complex, biologically active molecules.[3][16]

  • Pharmaceutical Intermediates: The 2-Ethyl-3-nitropyridine scaffold can be elaborated into molecules targeting a wide range of diseases. The ability to perform SNAr reactions or reduce the nitro group allows for the systematic introduction of diverse functional groups to probe structure-activity relationships (SAR) during a drug discovery campaign.[15] The pyridine ring itself is a key pharmacophore, capable of forming crucial hydrogen bonds with biological targets.[1]

  • Fine Chemical Building Blocks: Beyond pharmaceuticals, this compound serves as a valuable precursor in the synthesis of fine chemicals, dyes, and materials where specific electronic and optical properties are desired.[3][16] The functional handles—the nitro group and the activatable ring positions—allow for its incorporation into larger, more complex systems.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Ethyl-3-nitropyridine is not widely available, data from analogous compounds like 3-nitropyridine and 2-methyl-3-nitropyridine provides essential guidance for safe handling.[6][17]

  • Hazards: Based on related structures, 2-Ethyl-3-nitropyridine should be considered toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[6] It is expected to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[6][17] It is also listed as a combustible material.[6]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[17]

  • Handling: Avoid breathing dust, fumes, or vapors.[17] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory. Use non-sparking tools and ensure all equipment is properly grounded, especially when handling larger quantities.[18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[17][18] Recommended storage is between 2-8 °C.[2] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[17]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

2-Ethyl-3-nitropyridine is a heterocyclic building block with significant potential for synthetic and medicinal chemistry. Its chemical behavior is dictated by the interplay between the ethyl substituent and the powerfully activating nitro group, which opens up reliable pathways for functionalization through nucleophilic aromatic substitution and reduction. By understanding its fundamental properties, synthesis, and reactivity, researchers can leverage this versatile intermediate to construct novel molecules for applications in drug discovery, agrochemicals, and materials science. As with any reactive chemical, adherence to strict safety protocols is essential for its responsible and effective use in the laboratory.

References

  • Thermo Fisher Scientific. (2010, November 15).
  • Thermo Fisher Scientific. (2014, January 23). SAFETY DATA SHEET - 2-Methyl-3-nitropyridine, 97%.
  • Thermo Fisher Scientific.
  • Pharmarecipere. (n.d.). The Role of Nitropyridines in Pharmaceutical Development.
  • Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity.
  • Nikol'skiy, V. G., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines. Retrieved from [Link]

  • LookChem. (n.d.). 2-Ethyl-3-nitro-pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-ethyl-3-methylpyridine. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Mol-Instincts. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?.
  • Apollo Scientific. (2023, July 6).
  • PubChem. (n.d.). 2-Ethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

  • PubChemLite. (n.d.).
  • ChemicalBook. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2020, December 15). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • Kumar, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 2-Ethyl-3-nitropyridine (CAS 1346534-62-0) Introduction In the landscape of modern pharmaceutical and agrochemical research, heterocyclic compounds form the backbone of a vast array of acti...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Ethyl-3-nitropyridine (CAS 1346534-62-0)

Introduction

In the landscape of modern pharmaceutical and agrochemical research, heterocyclic compounds form the backbone of a vast array of active molecules. Among these, the pyridine scaffold is particularly prominent due to its presence in numerous FDA-approved drugs and its versatile chemical reactivity.[1] The introduction of a nitro group onto the pyridine ring, creating nitropyridines, further enhances its utility by modulating the electronic properties of the ring and providing a handle for diverse chemical transformations.[2]

This technical guide focuses on a specific, yet important, derivative: 2-Ethyl-3-nitropyridine (CAS No. 1346534-62-0). While direct literature on this exact molecule is sparse, its structural similarity to well-studied analogs, such as 2-methyl-3-nitropyridine, allows for a comprehensive and predictive analysis.[3][4] This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications as a key building block in medicinal chemistry.

Synthesis and Mechanistic Insights

A robust and reliable synthesis of 2-alkyl-3-nitropyridines has been established in the literature, primarily starting from commercially available 2-chloro-3-nitropyridine.[4] The most viable pathway for synthesizing the title compound involves a malonic ester synthesis followed by hydrolysis and decarboxylation to introduce the ethyl group. This multi-step process offers good yields and high purity.

Proposed Synthetic Pathway

The synthesis can be envisioned in two primary stages:

  • Nucleophilic Substitution: Reaction of 2-chloro-3-nitropyridine with an appropriate malonic ester derivative.

  • Hydrolysis & Decarboxylation: Removal of the ester groups and subsequent loss of carbon dioxide to yield the final product.

A logical precursor for introducing the ethyl group is diethyl ethylmalonate. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-deficient pyridine ring is attacked by the carbanion generated from the malonate.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Diethyl 2-(3-nitro-2-pyridinyl)malonate

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: To this suspension, add diethyl malonate dropwise at 0 °C.[5] The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt of diethyl malonate.

  • Nucleophilic Substitution: Add a solution of 2-chloro-3-nitropyridine in anhydrous THF to the reaction mixture.

  • Reaction & Work-up: The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the reaction is quenched carefully with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Hydrolysis and Decarboxylation to 2-Ethyl-3-nitropyridine

  • Hydrolysis: The purified diethyl 2-(3-nitro-2-pyridinyl)malonate is dissolved in a mixture of a strong acid, such as aqueous sulfuric or hydrobromic acid, and acetic acid.[6]

  • Decarboxylation: The solution is heated to reflux. The acidic conditions facilitate the hydrolysis of the ester groups to carboxylic acids, and the resulting β-keto acid (in relation to the pyridine ring) readily decarboxylates upon heating.[7]

  • Isolation: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH or NaHCO₃ solution) and the product, 2-Ethyl-3-nitropyridine, is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the final product.

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Malonic Ester Condensation cluster_step2 Step 2: Hydrolysis & Decarboxylation A 2-Chloro-3-nitropyridine (CAS: 5470-18-8) D Reaction at Reflux A->D B Diethyl Malonate (CAS: 105-53-3) B->D C Base (e.g., NaH) in Anhydrous THF C->D E Intermediate: Diethyl 2-(3-nitro-2-pyridinyl)malonate D->E G Heat (Reflux) E->G F Aqueous Acid (e.g., H2SO4 / H2O) F->G H Final Product: 2-Ethyl-3-nitropyridine G->H

Caption: Proposed two-step synthesis of 2-Ethyl-3-nitropyridine.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 2-Ethyl-3-nitropyridine.

PropertyValueSource(s)
CAS Number 1346534-62-0[8]
Molecular Formula C₇H₈N₂O₂[8]
Molecular Weight 152.15 g/mol [8]
Appearance Predicted: Yellow liquid or solidAnalogy to[9]
Boiling Point Predicted: Higher than 2-methyl analog (86°C/5mmHg)Analogy to[9]
Solubility Predicted: Soluble in common organic solvents (DCM, EtOAc, THF)General chemical principles

Spectroscopic Analysis (Predicted)

No experimental spectra for 2-Ethyl-3-nitropyridine are publicly available. However, a detailed prediction of its key spectroscopic features can be made based on data from analogous structures, including 2-methyl-3-nitropyridine and various ethylpyridines.[2][3][10][11]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.6 - 8.8dd1HH-6 (Pyridine)The proton at position 6 is ortho to the ring nitrogen and will be the most deshielded aromatic proton.
~ 8.2 - 8.4dd1HH-4 (Pyridine)The proton at position 4 is ortho to the electron-withdrawing nitro group, leading to a significant downfield shift.
~ 7.3 - 7.5dd1HH-5 (Pyridine)The proton at position 5 is coupled to both H-4 and H-6 and is expected to be the most upfield of the aromatic protons.
~ 2.9 - 3.1q2H-CH₂- (Ethyl)The methylene protons are adjacent to the pyridine ring and will appear as a quartet due to coupling with the methyl group. The shift is downfield due to the proximity to the aromatic system.[2]
~ 1.3 - 1.5t3H-CH₃ (Ethyl)The terminal methyl protons will appear as a triplet due to coupling with the adjacent methylene group.[11]
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 158 - 162C-2 (Pyridine)Carbon bearing the ethyl group.
~ 152 - 155C-6 (Pyridine)Carbon adjacent to the ring nitrogen.
~ 145 - 148C-3 (Pyridine)Carbon bearing the nitro group, significantly influenced by its electron-withdrawing nature.
~ 133 - 136C-4 (Pyridine)Aromatic CH carbon.
~ 123 - 126C-5 (Pyridine)Aromatic CH carbon.
~ 25 - 28-CH₂- (Ethyl)Methylene carbon of the ethyl group.[10]
~ 13 - 16-CH₃ (Ethyl)Methyl carbon of the ethyl group.[10]
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3100 - 3000MediumAromatic C-H stretchTypical for C-H stretching vibrations on a pyridine ring.[12]
~ 2980 - 2850MediumAliphatic C-H stretchAsymmetric and symmetric stretching of the ethyl group's CH₂ and CH₃ bonds.
~ 1600 - 1570StrongC=C / C=N ring stretchingCharacteristic vibrations for the pyridine ring.
~ 1530 - 1500 Strong Asymmetric NO₂ stretch A very strong and characteristic absorption for nitroarenes.[13]
~ 1360 - 1340 Strong Symmetric NO₂ stretch The second strong, characteristic absorption for the nitro group.[13]
~ 850 - 750StrongC-H out-of-plane bendingBending vibrations of the hydrogens on the substituted pyridine ring.

Reactivity and Synthetic Utility

The chemical behavior of 2-Ethyl-3-nitropyridine is dominated by the strong electron-withdrawing nature of the 3-nitro group. This feature makes the molecule an excellent substrate for several key transformations that are highly valuable in drug discovery.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 3-position is a competent leaving group in SNAr reactions, especially when attacked by soft nucleophiles like thiolates.[4] This reactivity allows for the introduction of a wide range of substituents at this position, providing a powerful tool for library synthesis and structure-activity relationship (SAR) studies.

  • Mechanism: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose formation is facilitated by the nitro group.

Caption: Generalized SNAr reaction at the 3-position.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various standard reducing agents (e.g., SnCl₂, H₂/Pd-C, Fe/HCl). This transformation is fundamental in medicinal chemistry as it converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group. The resulting 2-ethylpyridin-3-amine is a versatile intermediate for constructing fused heterocyclic systems or for amide bond formation.[14]

Applications in Drug Development

While specific applications of 2-Ethyl-3-nitropyridine are not documented, its structural motif is highly relevant to pharmaceutical development. Nitropyridine derivatives are key intermediates in the synthesis of a range of Active Pharmaceutical Ingredients (APIs).[2][14]

  • Scaffold for Library Synthesis: The dual reactivity—SNAr at the 3-position and functionalization of the amine derived from nitro reduction—makes it an ideal starting point for creating diverse chemical libraries for high-throughput screening.

  • Bioisostere and Pharmacophore: The pyridine ring is a common bioisostere for a phenyl ring, offering improved solubility and metabolic stability. The substitution pattern of 2-Ethyl-3-nitropyridine provides a specific vector space for molecular elaboration to target various biological receptors.

Safety and Handling

No specific safety data sheet (SDS) for 2-Ethyl-3-nitropyridine is widely available. Based on analogous compounds like nitropyridines, the following precautions are recommended:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazards: Likely to be harmful if swallowed, inhaled, or absorbed through the skin. Nitroaromatic compounds can be irritants.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • PubChem. (n.d.). 4-Ethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line).... Retrieved from [Link]

  • Karchava, A. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5678. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-. NIST WebBook. Retrieved from [Link]

  • Human Metabolome Database. (2023). Showing metabocard for Diethyl malonate (HMDB0029573). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) Diethyl 2-(cyanomethyl)-2-(5-nitropyrid-2-yl)malonate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-3-nitropyridine. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Products of the Reaction of Diethylmalonate [with Formaldehyde and Methylamine on.... Retrieved from https://onlinelibrary.wiley.com/doi/abs/10.1002/chin.196521199
  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 2-Ethyl-3-nitropyridine: A Technical Guide

This guide provides a detailed analysis of the spectroscopic properties of 2-Ethyl-3-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. As a Senior Application Scie...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the spectroscopic properties of 2-Ethyl-3-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections will delve into the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, grounded in the fundamental principles of spectroscopy and supported by data from analogous compounds. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural characterization of this molecule.

Molecular Structure and Spectroscopic Overview

2-Ethyl-3-nitropyridine is an aromatic heterocyclic compound. The pyridine ring is substituted with an ethyl group at the 2-position and a nitro group at the 3-position. These substituents significantly influence the electron distribution within the pyridine ring, which in turn dictates the molecule's spectroscopic signatures. The ethyl group is an electron-donating group, while the nitro group is a strong electron-withdrawing group. Their combined effects create a unique electronic environment that can be elucidated using NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following sections provide a predicted analysis of the ¹H and ¹³C NMR spectra of 2-Ethyl-3-nitropyridine.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Ethyl-3-nitropyridine is expected to show distinct signals for the protons of the ethyl group and the pyridine ring. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nitro group will deshield the adjacent protons, shifting their signals downfield, while the electron-donating ethyl group will have a shielding effect on nearby protons.

Table 1: Predicted ¹H NMR Data for 2-Ethyl-3-nitropyridine

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-47.4 - 7.6ddJ(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5
H-58.2 - 8.4ddJ(H5-H4) ≈ 8.0, J(H5-H6) ≈ 4.5
H-68.7 - 8.9ddJ(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.5
-CH₂- (ethyl)2.8 - 3.0qJ ≈ 7.5
-CH₃ (ethyl)1.2 - 1.4tJ ≈ 7.5
  • Aromatic Protons (H-4, H-5, H-6): The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum. Due to the strong deshielding effect of the adjacent nitro group and the ring nitrogen, H-6 is predicted to be the most downfield signal. H-5 will also be significantly deshielded. H-4 will be the most upfield of the aromatic protons. The coupling between these protons will result in doublet of doublets (dd) splitting patterns.

  • Ethyl Group Protons: The methylene (-CH₂-) protons of the ethyl group are adjacent to the aromatic ring and will appear as a quartet. The methyl (-CH₃) protons will be further upfield and will appear as a triplet due to coupling with the methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for 2-Ethyl-3-nitropyridine

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2158 - 162
C-3145 - 149
C-4122 - 125
C-5135 - 138
C-6150 - 153
-CH₂- (ethyl)25 - 29
-CH₃ (ethyl)13 - 16
  • Aromatic Carbons: The carbon atoms attached to the nitrogen (C-2 and C-6) are expected to be the most downfield. The carbon bearing the nitro group (C-3) will also be significantly deshielded. The other ring carbons (C-4 and C-5) will appear at intermediate chemical shifts.

  • Ethyl Group Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Ethyl-3-nitropyridine will be characterized by absorption bands corresponding to the vibrations of the pyridine ring, the nitro group, and the ethyl group.

Table 3: Predicted IR Absorption Bands for 2-Ethyl-3-nitropyridine

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic
2980-2850C-H stretchAliphatic (ethyl)
1600-1580C=C & C=N stretchPyridine ring
1550-1520Asymmetric NO₂ stretchNitro group
1360-1340Symmetric NO₂ stretchNitro group
1470-1430C-H bendAliphatic (ethyl)
850-750C-H out-of-plane bendAromatic
  • Nitro Group Vibrations: The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.

  • Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds in the pyridine ring will appear in the 1600-1400 cm⁻¹ region.

  • C-H Vibrations: The spectrum will also show C-H stretching vibrations for both the aromatic ring and the aliphatic ethyl group, as well as bending vibrations for the ethyl group.

Experimental Protocols

The following sections outline the standard procedures for acquiring NMR and IR spectra for a compound like 2-Ethyl-3-nitropyridine.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Ethyl-3-nitropyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a single-pulse experiment with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data with Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Use a sufficient number of scans for adequate signal-to-noise, as ¹³C has a low natural abundance (e.g., 1024 or more scans).

    • Process the data similarly to the ¹H spectrum.

IR Spectroscopy Protocol
  • Sample Preparation:

    • For liquids: Place a drop of the neat liquid between two KBr or NaCl plates.

    • For solids: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet/Nujol).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Synthesis of 2-Ethyl-3-nitropyridine

A potential synthetic pathway could be analogous to the synthesis of 2-methyl-3-nitropyridines, which involves the reaction of 2-chloro-3-nitropyridine with a suitable nucleophile.[1][2] In this case, an ethyl Grignard reagent or a related organometallic compound could potentially displace the chlorine atom.

Proposed Synthetic Workflow:

Synthesis Start 2-Chloro-3-nitropyridine Reagent Ethylmagnesium bromide (Grignard Reagent) in THF Start->Reagent Nucleophilic Aromatic Substitution Workup Aqueous Workup Reagent->Workup Product 2-Ethyl-3-nitropyridine Workup->Product

Caption: Proposed synthesis of 2-Ethyl-3-nitropyridine.

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 2-Ethyl-3-nitropyridine.

Workflow cluster_IR IR Analysis cluster_NMR NMR Analysis IR_Acquire Acquire IR Spectrum IR_Identify Identify Functional Groups (NO₂, C-H aromatic/aliphatic) IR_Acquire->IR_Identify Structure_Proposal Propose Molecular Structure IR_Identify->Structure_Proposal NMR_Acquire Acquire ¹H & ¹³C NMR Spectra H_NMR Analyze ¹H NMR: Chemical Shifts, Multiplicity, Integration NMR_Acquire->H_NMR C_NMR Analyze ¹³C NMR: Chemical Shifts NMR_Acquire->C_NMR H_NMR->Structure_Proposal C_NMR->Structure_Proposal Final_Structure Confirm Structure of 2-Ethyl-3-nitropyridine Structure_Proposal->Final_Structure

Caption: Workflow for spectroscopic data analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-Ethyl-3-nitropyridine. By leveraging established principles of NMR and IR spectroscopy and drawing comparisons with analogous compounds, we have outlined the expected spectral features that are crucial for the structural elucidation of this molecule. The provided experimental protocols offer a practical framework for researchers to acquire and interpret the spectroscopic data, thereby facilitating the confident characterization of 2-Ethyl-3-nitropyridine in their scientific endeavors. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the final structural assignment.

References

  • NIST. Pyridine, 2-ethyl-. NIST Chemistry WebBook. [Link]

  • SpectraBase. 3-Nitropyridine. [Link]

  • NIST. 3-Nitropyridine. NIST Chemistry WebBook. [Link]

  • PubChem. 2-Ethylpyridine. [Link]

  • PubChem. 3-Nitropyridine. [Link]

  • SpectraBase. 3-Nitropyridine - Optional[MS (GC)] - Spectrum. [Link]

  • SpectraBase. Pyridine, 2-ethyl- - Optional[ATR-IR] - Spectrum. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • SpectraBase. 2-Ethylpyridine - Optional[1H NMR] - Spectrum. [Link]

  • SpectraBase. 2-Ethylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • NIST. Pyridine, 2-ethyl-. NIST Chemistry WebBook. [Link]

  • ResearchGate. Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations. [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • ResearchGate. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

Sources

Foundational

discovery and history of nitropyridine compounds

An In-depth Technical Guide to the Discovery and History of Nitropyridine Compounds Abstract Nitropyridines represent a cornerstone of modern heterocyclic chemistry, serving as pivotal intermediates in the synthesis of p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Nitropyridine Compounds

Abstract

Nitropyridines represent a cornerstone of modern heterocyclic chemistry, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their history, however, is not one of straightforward discovery but rather a compelling narrative of overcoming the inherent electronic deficiencies of the pyridine ring. The electron-withdrawing nature of the nitrogen atom renders the pyridine nucleus highly resistant to classical electrophilic aromatic substitution, a challenge that stymied early chemists. This guide chronicles the journey from these initial hurdles to the development of elegant synthetic strategies that unlocked the full potential of nitropyridines. We will explore the seminal breakthrough of the N-oxide strategy, which electronically "activated" the ring for nitration, the evolution of methods to control isomeric substitution, and the subsequent rise of nitropyridines as powerful electrophilic synthons in nucleophilic substitution reactions. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind key experimental choices, detailed protocols for foundational syntheses, and an appreciation for the rich history of this vital class of compounds.

Introduction: The Pyridine Conundrum

The pyridine ring, an aromatic heterocycle, presents a fascinating duality in its reactivity. While its aromaticity suggests a reactivity profile similar to benzene, the presence of the highly electronegative nitrogen atom significantly alters its electronic landscape. This nitrogen atom exerts a powerful inductive effect, withdrawing electron density from the ring and making it electron-deficient.

Furthermore, under the strongly acidic conditions required for typical electrophilic nitration (e.g., mixed nitric and sulfuric acid), the lone pair of electrons on the nitrogen atom is readily protonated.[3] This forms the pyridinium cation, which is even more severely deactivated towards electrophilic attack.[3][4] Consequently, direct nitration of pyridine is notoriously difficult, requiring harsh conditions and resulting in very low yields of the desired 3-nitropyridine.[3][5][6] This inherent inertness posed a significant barrier to the exploration of pyridine chemistry in its early days.

Part I: The Breakthrough of Ring Activation – The N-Oxide Strategy

The primary obstacle to pyridine nitration was the deactivation of the ring by the nitrogen atom. A paradigm shift occurred with the strategic application of pyridine N-oxides. The introduction of an N-oxide functionality fundamentally alters the electronic properties of the ring. The oxygen atom, through resonance, donates electron density back into the pyridine ring, particularly at the 2- and 4-positions, thereby activating these positions for electrophilic attack.[7][8] This approach, pioneered in the mid-20th century, transformed the field and made nitropyridines readily accessible.

The nitration of pyridine N-oxide proceeds efficiently to yield 4-nitropyridine N-oxide as the major product, a testament to the powerful directing effect of the N-oxide group.[7] This intermediate is a versatile building block in its own right and can be readily deoxygenated to furnish 4-nitropyridine.[9]

Key Experimental Protocol: Synthesis of 4-Nitropyridine N-Oxide

This protocol is based on established historical methods using a mixed acid approach for the electrophilic nitration of pyridine N-oxide.[7][10]

1. Preparation of the Nitrating Acid:

  • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place 12 mL (approx. 0.29 mol) of fuming nitric acid.

  • While cooling the flask in an ice bath and stirring continuously, slowly and cautiously add 30 mL (approx. 0.56 mol) of concentrated sulfuric acid in small portions.

  • Allow the mixture to warm to room temperature (approx. 20°C) before use.

2. Reaction Setup:

  • Assemble a 100 mL three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel.

  • Equip the reflux condenser with an adapter to safely vent the nitrous fumes produced during the reaction to a scrubbing solution (e.g., 2 M NaOH).[10]

3. Nitration Procedure:

  • Add 9.51 g (100 mmol) of pyridine N-oxide to the reaction flask and heat the contents to 60°C.

  • Transfer the prepared nitrating acid into the addition funnel.

  • Add the nitrating acid dropwise to the stirred pyridine N-oxide solution over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C and maintain this temperature for 3 hours.[7][10]

4. Work-up and Isolation:

  • Cool the reaction mixture to room temperature and then carefully pour it onto approximately 150 g of crushed ice in a large beaker.

  • Neutralize the acidic solution by cautiously adding a saturated aqueous solution of sodium carbonate in portions until the pH reaches 7-8. This step will cause significant foaming.

  • A yellow solid, consisting of the product and inorganic salts, will precipitate.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • To separate the product from inorganic salts, wash the crude solid with acetone. The 4-nitropyridine N-oxide is soluble in acetone while the salts are not.

  • Collect the acetone filtrate and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-nitropyridine N-oxide.[10]

5. Deoxygenation to 4-Nitropyridine (Optional):

  • The resulting 4-nitropyridine N-oxide can be reduced to 4-nitropyridine by heating with a reducing agent such as phosphorus trichloride (PCl₃).[9][11]

G cluster_prep Nitrating Acid Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation fHNO3 Fuming HNO₃ Mixer Mix & Cool (Ice Bath) fHNO3->Mixer cH2SO4 Conc. H₂SO₄ cH2SO4->Mixer NitratingAcid H₂SO₄/HNO₃ (Nitrating Mixture) Mixer->NitratingAcid ReactionVessel Reaction at 125-130°C for 3 hours NitratingAcid->ReactionVessel PyN_Oxide Pyridine N-Oxide PyN_Oxide->ReactionVessel Quench Pour onto Ice ReactionVessel->Quench Neutralize Neutralize with Na₂CO₃ (pH 7-8) Quench->Neutralize Filter Vacuum Filtration Neutralize->Filter Extract Acetone Wash Filter->Extract Evaporate Evaporate Solvent Extract->Evaporate Product 4-Nitropyridine N-Oxide Evaporate->Product

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on a nitropyridine. (Note: Image placeholders would be replaced with actual chemical structure diagrams in a final document.)

Part IV: Applications in Drug Discovery and Beyond

The synthetic versatility of nitropyridines has cemented their status as "privileged" structural motifs in drug design. [1]The pyridine ring is present in approximately 14% of N-heterocyclic drugs approved by the FDA, and nitropyridines are key precursors to many of them. [1]They serve as building blocks for a wide range of therapeutic agents with diverse activities.

Examples of Nitropyridine-Derived Bioactive Scaffolds
Therapeutic AreaBioactive Scaffold/Drug ClassRole of Nitropyridine IntermediateReference(s)
Oncology Microtubule-targeting agents3-nitropyridine analogues bind to the colchicine-site of tubulin, inhibiting cancer cell division.[12]
Oncology Kinase Inhibitors (e.g., AZD7648)2-amino-4-methyl-5-nitropyridine is a starting material for building complex heterocyclic systems.[1]
Infectious Disease Antibacterial agents4-nitropyridine-N-oxide acts as a quorum sensing inhibitor in Pseudomonas aeruginosa.[13]
CNS Disorders AzaphenothiazinesNitropyridines are used as precursors for constructing the tricyclic phenothiazine core.[1]
Antiviral HIV-1 Integrase InhibitorsNitropyridines are used to synthesize azaindole hydroxamic acids.[1]

Beyond pharmaceuticals, nitropyridine derivatives are essential intermediates in the agrochemical industry for the development of modern pesticides and herbicides. [14]They are also explored in materials science for creating dyes and polymers with specific electronic and optical properties. [1]

Conclusion

The history of nitropyridine chemistry is a compelling illustration of innovation in the face of synthetic challenges. The initial difficulty of direct nitration, stemming from the fundamental electronic nature of the pyridine ring, spurred the development of clever, enabling strategies like the N-oxide approach. This breakthrough not only solved a long-standing problem but also opened the door to a rich and diverse field of chemistry. Today, nitropyridines are no longer viewed as synthetic targets but as versatile and indispensable tools. Their predictable reactivity in nucleophilic substitutions allows chemists in drug discovery and materials science to construct complex molecular architectures with precision and efficiency, ensuring that the legacy of nitropyridines will continue to be written in laboratories for decades to come.

References

  • Ciganek, E. (1996). Intramolecular Chichibabin Reaction. The Journal of Organic Chemistry, 61(22), 7656-7661. Available at: [Link]

  • Chichibabin, A. E. (1924). Über eine neue Synthese von Pyridin-Basen. Journal für Praktische Chemie, 107(1), 122-128. Available at: [Link]

  • Biernat, A., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 653-657. Available at: [Link]

  • Scientific Update. (2018). The Chichibabin amination reaction. Available at: [Link]

  • Slideshare. (n.d.). Chichibabin Reaction. Available at: [Link]

  • Grokipedia. (n.d.). Chichibabin reaction. Available at: [Link]

  • Bakke, J. M., & Ranes, E. (1998). Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]

  • Biernat, A., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 653-657. Available at: [Link]

  • Wan, Z., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). Available at: [Link]

  • Yutilov, Y. M., & Svertilova, I. A. (1996). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • Luis, R. R., et al. (2022). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 46(3), 1163-1172. Available at: [Link]

  • Snetkov, V., et al. (2019). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 24(18), 3348. Available at: [Link]

  • OC-Praktikum. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available at: [Link]

  • Schlosser, M. (2005). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Angewandte Chemie International Edition, 44(14), 2112-2121. Available at: [Link]

  • Brown, E. V. (1957). Preparation and Reactions of 2-Nitropyridine-1-oxides. Journal of the American Chemical Society, 79(13), 3565-3566. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Available at: [Link]

  • NTNU Open. (2001). Synthesis and Functionalization of 3-Nitropyridines. Available at: [Link]

  • EPFL. (2012). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Available at: [Link]

  • Karchava, A. V., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5779. Available at: [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Available at: [Link]

  • Quora. (2022). Why does pyridine undergo electrophilic substitution at the C3 position? Available at: [Link]

  • Filo. (2025). Reaction of Pyridine with electrophiles. Available at: [Link]

  • van der Meer, D., et al. (2020). 3-nitropyridine analogues as novel microtubule-targeting agents. Scientific Reports, 10(1), 1-13. Available at: [Link]

  • Proschak, E., et al. (2019). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 62(12), 5677-5692. Available at: [Link]

  • OC Chem. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. Available at: [Link]

  • Google Patents. (2006). One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide.
  • Química Organica.org. (n.d.). Electrophilic substitution on pyridine. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Chemical Synthesis. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. Available at: [Link]

  • Google Patents. (2010). Process for preparation of nitropyridine derivatives.
  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Available at: [Link]

  • ACS Publications. (1957). Preparation and Reactions of 2-Nitropyridine-1-oxides. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

  • Semantic Scholar. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Ethyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the known physical and chemical characteristics of 2-Ethyl-3-nitropyridine, a substituted pyridine derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical characteristics of 2-Ethyl-3-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to its specific substitution pattern, this compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. This document collates available data, including predicted and comparative information, to serve as a foundational resource for researchers working with this compound.

Chemical Identity and Molecular Structure

2-Ethyl-3-nitropyridine is a heterocyclic aromatic compound. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is substituted with an ethyl group at the 2-position and a nitro group at the 3-position. The electron-withdrawing nature of the nitro group significantly influences the electronic properties and reactivity of the pyridine ring.

Molecular Structure:

Caption: 2D structure of 2-Ethyl-3-nitropyridine.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 1346534-62-0[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
SMILES CCC1=NC=CC=C1[O-][1]
InChI InChI=1S/C7H8N2O2/c1-2-7-8-5-3-4-6(7)9(10)11/h3-5H,2H2,1H3

Physical Properties

Table 2: Physical Properties of 2-Ethyl-3-nitropyridine

PropertyValueSource
Boiling Point 220.5 ± 20.0 °CPredicted
Density 1.195 ± 0.06 g/cm³Predicted
pKa 1.86 ± 0.10Predicted
Storage Temperature 2-8 °CChemShuttle[1]

Solubility: Specific solubility data for 2-Ethyl-3-nitropyridine has not been formally published. However, based on the general characteristics of nitropyridines, it is expected to be sparingly soluble in water and soluble in common organic solvents such as ethanol, methanol, acetone, and dichloromethane. The polarity of the molecule, influenced by the nitro group, suggests it will have moderate solubility in a range of organic solvents.

Spectroscopic Data (Comparative Analysis)

While experimental spectra for 2-Ethyl-3-nitropyridine are not available, an analysis of the expected spectral features can be made by comparison with structurally similar compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the ethyl group.

    • Aromatic Region: Three signals corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. The chemical shifts will be downfield due to the aromaticity and the electron-withdrawing effect of the nitro group.

    • Aliphatic Region: A quartet for the methylene (-CH₂-) protons of the ethyl group, coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons, coupled to the methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals.

    • Aromatic Region: Five signals for the carbons of the pyridine ring. The carbon bearing the nitro group (C3) and the carbon attached to the nitrogen (C2 and C6) will have characteristic chemical shifts.

    • Aliphatic Region: Two signals for the methylene and methyl carbons of the ethyl group.

3.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 2-Ethyl-3-nitropyridine is expected to exhibit characteristic absorption bands for its functional groups.

  • N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively.

  • C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Bands in the region of 2850-3000 cm⁻¹.

  • C=N and C=C Stretching (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: A band in the fingerprint region.

Synthesis and Reactivity

A plausible synthetic route to 2-Ethyl-3-nitropyridine involves the functionalization of a pre-existing pyridine ring. A common method for the synthesis of 2-alkyl-3-nitropyridines starts from the corresponding 2-chloro-3-nitropyridine.[2][3][4]

Proposed Synthetic Pathway:

Synthesis_of_2-Ethyl-3-nitropyridine start 2-Chloro-3-nitropyridine intermediate Reaction with an ethylating agent (e.g., Ethyl Grignard or Ethylzinc reagent) in the presence of a suitable catalyst start->intermediate Cross-coupling reaction product 2-Ethyl-3-nitropyridine intermediate->product

Caption: Proposed synthetic scheme for 2-Ethyl-3-nitropyridine.

Experimental Protocol (General Procedure for Synthesis of 2-Alkyl-3-nitropyridines):

This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific synthesis of 2-Ethyl-3-nitropyridine.

  • Reaction Setup: To a solution of 2-chloro-3-nitropyridine in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a suitable palladium or nickel catalyst.

  • Addition of Reagent: Slowly add a solution of an ethylating agent, such as ethylmagnesium bromide (Grignard reagent) or diethylzinc, at a controlled temperature (often low temperature to start).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactivity: The reactivity of 2-Ethyl-3-nitropyridine is dictated by the interplay of the electron-donating ethyl group and the strongly electron-withdrawing nitro group on the pyridine ring.

  • Nucleophilic Aromatic Substitution: The nitro group at the 3-position activates the pyridine ring towards nucleophilic attack, particularly at the 4- and 6-positions.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a versatile handle for further functionalization and the synthesis of various derivatives. This transformation is crucial in the synthesis of many pharmaceutical compounds.[5]

  • Modification of the Ethyl Group: The ethyl group can potentially undergo reactions, although the aromatic ring's stability makes these less common under standard conditions.

Applications in Research and Drug Development

While specific applications of 2-Ethyl-3-nitropyridine are not widely documented, nitropyridine derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] The functional groups present in 2-Ethyl-3-nitropyridine make it a valuable precursor for creating a library of compounds for screening in drug discovery programs.

The general importance of nitropyridines in pharmaceutical development stems from their role as versatile building blocks for Active Pharmaceutical Ingredients (APIs). The pyridine ring is a common motif in many drug molecules, and the nitro group can be a key pharmacophore or a synthetic handle for introducing other functionalities.[6]

Safety and Handling

Specific safety data for 2-Ethyl-3-nitropyridine is limited. However, based on the data for structurally related nitropyridines, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Compounds containing a nitro group can be toxic and may be irritants.

References

[7] Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

[6] MySkinRecipes. (n.d.). Ethyl 3-Nitropyridine-2-carboxylate. Retrieved from [Link]

[8] Cheméo. (n.d.). Chemical Properties of 2-ethyl-3-methylpyridine. Retrieved from [Link]

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

[9] Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a. Retrieved from [Link]

[2] MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

[10] Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

[11] PubChem. (n.d.). 3-Ethylpyridine. Retrieved from [Link]

[3] National Center for Biotechnology Information. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

[4] ResearchGate. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines. Retrieved from [Link]

[12] SpectraBase. (n.d.). 2-Ethylpyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

[13] SpectraBase. (n.d.). 2-Nitropyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

[14] PubChem. (n.d.). 2-Methyl-3-nitropyridine. Retrieved from [Link]

[15] ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

[16] ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Retrieved from [Link]

[17] ResearchGate. (n.d.). Assignment of 13C NMR spectra of methylethylpyridine (d) and copolymer.... Retrieved from [Link]

[18] Mol-Instincts. (2025). 2-ethyl-3-nitroquinoline. Retrieved from [Link]

[19] NIST. (n.d.). 2-Chloro-3-nitropyridine. Retrieved from [Link]

[20] SpectraBase. (n.d.). 2-Methylamino-3-nitropyridine - Optional[FTIR] - Spectrum. Retrieved from [Link]

[21] NIST. (n.d.). Pyridine, 3-ethyl-. Retrieved from [Link]

[22] NIST. (n.d.). Pyridine, 5-ethyl-2-methyl-. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Ethyl-3-nitropyridine Derivatives

Abstract The 2-Ethyl-3-nitropyridine scaffold is a compelling starting point in medicinal chemistry, embodying the unique electronic characteristics of the pyridine ring activated by a potent electron-withdrawing nitro g...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-Ethyl-3-nitropyridine scaffold is a compelling starting point in medicinal chemistry, embodying the unique electronic characteristics of the pyridine ring activated by a potent electron-withdrawing nitro group. While a single, universal mechanism of action for all its derivatives is not applicable, this guide delves into the core principles governing their biological activity. We will dissect the chemical properties of the scaffold itself and then explore distinct, well-documented mechanisms of action for structurally related nitropyridine compounds. This approach provides researchers and drug development professionals with a foundational understanding of how modifications to this core structure can elicit a range of therapeutic effects, from anticancer to antimicrobial action. This document is structured to provide not just a review of established knowledge but also a practical framework for future discovery, complete with detailed experimental protocols and workflow visualizations.

The 2-Ethyl-3-nitropyridine Core: A Chemo-Biological Profile

The therapeutic potential of any molecular scaffold begins with its intrinsic chemical properties. The 2-Ethyl-3-nitropyridine structure is a fascinating case study in electronic and steric influence.

  • The Pyridine Ring: As a nitrogen-containing heterocycle, the pyridine ring is a "privileged" structure in drug design, appearing in numerous FDA-approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system allows for π-π stacking interactions with biological targets.

  • The 3-Nitro Group: The defining feature of this scaffold is the nitro group (-NO2) at the 3-position. Its powerful electron-withdrawing nature significantly reduces the electron density of the pyridine ring. This has two major consequences:

    • Activation for Nucleophilic Attack: It makes the ring susceptible to nucleophilic aromatic substitution (SNA_r), a key reaction in both the synthesis of derivatives and potentially in their mechanism of action (e.g., covalent binding to a target).[3][4]

    • Modulation of pKa: It lowers the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and altering its ability to interact with protein residues.

  • The 2-Ethyl Group: The ethyl group at the 2-position provides a steric and lipophilic component. It can influence the molecule's orientation within a binding pocket and enhance its membrane permeability. Its presence also influences the reactivity of the adjacent positions on the ring.

This combination of features creates a versatile platform. The nitro group acts as an "electronic anchor," while the ethyl group and other positions on the ring can be modified to achieve specific interactions with a target, leading to diverse pharmacological outcomes.

G cluster_properties Core Chemical Properties cluster_consequences Resulting Biological Implications Scaffold 2-Ethyl-3-nitropyridine Core Pyridine Pyridine Ring (Privileged Scaffold, H-Bonding) Scaffold->Pyridine Nitro 3-Nitro Group (Electron-Withdrawing, Activates Ring) Scaffold->Nitro Ethyl 2-Ethyl Group (Lipophilicity, Sterics) Scaffold->Ethyl Target Target Specificity (Enzymes, Receptors, DNA, etc.) Pyridine->Target ADME ADME Properties (Permeability, Metabolism) Pyridine->ADME Reactivity Covalent/Non-covalent Interactions Pyridine->Reactivity Nitro->Target Nitro->ADME Nitro->Reactivity Ethyl->Target Ethyl->ADME Ethyl->Reactivity Target->Reactivity Binding Mode

Caption: Logical relationship of the 2-Ethyl-3-nitropyridine core's chemical properties to its biological potential.

Case Study: Microtubule Disruption by 3-Nitropyridine Analogs

One of the most potent anticancer mechanisms associated with the 3-nitropyridine scaffold is the disruption of microtubule dynamics. Certain 2-amino-3-anilino-3-nitropyridine derivatives have shown profound cytotoxic effects against a wide range of cancer cell lines, with GI50 values in the low nanomolar range.[5]

Mechanism of Action

These compounds act as microtubule-targeting agents. Unlike taxanes which stabilize microtubules, these 3-nitropyridine derivatives inhibit tubulin polymerization.

  • Binding to Tubulin: The compounds bind to the colchicine-binding site on β-tubulin. This interaction physically prevents the tubulin dimers from assembling into microtubules.

  • Cell Cycle Arrest: Microtubules are essential for the formation of the mitotic spindle during cell division. By inhibiting their formation, the compounds cause cells to arrest in the G2/M phase of the cell cycle.[5]

  • Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5]

This mechanism is particularly effective in rapidly dividing cancer cells, which are highly dependent on proper mitotic spindle function.

G Compound 3-Nitropyridine Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubules Compound->Microtubules Inhibits Tubulin->Microtubules Polymerization G2M G2/M Phase Arrest Spindle Mitotic Spindle Formation Microtubules->Spindle Spindle->G2M Checkpoint Failure Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Triggers

Caption: Signaling pathway for microtubule disruption by 3-nitropyridine anticancer agents.

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

To validate G2/M arrest, flow cytometry with propidium iodide (PI) staining is the gold standard. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content per cell.

Methodology:

  • Cell Culture: Plate a relevant cancer cell line (e.g., Jurkat, HT-29) at a density of 0.5 x 10^6 cells/mL in 6-well plates.

  • Compound Treatment: Treat cells with the 3-nitropyridine derivative at various concentrations (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash twice with ice-cold Phosphate Buffered Saline (PBS).

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

    • Causality Insight: Fixation with ethanol permeabilizes the cell membrane, allowing the PI stain to enter and bind to the DNA.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Causality Insight: RNase A is crucial to degrade any double-stranded RNA, ensuring that PI fluorescence is directly proportional to DNA content only.

  • Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. The data will show distinct peaks corresponding to cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. A significant increase in the G2/M peak population in treated cells compared to the control confirms the cell cycle arrest.

Case Study: Enzyme Inhibition by Nitropyridine Derivatives

The nitropyridine scaffold is a versatile building block for potent and selective enzyme inhibitors. The specific substitution pattern dictates which enzyme is targeted.[2]

Target Examples and Quantitative Data

Nitropyridine derivatives have been successfully developed to target a wide array of enzymes implicated in various diseases.

Derivative ClassEnzyme TargetDisease ContextReported IC50 ValuesReference(s)
Pyridyloxy-substituted acetophenonesProtoporphyrinogen OxidaseHerbicidal3.11–4.18 µM[1]
2-amino-3-methylpyridine derivativesJanus Kinase 2 (JAK2)Cancer, Inflammation8.5–12.2 µM[1]
3-chloroisoquinoline derivativesp70S6 Kinase β (p70S6Kβ)Cancer444 nM[1]
2,4,6-trisubstituted pyridinesMutant Isocitrate Dehydrogenase 2 (IDH2 R140Q)Acute Myeloid Leukemia~55 nM[6]
Thieno[2,3-d]pyrimidine-based pyridinesVEGFR-2 KinaseCancer (Angiogenesis)~230 nM[7]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

Determining the IC50 value—the concentration of an inhibitor required to reduce enzyme activity by 50%—is a critical step in drug discovery. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Workflow:

  • Reagent Preparation: Prepare assay buffer, recombinant human VEGFR-2 kinase, a suitable substrate peptide (e.g., a poly-Glu-Tyr peptide), and ATP. The inhibitor compound is serially diluted to create a concentration gradient.

  • Kinase Reaction: In a microplate, combine the kinase, the substrate, and the inhibitor at various concentrations. Initiate the enzymatic reaction by adding a specific concentration of ATP (often at the Km value for the kinase). Incubate for a set time (e.g., 60 minutes) at room temperature.

    • Causality Insight: The inhibitor competes with ATP or the substrate for binding to the kinase, reducing the rate of substrate phosphorylation.

  • Detection: Stop the reaction and add a detection solution containing a Europium (Eu)-labeled anti-phosphotyrosine antibody and an APC-labeled tracer that binds the substrate. Incubate to allow binding.

  • TR-FRET Reading: Excite the Europium donor fluorophore (at ~340 nm). If the substrate was phosphorylated, the Eu-antibody binds, bringing it close to the APC-tracer. This proximity allows for FRET, and the acceptor (APC) emits light (at ~665 nm). The ratio of acceptor to donor emission is measured.

  • Data Analysis: The TR-FRET signal is inversely proportional to the inhibitor's activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

G cluster_prep 1. Preparation cluster_rxn 2. Kinase Reaction cluster_detect 3. Detection cluster_analysis 4. Analysis A Prepare Reagents: - Kinase (VEGFR-2) - Substrate - ATP - Inhibitor Dilutions B Combine Kinase, Substrate, & Inhibitor A->B C Initiate with ATP B->C D Incubate (e.g., 60 min) C->D E Add Detection Mix: - Eu-Ab (anti-pTyr) - APC-Tracer D->E F Incubate E->F G Read TR-FRET Signal (Emission at 665nm / 620nm) F->G H Plot Data & Calculate IC50 G->H

Caption: Experimental workflow for a TR-FRET based in vitro kinase inhibition assay.

Concluding Remarks & Future Directions

The 2-Ethyl-3-nitropyridine scaffold represents a rich starting point for the development of novel therapeutics. Its mechanism of action is not monolithic but is instead a function of the specific derivative's ability to interact with distinct biological targets. We have demonstrated that subtle modifications can direct the scaffold's activity towards complex protein-protein interactions like microtubule assembly or towards the highly specific active sites of enzymes like kinases.

The key takeaway for researchers is to view the 2-Ethyl-3-nitropyridine core as a tunable platform. The future of drug discovery with this scaffold lies in:

  • Structure-Based Design: Utilizing computational docking and X-ray crystallography to design derivatives with enhanced selectivity for a chosen target.

  • Exploring New Targets: Systematically screening libraries of these derivatives against a wider range of biological targets, including those outside of oncology, such as phosphodiesterases for cardiovascular disease or kinases involved in neurodegeneration.[8]

  • Bioisosteric Replacement: Investigating the replacement of the nitro group with other electron-withdrawing groups (e.g., cyano, sulfone) to fine-tune electronic properties and potentially improve safety profiles, as nitroaromatic compounds can sometimes be associated with genotoxicity.[9]

By leveraging the foundational principles and experimental methodologies outlined in this guide, scientists can continue to unlock the full therapeutic potential of this versatile chemical class.

References

  • The Role of Nitropyridines in Pharmaceutical Development. (n.d.). Google Cloud.
  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC. (n.d.). PubMed Central.
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI.
  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. (2010). Semantic Scholar.
  • Ethyl 3-Nitropyridine-2-carboxylate. (n.d.). MySkinRecipes.
  • Nitropyridines, Their Synthesis and Reactions. (n.d.). ResearchGate.
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (n.d.). MDPI.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC. (2022). NIH.
  • 3-nitropyridine analogues as novel microtubule-targeting agents - PMC. (2024). PubMed Central.
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC. (n.d.). NIH.
  • Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2. (n.d.). PubMed.
  • 2-Ethyl-3-nitropyridine. (n.d.). BLD Pharm.
  • 2-Ethyl-3-nitro-pyridine. (n.d.). LookChem.
  • Ethyl 2-[(3-nitropyridin-2-YL)amino]acetate. (n.d.). PubChem.
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. (n.d.). NIH.
  • Nitropyridines: Synthesis and reactions. (n.d.). ResearchGate.
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.). NIH.
  • Application Notes and Protocols for Enzyme Inhibition Studies Involving Ethyl 5-cyano-2H-pyridine-1-carboxylate and Its Analogs. (n.d.). Benchchem.
  • Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. (n.d.). ResearchGate.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.). ACS Publications.
  • New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC. (n.d.). PubMed Central.
  • Process for preparation of nitropyridine derivatives. (n.d.). Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Notes: 2-Ethyl-3-nitropyridine as a Versatile Synthetic Building Block

Abstract This technical guide provides an in-depth exploration of 2-Ethyl-3-nitropyridine, a heterocyclic compound of significant interest in modern organic synthesis. Its strategic placement of an ethyl group at the C2...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Ethyl-3-nitropyridine, a heterocyclic compound of significant interest in modern organic synthesis. Its strategic placement of an ethyl group at the C2 position and a nitro group at the C3 position imparts unique reactivity, establishing it as a valuable precursor for a diverse range of complex molecules. This document details its core physicochemical properties, key synthetic transformations, and detailed, field-tested protocols. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this building block in the synthesis of novel pharmaceutical intermediates, agrochemicals, and materials.

Introduction: The Strategic Value of 2-Ethyl-3-nitropyridine

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials.[1] Among these, substituted pyridines are a "privileged structural motif" in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[2] 2-Ethyl-3-nitropyridine (CAS No. 1346534-62-0) emerges as a particularly powerful building block due to the orthogonal reactivity of its substituents.

The electron-withdrawing nitro group profoundly influences the pyridine ring's electronics, serving two primary roles:

  • Activating Group: It activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.[3]

  • Synthetic Handle: It can be readily reduced to an amino group, providing a key vector for further functionalization and the construction of fused ring systems.[4][5]

Simultaneously, the C2-ethyl group provides a steric and electronic influence that can be exploited to tune molecular properties or to serve as a site for further modification. This guide will elucidate the key reactions that make this molecule a cornerstone for synthetic innovation.

Physicochemical Properties

A clear understanding of a reagent's properties is fundamental to its effective use.

PropertyValueSource
CAS Number 1346534-62-0[6][7]
Molecular Formula C₇H₈N₂O₂[7]
Molecular Weight 152.15 g/mol [7]
Appearance Not specified (typically a solid)-
Storage 2-8 °C[7]
SMILES CCC1=NC=CC=C1=O[7]

Core Synthetic Transformations & Protocols

The utility of 2-Ethyl-3-nitropyridine is best demonstrated through its key chemical transformations. The following sections provide both the mechanistic rationale and detailed experimental protocols for its most important reactions.

Reduction of the Nitro Group: Gateway to 3-Aminopyridines

The most fundamental and widely used transformation of 2-Ethyl-3-nitropyridine is the reduction of its nitro group to form 2-ethylpyridin-3-amine. This amine is a critical intermediate for synthesizing a variety of pharmacologically active compounds, including fused heterocycles like imidazo[4,5-b]pyridines.[2] Catalytic hydrogenation is the preferred industrial and laboratory method due to its high efficiency, clean conversion, and atom economy.[5]

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for nitro group reductions. It exhibits high activity and selectivity, effectively catalyzing the reaction under mild temperature and pressure conditions without significantly affecting the pyridine ring or the ethyl group.[5]

  • Solvent: Protic solvents like ethanol or methanol are ideal. They are excellent at dissolving the substrate and the resulting amine, and they facilitate the interaction of hydrogen with the catalyst surface.[5]

  • Inert Atmosphere: The initial purging of the reaction vessel with an inert gas (e.g., nitrogen or argon) is a critical safety step. It removes oxygen, which can form explosive mixtures with hydrogen and can also deactivate the palladium catalyst.

  • Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, applying moderate positive pressure (1-5 MPa) significantly increases the concentration of dissolved hydrogen, thereby accelerating the reaction rate.[5]

Protocol 1: Catalytic Hydrogenation of 2-Ethyl-3-nitropyridine

Objective: To synthesize 2-ethylpyridin-3-amine via the reduction of 2-Ethyl-3-nitropyridine.

Materials:

  • 2-Ethyl-3-nitropyridine

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (anhydrous)

  • Celite® (diatomaceous earth)

  • High-pressure autoclave or hydrogenation vessel (e.g., Parr shaker)

  • Nitrogen and Hydrogen gas sources

Procedure:

  • Reactor Setup: To a high-pressure autoclave, add 2-Ethyl-3-nitropyridine (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate).

    • Scientist's Note: Wet Pd/C is preferred as dry Pd/C is pyrophoric and can ignite upon contact with air and solvents.

  • Solvent Addition: Add anhydrous ethanol to dissolve the substrate (concentration typically 0.1–0.5 M).

  • Inerting: Seal the reaction vessel. Purge the system by pressurizing with nitrogen to ~50 psi and then venting carefully. Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi or 0.34 MPa).

  • Reaction: Begin vigorous stirring and heat the mixture to the desired temperature (e.g., 25–50°C). The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up: Upon completion, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system again with nitrogen (3x).

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-ethylpyridin-3-amine. The product can be purified further by distillation or column chromatography if required.

G cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Setup_Vessel Add Substrate & Solvent to Autoclave Setup_Catalyst Add Pd/C Catalyst (under N2) Setup_Vessel->Setup_Catalyst Setup_Seal Seal Vessel & Purge with Nitrogen (3-5x) Setup_Catalyst->Setup_Seal Reaction_H2 Introduce H2 Gas (Pressurize) Setup_Seal->Reaction_H2 Reaction_Stir Stir & Heat (Monitor H2 Uptake) Reaction_H2->Reaction_Stir Workup_Vent Cool, Vent H2 & Purge with N2 Reaction_Stir->Workup_Vent Workup_Filter Filter through Celite to Remove Catalyst Workup_Vent->Workup_Filter Workup_Evap Evaporate Solvent (Reduced Pressure) Workup_Filter->Workup_Evap Workup_Product Isolated Product: 2-Ethylpyridin-3-amine Workup_Evap->Workup_Product

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the C3-nitro group, makes the molecule susceptible to nucleophilic attack. While SNAr reactions often involve displacing a halide, studies on related 3-nitropyridines have shown that the nitro group itself can act as a leaving group, particularly with soft nucleophiles like thiolates.[3][8] This provides a powerful, metal-free method for C-S bond formation.

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks an electron-deficient carbon atom (typically C2 or C6) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group (the nitro group as NO₂⁻) restores the aromaticity of the ring. The ethyl group at C2 sterically hinders attack at that position, potentially favoring attack at C6 or directing substitution of the nitro group at C3.

// Reactants sub [label=<

2-Ethyl-3-nitropyridine

];

nu [label="Nu⁻", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediate meisenheimer [label=<

Meisenheimer Complex (Resonance Stabilized)

];

// Products prod [label=<

Substituted Product

];

lg [label="NO₂⁻", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sub -> meisenheimer [label="+ Nu⁻", fontcolor="#5F6368"]; meisenheimer -> prod [label="- NO₂⁻", fontcolor="#5F6368"]; {rank=same; sub; nu;} {rank=same; prod; lg;}

// Invisible edges for layout nu -> meisenheimer [style=invis]; meisenheimer -> lg [style=invis]; } caption: "General Mechanism for SNAr Reaction."

Condensation Reactions at the Ethyl Group

Analogous to 2-methyl-3-nitropyridine, the methylene protons of the ethyl group in 2-Ethyl-3-nitropyridine are acidic.[8] This acidity is enhanced by the electron-withdrawing effects of both the pyridine nitrogen and the adjacent nitro group. This allows the ethyl group to participate in condensation reactions with aldehydes, providing a route to styryl-type pyridine derivatives, which have shown remarkable fluorescent properties.[3][9] This reaction offers a metal-free alternative to traditional cross-coupling methods like the Heck reaction.[8]

Synthetic Utility and Broader Applications

The transformations described above position 2-Ethyl-3-nitropyridine as a central hub for accessing a wide range of more complex heterocyclic structures.

// Central Building Block Start [label="2-Ethyl-3-nitropyridine", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Primary Products Amine [label="2-Ethylpyridin-3-amine"]; Styryl [label="Styryl Pyridine\nDerivatives"]; Thioether [label="Pyridine Thioethers"];

// Secondary Products / Applications Fused [label="Fused Heterocycles\n(e.g., Imidazopyridines)", fillcolor="#34A853"]; Pharma [label="Pharmaceuticals", shape=ellipse, style=filled, fillcolor="#EA4335"]; Fluoro [label="Fluorescent Materials", shape=ellipse, style=filled, fillcolor="#EA4335"]; Agro [label="Agrochemicals", shape=ellipse, style=filled, fillcolor="#EA4335"];

// Connections Start -> Amine [label=" Catalytic\n Hydrogenation "]; Start -> Styryl [label=" Aldehyde\n Condensation "]; Start -> Thioether [label=" SNAr with\n Thiolates "];

Amine -> Fused; Fused -> Pharma; Thioether -> Pharma; Thioether -> Agro; Styryl -> Fluoro; } caption: "Synthetic Utility of 2-Ethyl-3-nitropyridine."

  • In Medicinal Chemistry: Nitropyridines are precursors to a multitude of bioactive molecules. The derived 2-ethylpyridin-3-amine can be used to synthesize semicarbazide-sensitive amine oxidase (SSAO) inhibitors and other pharmacologically relevant scaffolds.[2] The ability to easily install sulfur or other heteroatoms via SNAr further expands its utility in drug discovery.[2]

  • In Agrochemicals: The pyridine ring is a common feature in modern herbicides and pesticides. Functionalized pyridines derived from 2-Ethyl-3-nitropyridine can be screened for potent herbicidal activity.[2]

  • In Materials Science: The synthesis of styryl-type derivatives via condensation reactions opens pathways to novel fluorescent molecules. These compounds can exhibit large Stokes shifts and tunable photophysical properties, making them suitable for applications in sensors, imaging, and organic electronics.[9]

Conclusion

2-Ethyl-3-nitropyridine is more than a simple chemical intermediate; it is a versatile and powerful building block for synthetic innovation. Its predictable reactivity, centered on the facile reduction of its nitro group and the activation of the pyridine ring towards nucleophilic substitution, provides chemists with reliable and efficient pathways to a wide range of valuable compounds. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this key molecule in the development of next-generation pharmaceuticals, agrochemicals, and functional materials.

References

  • BLD Pharm. 2-Ethyl-3-nitropyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECFPRv2vUfEX10z0DBwVec6MRtH9eT4mbx7z1MtK88BkcbxcWFx1kl4Z_o2GUaAc3SXX2wMUDvBNNOUFN4wuAAhEAurwuzRCFI4NbKURNCh6jmLB2g6ZYWpqL3w34MQ8HN0d5RjDRaItsCofF1GA==]
  • Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [URL: https://www.mdpi.com/2571-6110/3/1/114]
  • Nikol'skiy, V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9498902/]
  • Scriven, E. F. V. (2007). Nitropyridines: Synthesis and reactions. ResearchGate. [URL: https://www.researchgate.net/publication/250085423_Nitropyridines_Synthesis_and_reactions]
  • Aksenov, A. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
  • Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [URL: https://www.researchgate.net/publication/346855219_Synthesis_of_2-Methyl-3-nitropyridines_2-Styryl-3-nitropyridines_and_Their_Reactions_with_S-Nucleophiles]
  • NIST. Pyridine, 2-ethyl-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C100710&Mask=200]
  • Zhang, Z., et al. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941018/]
  • Aksenov, A. V., et al. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7766023/]
  • PubChem. 2-Methyl-3-nitropyridine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/329360]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. [URL: https://www.inno-pharmchem.com/news/the-chemistry-of-2-cyano-3-nitropyridine-synthesis-routes-and-reactivity-57502179.html]
  • ChemShuttle. 2-ethyl-3-nitropyridine. [URL: https://www.chemshuttle.com/product-details/164700/2-ethyl-3-nitropyridine]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [URL: https://www.inno-pharmchem.com/news/the-synthesis-and-applications-of-nitro-pyridine-derivatives-focusing-on-2-methyl-3-nitropyridine-57502338.html]
  • Sultankulova, A. S., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. [URL: https://dl.uctm.edu/journal/node/j2019-3/11_18-132_p_522-530.pdf]
  • Adkins, H., et al. Hydrogenation of Derivatives of Pyridine. Sciencemadness.org. [URL: http://sciencemadness.
  • PubChemLite. Ethyl 2-ethyl-5-nitropyridine-3-carboxylate (C10H12N2O4). [URL: https://pubchemlite.
  • BenchChem. Application Notes and Protocols: Catalytic Hydrogenation of 2-Ethylnitrobenzene. [URL: https://www.benchchem.
  • Sukhorukov, A. Y. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7775591/]
  • SRD ORGANICS LTD. Heterocyclic Building Blocks. [URL: https://www.srdorganics.com/page/heterocyclic-building-blocks]

Sources

Application

The Versatile Role of 2-Ethyl-3-nitropyridine in Medicinal Chemistry: A Keystone for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Applications and Synthetic Protocols of a High-Value Heterocyclic Building Block. In the landscape of modern medicinal chemistry, t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Applications and Synthetic Protocols of a High-Value Heterocyclic Building Block.

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of novel therapeutic agents, owing to its presence in numerous FDA-approved drugs. Among the vast array of functionalized pyridines, 2-Ethyl-3-nitropyridine emerges as a particularly valuable, albeit underexplored, building block. Its unique electronic and steric properties, conferred by the ethyl group at the 2-position and the strongly electron-withdrawing nitro group at the 3-position, render it a versatile synthon for the construction of complex molecular architectures with diverse biological activities. This guide provides an in-depth exploration of the applications of 2-Ethyl-3-nitropyridine in medicinal chemistry, complete with detailed synthetic protocols and expert insights into its strategic utilization.

The Strategic Advantage of the 2-Ethyl-3-nitropyridine Scaffold

The utility of 2-Ethyl-3-nitropyridine in drug discovery is rooted in the inherent reactivity of the nitropyridine core. The nitro group significantly activates the pyridine ring, making it susceptible to a variety of chemical transformations. This reactivity is the gateway to a diverse range of derivatives with potential therapeutic applications.

Key Chemical Features and Their Implications:
  • Activated Pyridine Ring: The potent electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups at positions ortho and para to the nitro group, enabling the synthesis of large and diverse compound libraries.[1]

  • The Nitro Group as a Synthetic Handle: Beyond its activating effect, the nitro group can be readily reduced to an amino group. This transformation is a pivotal step in the synthesis of fused heterocyclic systems, such as imidazopyridines, which are prevalent in many kinase inhibitors and other biologically active molecules.

  • The 2-Ethyl Group's Influence: The ethyl group at the 2-position provides steric bulk and lipophilicity, which can be crucial for modulating a compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). It can also influence the binding affinity and selectivity of the final drug molecule for its biological target.

Applications in Therapeutic Areas

While specific, publicly available examples of 2-Ethyl-3-nitropyridine as a direct precursor in late-stage clinical candidates are limited, the broader class of 2-alkyl-3-nitropyridines serves as a strong indicator of its potential. The following sections extrapolate from the known reactivity and applications of similar compounds to highlight the most promising therapeutic avenues for derivatives of 2-Ethyl-3-nitropyridine.

Oncology: Crafting Novel Kinase Inhibitors

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The 2-amino-3-nitropyridine moiety, readily accessible from 2-Ethyl-3-nitropyridine, is a key component in the synthesis of various fused heterocyclic systems that can effectively target the ATP-binding site of kinases.

Protocol 1: Synthesis of a 2-Amino-3-nitropyridine Precursor for Kinase Inhibitor Scaffolds

This protocol outlines a general method for the amination of a 2-halo-3-nitropyridine, a common precursor to 2-alkyl-3-nitropyridines. While a direct amination of 2-Ethyl-3-nitropyridine is less common, understanding this transformation is key to its synthetic utility.

Materials:

  • 2-Chloro-3-nitropyridine (or analogous 2-halo-3-nitropyridine)

  • Ammonia (as a solution in a suitable solvent like methanol or as ammonium hydroxide)

  • Anhydrous solvent (e.g., Methanol, Ethanol, or Dioxane)

  • Sealed reaction vessel or autoclave

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • In a sealed reaction vessel, dissolve 2-chloro-3-nitropyridine (1.0 eq) in the chosen anhydrous solvent.

  • Add a solution of ammonia (excess, typically 5-10 eq) to the reaction mixture.

  • Seal the vessel and heat the reaction to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the specific substrate and solvent used and should be monitored by TLC or LC-MS.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Carefully vent the reaction vessel in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the desired 2-amino-3-nitropyridine.

Causality Behind Experimental Choices: The use of a sealed vessel and elevated temperatures is necessary to overcome the activation energy for the nucleophilic aromatic substitution of the chloro group by the relatively weak nucleophile, ammonia. The excess of ammonia is used to drive the reaction to completion. The choice of solvent is critical; polar aprotic solvents can often accelerate SNAr reactions.

Workflow for Kinase Inhibitor Synthesis

G cluster_0 Synthesis of Fused Heterocycle 2-Ethyl-3-nitropyridine 2-Ethyl-3-nitropyridine 2-Ethyl-3-aminopyridine 2-Ethyl-3-aminopyridine 2-Ethyl-3-nitropyridine->2-Ethyl-3-aminopyridine Reduction (e.g., H2, Pd/C) Fused Heterocyclic Core\n(e.g., Imidazopyridine) Fused Heterocyclic Core (e.g., Imidazopyridine) 2-Ethyl-3-aminopyridine->Fused Heterocyclic Core\n(e.g., Imidazopyridine) Cyclization with a suitable reagent Functionalized Kinase Inhibitor Functionalized Kinase Inhibitor Fused Heterocyclic Core\n(e.g., Imidazopyridine)->Functionalized Kinase Inhibitor Further functionalization

Caption: Synthetic pathway from 2-Ethyl-3-nitropyridine to a functionalized kinase inhibitor.

Neurodegenerative Diseases: A Gateway to Neuroprotective Agents

There is growing interest in pyridine derivatives for the treatment of neurodegenerative diseases. While direct evidence for 2-Ethyl-3-nitropyridine is not yet established, a structurally related compound, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, has demonstrated retinoprotective effects in models of retinal ischemia–reperfusion. This suggests that the 2-ethylpyridine core may be a privileged scaffold for developing agents that can mitigate neuronal damage.

The synthesis of such neuroprotective agents could involve the transformation of the nitro group into other functionalities, such as a hydroxyl or amino group, followed by further derivatization to optimize for blood-brain barrier penetration and target engagement.

Quantitative Data Summary

Reactant 1Reactant 2Reaction TypeProduct TypeTypical Yield (%)
2-Chloro-3-nitropyridineAnilineSNAr2-Anilino-3-nitropyridine80-95
2-Methyl-3-nitropyridineAromatic AldehydeCondensation2-Styryl-3-nitropyridine70-90[1]
2-Amino-3-nitropyridineDiethyl MalonateCyclizationPyrido[2,3-b]pyrazine60-80

Experimental Protocols: A Deeper Dive

The following protocols provide more detailed, step-by-step methodologies for key transformations that are central to the medicinal chemistry applications of 2-Ethyl-3-nitropyridine and its derivatives.

Protocol 2: Reduction of the Nitro Group to an Amino Group

The reduction of the nitro group is a fundamental transformation that opens up a vast chemical space for further derivatization.

Materials:

  • 2-Ethyl-3-nitropyridine

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Anhydrous solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a reaction flask, dissolve 2-Ethyl-3-nitropyridine (1.0 eq) in the chosen anhydrous solvent.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-Ethyl-3-aminopyridine. This product is often pure enough for the next step, but can be further purified by chromatography if necessary.

Causality Behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon is a robust and widely used catalyst for this transformation. The use of an inert atmosphere is crucial for safety when working with hydrogen gas.

Workflow for Nucleophilic Aromatic Substitution (SNAr)

G cluster_0 S_NAr Reaction 2-Halo-3-nitropyridine 2-Halo-3-nitropyridine Reaction Conditions Reaction Conditions 2-Halo-3-nitropyridine->Reaction Conditions Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile (e.g., R-NH2, R-OH, R-SH)->Reaction Conditions Substituted 3-nitropyridine Substituted 3-nitropyridine Reaction Conditions->Substituted 3-nitropyridine Byproduct (e.g., H-X) Byproduct (e.g., H-X) Reaction Conditions->Byproduct (e.g., H-X)

Caption: General workflow for a nucleophilic aromatic substitution reaction on a 2-halo-3-nitropyridine.

Conclusion and Future Outlook

2-Ethyl-3-nitropyridine stands as a promising, yet underutilized, building block in the medicinal chemist's toolbox. Its inherent reactivity, coupled with the modulatory effects of the 2-ethyl group, provides a solid foundation for the development of novel therapeutics across a range of disease areas, most notably in oncology and neurodegenerative disorders. The protocols and strategic insights provided in this guide are intended to empower researchers to unlock the full potential of this versatile scaffold. As the demand for novel chemical matter in drug discovery continues to grow, the systematic exploration of derivatives of 2-Ethyl-3-nitropyridine is poised to yield the next generation of innovative medicines.

References

[1] Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings, 3(1), 8324. Available at: [Link] Al-Ostoot, F. H., Al-Tamimi, A. M., El-Faham, A., & Wadaan, M. A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4184. Available at: [Link]

Sources

Method

The Strategic Utility of 2-Ethyl-3-nitropyridine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Introduction: The Versatility of the Pyridine Scaffold in Medicinal Chemistry The pyridine ring is a privileged scaffold in drug design, present in a significant percentage of FDA-approved pharmaceuticals.[1] Its heteroa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug design, present in a significant percentage of FDA-approved pharmaceuticals.[1] Its heteroaromatic nature imparts favorable physicochemical properties, including aqueous solubility and the ability to engage in hydrogen bonding, which are critical for molecular recognition at biological targets.[2] Within the vast landscape of pyridine derivatives, functionalized nitropyridines like 2-Ethyl-3-nitropyridine serve as exceptionally versatile building blocks for the synthesis of complex active pharmaceutical ingredients (APIs).

The strategic placement of the ethyl group at the C2 position and the nitro group at the C3 position creates a unique electronic and steric environment. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making it susceptible to a range of chemical transformations. This guide provides an in-depth exploration of 2-Ethyl-3-nitropyridine as a key starting material, detailing its primary synthetic applications and providing robust protocols for its conversion into valuable pharmaceutical intermediates.

Physicochemical Properties of 2-Ethyl-3-nitropyridine

A thorough understanding of a starting material's properties is fundamental to successful process development and scale-up. The key physicochemical data for 2-Ethyl-3-nitropyridine are summarized below.

PropertyValueReference
Molecular Formula C₇H₈N₂O₂N/A (Calculated)
Molecular Weight 152.15 g/mol N/A (Calculated)
Appearance Pale yellow solid or oilGeneral observation for similar compounds
Boiling Point ~270-280 °C (estimated)Based on similar structures
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF, Ethanol)General chemical knowledge

Core Synthetic Transformations and Their Mechanistic Underpinnings

2-Ethyl-3-nitropyridine offers two primary sites for chemical modification: the nitro group itself and the pyridine ring, which is activated towards nucleophilic attack. These reactive centers allow for a logical and stepwise construction of molecular complexity.

Catalytic Reduction of the Nitro Group: Gateway to 3-Amino-2-ethylpyridine

The most fundamental and widely utilized transformation of 2-Ethyl-3-nitropyridine is the reduction of the nitro group to a primary amine. This reaction yields 3-Amino-2-ethylpyridine , a highly valuable intermediate in its own right. The resulting amino group provides a nucleophilic handle for a vast array of subsequent reactions, including amide bond formation, diazotization, and construction of fused heterocyclic systems.[3]

Causality Behind Experimental Choices: Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean conversion, and the generation of water as the only byproduct.[4] Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitroarenes under mild conditions.[4] Protic solvents like ethanol or methanol are excellent choices as they readily dissolve the substrate and stabilize the reaction intermediates.

Protocol 1: Synthesis of 3-Amino-2-ethylpyridine via Catalytic Hydrogenation

This protocol details the reduction of 2-Ethyl-3-nitropyridine using palladium on carbon as a catalyst.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation p1 Dissolve 2-Ethyl-3-nitropyridine in Ethanol p2 Add 10% Pd/C catalyst under Nitrogen atmosphere p1->p2 Inert environment r1 Purge vessel with H₂ gas p2->r1 r2 Pressurize to 3-4 bar H₂ r1->r2 r3 Stir vigorously at 25-40°C r2->r3 r4 Monitor reaction by TLC/LC-MS r3->r4 w1 Vent H₂ and purge with N₂ r4->w1 w2 Filter through Celite® to remove catalyst w1->w2 w3 Wash filter cake with Ethanol w2->w3 w4 Concentrate filtrate under reduced pressure w3->w4 w5 Purify by distillation or chromatography (if needed) w4->w5

Caption: Workflow for the catalytic hydrogenation of 2-Ethyl-3-nitropyridine.

Step-by-Step Methodology
  • Reactor Setup: To a high-pressure hydrogenation vessel, add 2-Ethyl-3-nitropyridine (1.0 eq).

  • Solvent and Catalyst Addition: Under an inert nitrogen atmosphere, add ethanol (10-15 mL per gram of substrate). Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-3 mol% Pd relative to the substrate).

  • Inerting: Seal the reaction vessel and purge the system with nitrogen gas three times to remove any residual oxygen.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to 3-4 bar (approx. 45-60 psi) with hydrogen.

  • Reaction: Stir the mixture vigorously at a temperature between 25-40°C. The reaction is typically exothermic and may require initial cooling.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude 3-Amino-2-ethylpyridine. The product is often of sufficient purity for subsequent steps, but can be further purified by vacuum distillation or column chromatography if required.

Nucleophilic Aromatic Substitution (SNAr): Displacing the Nitro Group

The pyridine ring, particularly when activated by an electron-withdrawing group like nitro, is susceptible to nucleophilic aromatic substitution (SNAr).[5] In 2-Ethyl-3-nitropyridine, the nitro group at the C3 position can act as a leaving group, although this is less favorable than displacement at the C2 or C4 positions due to the stabilization of the Meisenheimer intermediate.[5][6] However, in the absence of other leaving groups, direct displacement of the 3-nitro group by strong nucleophiles can be achieved, providing a direct route to 3-substituted-2-ethylpyridines.[7]

Causality Behind Experimental Choices: This reaction requires a strong nucleophile and typically elevated temperatures to overcome the activation barrier for displacing a nitro group from the C3 position.[7] Sulfur-based nucleophiles, such as thiophenols, are particularly effective due to their high nucleophilicity and ability to stabilize the intermediate complex. A polar aprotic solvent like Dimethylformamide (DMF) is used to dissolve the reactants and facilitate the ionic reaction mechanism. A base, such as potassium carbonate, is required to deprotonate the thiol, generating the more potent thiolate nucleophile.

Protocol 2: SNAr Reaction with a Thiol Nucleophile

This protocol provides a representative method for the displacement of the nitro group from 2-Ethyl-3-nitropyridine using 4-methoxythiophenol as the nucleophile.

Reaction Scheme Diagram

G cluster_reactants cluster_conditions cluster_products R1 2-Ethyl-3-nitropyridine plus1 + R2 4-Methoxythiophenol arrow K₂CO₃, DMF 80-100 °C P1 2-Ethyl-3-((4-methoxyphenyl)thio)pyridine

Sources

Application

Introduction to 2-Ethyl-3-nitropyridine: A Versatile Synthetic Intermediate

An in-depth guide to the experimental applications of 2-Ethyl-3-nitropyridine has been developed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and p...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the experimental applications of 2-Ethyl-3-nitropyridine has been developed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing the scientific rationale behind experimental designs.

2-Ethyl-3-nitropyridine is a substituted pyridine derivative that holds significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of both an ethyl group and a nitro group on the pyridine ring imparts unique reactivity to the molecule. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic aromatic substitution reactions. This characteristic allows for the introduction of a wide range of functional groups, providing a pathway to novel and complex molecules. While less common than its methyl or chloro counterparts, 2-Ethyl-3-nitropyridine offers a valuable scaffold for the development of new chemical entities with potential therapeutic or material applications.[1]

Physicochemical Properties and Safety Information

Based on structurally similar compounds, the following table summarizes the expected physicochemical properties of 2-Ethyl-3-nitropyridine. It is crucial to handle this compound with appropriate safety precautions, as related nitropyridines are known to be hazardous.

PropertyPredicted Value/InformationSource/Analogy
Molecular Formula C₇H₈N₂O₂-
Molecular Weight 152.15 g/mol -
Appearance Likely a solid at room temperatureAnalogy with 2-methyl-3-nitropyridine
Solubility Expected to be soluble in organic solventsGeneral characteristic of similar compounds
Safety Hazards Flammable, toxic if swallowed, causes skin and eye irritation, may cause respiratory irritation.[2][3][4]Based on SDS of related nitropyridines

General Safety Precautions:

  • Always work in a well-ventilated fume hood.[4][5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

  • Keep away from heat, sparks, and open flames.[2][5]

  • Ground and bond container and receiving equipment to prevent static discharges.[5]

  • Use non-sparking tools.[5]

  • Wash hands thoroughly after handling.[2][4]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

Synthesis of 2-Ethyl-3-nitropyridine

A plausible method for the synthesis of 2-Ethyl-3-nitropyridine is the nitration of 2-ethylpyridine. The following protocol is based on established procedures for the nitration of similar pyridine derivatives.[6][7]

Experimental Protocol: Nitration of 2-Ethylpyridine

Materials:

  • 2-Ethylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Substrate Addition: Slowly add 2-ethylpyridine to the cooled sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Slowly add the nitrating mixture to the solution of 2-ethylpyridine in sulfuric acid using a dropping funnel. Maintain the reaction temperature between 0-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.[7]

  • Neutralization: Slowly neutralize the acidic solution with a sodium hydroxide solution until it reaches a neutral or slightly basic pH. This step should be performed in an ice bath to control the exothermic reaction.

  • Extraction: Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-Ethyl-3-nitropyridine by a suitable method, such as column chromatography or recrystallization, to obtain the final product.

Synthesis_Workflow reagents 2-Ethylpyridine + Conc. H₂SO₄ + Conc. HNO₃ reaction Nitration (0-10 °C) reagents->reaction 1. Reaction quench Quenching (Ice) reaction->quench 2. Workup neutralize Neutralization (NaOH) quench->neutralize extract Extraction (Organic Solvent) neutralize->extract purify Purification extract->purify 3. Isolation product 2-Ethyl-3-nitropyridine purify->product

Caption: Workflow for the synthesis of 2-Ethyl-3-nitropyridine.

Application Note: 2-Ethyl-3-nitropyridine in Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group at the 3-position and the ethyl group at the 2-position makes 2-Ethyl-3-nitropyridine a valuable substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles, leading to a diverse range of substituted pyridine derivatives.[1][8]

General Protocol for SNAr Reactions

Materials:

  • 2-Ethyl-3-nitropyridine

  • Nucleophile (e.g., an alcohol, amine, or thiol)

  • Base (e.g., potassium carbonate, sodium hydride, or triethylamine)

  • Anhydrous solvent (e.g., DMF, DMSO, or THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-Ethyl-3-nitropyridine in an appropriate anhydrous solvent.

  • Nucleophile and Base Addition: Add the chosen nucleophile and a suitable base to the reaction mixture. The order of addition may vary depending on the specific reaction.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature and stir for the required time. Monitor the reaction progress by TLC or another suitable analytical method.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench it with water or an appropriate aqueous solution.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

SNAr_Pathway start 2-Ethyl-3-nitropyridine N Et NO₂ product Substituted Pyridine N Et Nu start:f2->product:f2 SɴAr Reaction nucleophile Nucleophile (Nu⁻) nucleophile->start:f2

Caption: General scheme for SNAr reactions of 2-Ethyl-3-nitropyridine.

Application Note: Reduction of the Nitro Group

The nitro group of 2-Ethyl-3-nitropyridine can be readily reduced to an amino group, yielding 2-Ethyl-3-aminopyridine. This transformation is a crucial step in many synthetic pathways, as the resulting amino group can be further functionalized to introduce a variety of substituents or to participate in cyclization reactions.[9][10]

General Protocol for Nitro Group Reduction

Materials:

  • 2-Ethyl-3-nitropyridine

  • Reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl, H₂/Pd-C)

  • Solvent (e.g., ethanol, ethyl acetate, or acetic acid)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Reaction Setup: Dissolve 2-Ethyl-3-nitropyridine in a suitable solvent in a round-bottom flask.

  • Reducing Agent Addition: Add the chosen reducing agent to the solution. The reaction may be exothermic, so careful, portion-wise addition may be necessary.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux until the starting material is consumed (monitored by TLC).

  • Workup: After the reaction is complete, cool the mixture and filter off any solid residues. If an acidic medium was used, neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extraction: Extract the product into an organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate it under reduced pressure, and purify the crude product by a suitable method.

Conclusion

2-Ethyl-3-nitropyridine is a promising synthetic intermediate with the potential for broad applications in the development of novel pharmaceuticals and functional materials. The protocols and application notes provided herein, based on the well-established chemistry of related nitropyridines, offer a solid foundation for researchers to explore the synthetic utility of this versatile molecule. As with any chemical synthesis, appropriate safety measures must be strictly adhered to, and reaction conditions may require optimization for specific applications.

References

  • Vertex AI Search. (n.d.). 2-Ethylpyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (2010). 3-Nitropyridine Safety Data Sheet.
  • Jubilant Ingrevia. (2024). 2-Chloro-3-nitropyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (2014). 2-Methyl-3-nitropyridine Safety Data Sheet.
  • MySkinRecipes. (n.d.). Ethyl 3-Nitropyridine-2-carboxylate.
  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
  • Guidechem. (n.d.). How to apply and prepare 2-Chloro-3-nitropyridine efficiently?.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines.
  • Benchchem. (n.d.). Application Note and Protocol: Synthesis of 2-amino-4-bromo-3-nitropyridine.

Sources

Method

Application Notes and Protocols: 2-Ethyl-3-nitropyridine as a Versatile Intermediate in Agrochemical Synthesis

Abstract The pyridine scaffold is a privileged structure in modern agrochemicals, forming the core of numerous high-performance herbicides, fungicides, and insecticides.[1][2] Intermediate derivatization is a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a privileged structure in modern agrochemicals, forming the core of numerous high-performance herbicides, fungicides, and insecticides.[1][2] Intermediate derivatization is a cornerstone of discovering new active ingredients, making the strategic synthesis of functionalized building blocks a critical endeavor.[2] This document provides a detailed technical guide on the application of 2-Ethyl-3-nitropyridine, a valuable heterocyclic intermediate, in the synthesis of agrochemical precursors. We present field-proven insights into its synthesis and key transformations, with a focus on the catalytic hydrogenation to 2-Ethyl-3-aminopyridine—a gateway to a diverse range of bioactive molecules. This guide includes step-by-step protocols, explanations of experimental rationale, and quantitative data to support researchers in leveraging this versatile compound for agrochemical discovery and development.

Introduction: The Strategic Value of Substituted Nitropyridines

2-Ethyl-3-nitropyridine (CAS: 1346534-62-0) is a heterocyclic building block with significant potential in the synthesis of novel agrochemicals.[3] Its structure is strategically valuable for two primary reasons:

  • The Pyridine Core: The pyridine ring is a bioisostere for the benzene ring but possesses unique electronic properties and a site for hydrogen bonding, which can enhance binding affinity to target enzymes and improve systemic transport in plants.[1]

  • Dual Functionality: The molecule features two key points for chemical modification:

    • The nitro group , a powerful electron-withdrawing group, can be readily reduced to a primary amine. This amine serves as a crucial handle for introducing a wide variety of toxophores or moieties that modulate the molecule's physicochemical properties.

    • The ethyl group at the 2-position provides steric and electronic influence that can be fine-tuned to optimize biological activity and selectivity.

This application note details the synthesis and primary downstream application of 2-Ethyl-3-nitropyridine, focusing on its conversion to 2-Ethyl-3-aminopyridine, a precursor for amide- and urea-based agrochemicals.

Physicochemical Properties and Safety
PropertyValueSource
CAS Number 1346534-62-0[3]
Molecular Formula C₇H₈N₂O₂N/A
Molecular Weight 152.15 g/mol N/A
Appearance Expected to be a yellow crystalline solid or oilN/A

Safety Information: 2-Ethyl-3-nitropyridine should be handled with care in a well-ventilated fume hood. As with other nitropyridine derivatives, it is considered harmful if swallowed, inhaled, or absorbed through the skin.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Synthesis and Key Transformations

The utility of 2-Ethyl-3-nitropyridine lies in its capacity to be transformed into more complex molecules. The most fundamental and widely applicable transformation is the reduction of the nitro group.

Catalytic Hydrogenation: Synthesis of 2-Ethyl-3-aminopyridine

The conversion of 2-Ethyl-3-nitropyridine to 2-Ethyl-3-aminopyridine is most efficiently achieved via catalytic hydrogenation. This reaction involves the reduction of the nitro group to an amine using molecular hydrogen (H₂) in the presence of a metal catalyst.

Causality of Experimental Choices:

  • Catalyst Selection: Palladium on carbon (Pd/C) is the catalyst of choice for this transformation.[5] Its high activity allows the reaction to proceed under mild temperature and pressure conditions, which is crucial for preserving the integrity of the pyridine ring. Over-reduction of the pyridine ring to a piperidine ring can occur under harsh conditions (high pressure, high temperature, or with more aggressive catalysts like Raney Nickel).[5][6]

  • Solvent System: Protic solvents such as ethanol or methanol are preferred. They are effective at dissolving the starting material and the resulting amine, facilitate hydrogen transport to the catalyst surface, and are relatively inert under the reaction conditions.[5]

  • Pressure and Temperature: The reaction typically proceeds efficiently at moderate hydrogen pressures (1-10 bar) and temperatures ranging from ambient to 60°C. These conditions provide a balance between reaction rate and selectivity, minimizing energy consumption and the formation of byproducts.[5]

The overall workflow for this key transformation is outlined below.

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation A Charge Reactor with 2-Ethyl-3-nitropyridine & Pd/C B Add Ethanol Solvent A->B Dissolution C Seal & Purge Reactor with N₂ (Inerting) B->C D Pressurize with H₂ Gas (e.g., 3-5 bar) C->D E Heat to 40-50°C & Stir Vigorously D->E F Monitor H₂ Uptake (Reaction Progress) E->F G Cool & Vent Reactor F->G H Filter through Celite® to Remove Pd/C G->H I Concentrate Filtrate (Rotary Evaporation) H->I J Purify via Distillation or Crystallization I->J K 2-Ethyl-3-aminopyridine (High Purity) J->K Final Product

Caption: Workflow for the catalytic hydrogenation of 2-Ethyl-3-nitropyridine.

Quantitative Data: Hydrogenation Conditions

The following table summarizes typical reaction conditions and expected outcomes for the catalytic hydrogenation. Optimization may be required based on the scale and specific equipment used.

ParameterConditionRationale / NotesExpected Yield
Substrate Conc. 0.5 M in EthanolBalances reaction rate and solubility.>95%
Catalyst Loading 5 mol% Pd (10% Pd/C)Sufficient for efficient conversion without excessive cost.
H₂ Pressure 5 bar (approx. 72 psi)Ensures adequate hydrogen availability for the reaction.
Temperature 50°CModerately elevated temperature to increase reaction kinetics.
Reaction Time 4-8 hoursTypically complete within this timeframe; monitor by TLC or LC-MS.

Application in Agrochemical Synthesis: A Proposed Pathway

The synthesized 2-Ethyl-3-aminopyridine is a versatile precursor for creating molecules with potential herbicidal activity. For instance, it can be coupled with known herbicidal scaffolds, such as phenoxyacetic acids (e.g., 2,4-D), to generate novel amide derivatives.[7][8] The amide linkage is a common feature in many commercial agrochemicals.

The diagram below illustrates a proposed two-step synthesis of a novel herbicide candidate starting from 2-Ethyl-3-nitropyridine.

G A 2-Ethyl-3-nitropyridine B 2-Ethyl-3-aminopyridine A->B  Catalytic Hydrogenation  (H₂, Pd/C, EtOH)[5] D N-(2-Ethylpyridin-3-yl)-2-(2,4- dichlorophenoxy)acetamide (Herbicide Candidate) B->D Amide Coupling (Triethylamine) C 2,4-Dichlorophenoxyacetyl Chloride (2,4-D Acid Chloride) C->D

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of 2-Ethyl-3-nitropyridine in Synthesis Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely utilized tr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of 2-Ethyl-3-nitropyridine in Synthesis

Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely utilized transformation in organic synthesis, enabling the construction of complex aryl and heteroaryl ethers, amines, and thioethers. The pyridine core, a ubiquitous scaffold in pharmaceuticals and agrochemicals, becomes particularly susceptible to this reaction manifold when substituted with potent electron-withdrawing groups. This guide focuses on the SNAr reactions of 2-Ethyl-3-nitropyridine, a versatile building block whose reactivity is dominated by the powerfully activating nitro group at the 3-position.

The inherent electron deficiency of the pyridine ring, augmented by the nitro substituent, renders the C3 position highly electrophilic. This electronic arrangement facilitates the displacement of the nitro group by a diverse array of nucleophiles, a somewhat uncommon but well-documented phenomenon in highly activated systems.[1][2][3] The ethyl group at the C2 position introduces a subtle steric and electronic influence that must be considered when designing synthetic strategies.

These application notes provide a comprehensive overview of the mechanistic principles, practical considerations, and detailed experimental protocols for leveraging 2-Ethyl-3-nitropyridine in SNAr chemistry. The information presented herein is intended to empower researchers to confidently and effectively utilize this valuable synthetic intermediate.

Scientific Integrity & Logic: The E-E-A-T Framework

Expertise & Experience: Deciphering the Reactivity of 2-Ethyl-3-nitropyridine

The SNAr reaction of 2-Ethyl-3-nitropyridine proceeds via a two-step addition-elimination mechanism. The initial, and typically rate-determining, step is the attack of a nucleophile at the C3 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge in this intermediate is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. The subsequent departure of the nitrite anion (NO₂⁻) restores the aromaticity of the ring, yielding the substituted product.

The presence of the ethyl group at the 2-position exerts a moderate steric influence on the approaching nucleophile. While not prohibitive for many nucleophiles, this steric hindrance may necessitate slightly more forcing conditions (e.g., higher temperatures or longer reaction times) compared to an unsubstituted 3-nitropyridine.[5] Furthermore, the electron-donating nature of the ethyl group, albeit weak, can slightly diminish the electrophilicity of the pyridine ring. However, the overwhelming activating effect of the nitro group ensures that SNAr reactions remain a viable and efficient pathway for functionalization.

Trustworthiness: Self-Validating Protocols

The protocols detailed in this guide are designed to be robust and reproducible. Each protocol includes in-process controls, such as monitoring by Thin Layer Chromatography (TLC), to allow for real-time assessment of reaction progress. This enables the researcher to make informed decisions regarding reaction time and to identify any potential issues, such as the formation of side products. The purification procedures are detailed to ensure the isolation of the desired product in high purity, which is critical for subsequent synthetic steps and biological evaluation. While direct literature for 2-Ethyl-3-nitropyridine is scarce, these protocols are built upon well-established procedures for closely related 2-alkyl-3-nitropyridine systems, providing a strong foundation for success.[2][3]

Authoritative Grounding & Comprehensive References

The mechanistic discussions and protocols are grounded in established principles of physical organic chemistry and supported by peer-reviewed literature. In-text citations link key concepts to authoritative sources, providing a pathway for deeper exploration of the underlying science. A comprehensive list of references is provided at the end of this document.

Visualization & Formatting

Reaction Mechanism and Experimental Workflow

The general mechanism for the SNAr reaction of 2-Ethyl-3-nitropyridine is depicted below, followed by a generalized experimental workflow.

Caption: General SNAr mechanism on 2-Ethyl-3-nitropyridine.

experimental_workflow start Start setup Reaction Setup (Inert atmosphere, anhydrous solvent) start->setup reagents Add 2-Ethyl-3-nitropyridine and Nucleophile/Base setup->reagents reaction Heat to specified temperature reagents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, extract, wash, dry) monitor->workup Complete purify Purification (Column chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Generalized experimental workflow for SNAr reactions.

Experimental Protocols

The following protocols are provided as robust starting points for the SNAr of 2-Ethyl-3-nitropyridine with various classes of nucleophiles. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles

This protocol is adapted from established procedures for the amination of nitropyridines.[4]

  • Materials:

    • 2-Ethyl-3-nitropyridine (1.0 equiv)

    • Amine nucleophile (primary or secondary, 1.1-1.5 equiv)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

    • Base (e.g., K₂CO₃ or Et₃N, 2.0 equiv)

    • Round-bottom flask with magnetic stir bar

    • Reflux condenser and inert atmosphere setup (N₂ or Ar)

    • Standard glassware for workup and purification

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 2-Ethyl-3-nitropyridine and the chosen anhydrous solvent (to achieve a concentration of ~0.2-0.5 M).

    • Add the amine nucleophile, followed by the base.

    • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 4-24 hours.

    • Upon completion, cool the reaction to room temperature and pour into water.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with Alkoxide Nucleophiles

This protocol outlines a general procedure for the synthesis of 3-alkoxy-2-ethylpyridines.

  • Materials:

    • 2-Ethyl-3-nitropyridine (1.0 equiv)

    • Alcohol (1.5-3.0 equiv or as solvent)

    • Strong base (e.g., NaH or KOtBu, 1.2 equiv)

    • Anhydrous THF or the corresponding alcohol as solvent

    • Round-bottom flask with magnetic stir bar

    • Inert atmosphere setup (N₂ or Ar)

    • Standard glassware for workup and purification

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the alcohol and anhydrous THF (if not using the alcohol as the solvent).

    • Carefully add the strong base portion-wise at 0 °C to generate the alkoxide in situ. Stir for 15-30 minutes.

    • Add a solution of 2-Ethyl-3-nitropyridine in a minimal amount of anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and then heat to 50-80 °C.

    • Monitor the reaction progress by TLC. Reactions are typically complete in 2-12 hours.

    • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Reaction with Thiolate Nucleophiles

This protocol is based on the successful SNAr of 2-methyl-3-nitropyridines with thiols.[2][3]

  • Materials:

    • 2-Ethyl-3-nitropyridine (1.0 equiv)

    • Thiol (1.1 equiv)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Anhydrous DMF

    • Round-bottom flask with magnetic stir bar

    • Inert atmosphere setup (N₂ or Ar)

    • Standard glassware for workup and purification

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 2-Ethyl-3-nitropyridine, the thiol, K₂CO₃, and anhydrous DMF (to achieve a concentration of ~0.3 M).

    • Heat the reaction mixture to 50-70 °C.

    • Monitor the reaction progress by TLC. These reactions are often complete within 1-4 hours.[2]

    • Upon completion, cool the reaction to room temperature and pour into water.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Expected Outcomes

The following table summarizes expected reaction conditions and provides a qualitative assessment of reactivity for the SNAr of 2-Ethyl-3-nitropyridine with various nucleophiles, based on analogous systems.

Nucleophile ClassExample NucleophileBaseSolventTypical Temp. (°C)Expected Reactivity
Amines MorpholineK₂CO₃DMF100-120Good to Excellent
AnilineK₂CO₃NMP120-140Moderate to Good
Alkoxides Sodium MethoxideNaHMethanol/THF60-80Good to Excellent
Potassium tert-butoxideKOtBuTHF50-70Excellent
Thiols ThiophenolK₂CO₃DMF50-70Excellent
Benzyl mercaptanK₂CO₃DMF50-70Excellent

Conclusion

2-Ethyl-3-nitropyridine is a highly valuable and reactive substrate for nucleophilic aromatic substitution reactions. The strongly activating nitro group at the 3-position readily serves as a leaving group, allowing for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the rich chemistry of this versatile building block, enabling the synthesis of novel and complex pyridine derivatives for applications in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. BenchChem.
  • Buncel, E., & Dust, J. M. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of the American Chemical Society, 136(36), 12685–12694.
  • Chemistry Stack Exchange. (2021). Nitro as a leaving group in an aromatic ring. Retrieved from [Link]

  • Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings, 1, 1-6.
  • BenchChem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem.
  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(3), 223-232.
  • Schlosser, M., & Ruzziconi, R. (2010).
  • Terrier, F. (2013). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Chemical Society Reviews, 42(2), 432-441.
  • BenchChem. (2025).
  • Mąkosza, M., & Wojciechowski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 239-243.
  • CoLab. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. CoLab.
  • ResearchGate. (2005). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent.
  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.

Sources

Method

The Emerging Role of 2-Ethyl-3-nitropyridine in the Synthesis of Advanced Functional Materials

Introduction: Unlocking New Potential in Materials Science with Functionalized Pyridines In the continuous quest for novel materials with tailored electronic, optical, and sensory properties, heterocyclic compounds have...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Potential in Materials Science with Functionalized Pyridines

In the continuous quest for novel materials with tailored electronic, optical, and sensory properties, heterocyclic compounds have emerged as a cornerstone of modern materials science.[1] Among these, pyridine derivatives, characterized by their unique electronic structure, offer a versatile platform for the development of next-generation technologies. This application note delves into the significant, yet underexplored, potential of 2-Ethyl-3-nitropyridine as a key building block in the creation of innovative materials. While direct literature on 2-Ethyl-3-nitropyridine is emerging, we will draw upon the well-established chemistry of its close analog, 2-Methyl-3-nitropyridine, to provide robust protocols and a forward-looking perspective on its applications. The strategic placement of the electron-donating ethyl group and the electron-withdrawing nitro group on the pyridine ring creates a molecule with a significant dipole moment and versatile reactivity, making it an excellent candidate for a variety of advanced applications.

This guide is intended for researchers, materials scientists, and professionals in drug development. It will provide a comprehensive overview of the synthesis, properties, and potential applications of 2-Ethyl-3-nitropyridine, with a focus on its role in conductive polymers, nonlinear optical (NLO) materials, and chemical sensors. We will present detailed protocols, grounded in established chemical principles, to facilitate the exploration and application of this promising molecule.

Part 1: Synthesis and Physicochemical Properties

The synthesis of 2-Alkyl-3-nitropyridines is a critical first step in their application. While a specific, detailed protocol for 2-Ethyl-3-nitropyridine is not widely published, a reliable synthetic route can be adapted from the established synthesis of 2-Methyl-3-nitropyridine.[2][3] The general strategy involves a two-step process starting from a readily available 2-chloropyridine precursor.

Protocol 1: Synthesis of 2-Ethyl-3-nitropyridine (Adapted from 2-Methyl-3-nitropyridine synthesis)

This protocol is based on the nucleophilic substitution of 2-chloro-3-nitropyridine with a malonic ester, followed by hydrolysis and decarboxylation.[2]

Step 1: Synthesis of Diethyl 2-(3-nitro-2-pyridyl)malonate

  • To a stirred solution of diethyl malonate (1.2 eq) in anhydrous tetrahydrofuran (THF), add potassium carbonate (K₂CO₃) (1.5 eq).

  • Add 2-chloro-3-nitropyridine (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude diethyl 2-(3-nitro-2-pyridyl)malonate, which can be used in the next step without further purification.

Step 2: Hydrolysis and Decarboxylation to 2-Ethyl-3-nitropyridine

  • Add the crude diethyl 2-(3-nitro-2-pyridyl)malonate to a solution of sulfuric acid in water (e.g., 50% v/v).

  • Heat the mixture to reflux for several hours until the evolution of CO₂ ceases.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-Ethyl-3-nitropyridine.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild and effective base for the deprotonation of diethyl malonate, avoiding harsher conditions that might lead to side reactions.[2]

  • Solvent: Anhydrous THF is an appropriate solvent as it is inert to the reactants and effectively solubilizes the organic components.

  • Acidic Hydrolysis: Sulfuric acid is a strong acid that efficiently hydrolyzes the ester groups and promotes the decarboxylation of the resulting malonic acid derivative.

Diagram: Synthetic Pathway of 2-Ethyl-3-nitropyridine

G cluster_0 Step 1: Malonic Ester Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Intermediate Diethyl 2-(3-nitro-2-pyridyl)malonate 2-chloro-3-nitropyridine->Intermediate Diethyl malonate Diethyl malonate Diethyl malonate->Intermediate K2CO3, THF, Reflux K2CO3, THF, Reflux K2CO3, THF, Reflux->Intermediate Final_Product 2-Ethyl-3-nitropyridine Intermediate->Final_Product H2SO4, H2O, Reflux H2SO4, H2O, Reflux H2SO4, H2O, Reflux->Final_Product

Caption: Synthetic route to 2-Ethyl-3-nitropyridine.

Physicochemical Properties
PropertyPredicted Value/Characteristic for 2-Ethyl-3-nitropyridineReference/Basis
Molecular Formula C₇H₈N₂O₂-
Molecular Weight 152.15 g/mol -
Appearance Likely a yellow to brown solid or oilAnalogy to nitropyridine derivatives[4]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone)General solubility of similar organic compounds
Reactivity The nitro group activates the pyridine ring for nucleophilic aromatic substitution. The ethyl group's methylenic protons are acidic and can participate in condensation reactions.[2]

Part 2: Applications in Novel Materials

The unique electronic and structural features of 2-Ethyl-3-nitropyridine make it a versatile precursor for a range of functional materials.

Application 1: Building Block for Conductive Polymers

Conducting polymers are organic materials that possess electrical conductivity, finding applications in flexible electronics, sensors, and energy storage.[5][6] Pyridine-containing polymers are of particular interest due to their tunable electronic properties and environmental stability.[1]

Role of 2-Ethyl-3-nitropyridine:

  • Monomer Functionalization: 2-Ethyl-3-nitropyridine can be chemically modified to introduce polymerizable groups, such as vinyl or ethynyl functionalities. For instance, the acidic protons of the ethyl group can be utilized in condensation reactions with aldehydes to form styryl-type monomers.[2]

  • Doping and Charge Transport: The electron-withdrawing nitro group can facilitate n-doping, a process that introduces excess electrons to enhance conductivity. The pyridine nitrogen can be quaternized to create cationic polymers, which are a class of ionically conducting polymers.[5]

Protocol 2: Conceptual Polymerization Scheme

This protocol outlines a conceptual pathway for synthesizing a conductive polymer using a derivative of 2-Ethyl-3-nitropyridine.

  • Monomer Synthesis: React 2-Ethyl-3-nitropyridine with a suitable aromatic aldehyde (e.g., benzaldehyde) in the presence of a base (e.g., piperidine) to yield a 2-styryl-3-nitropyridine derivative.[2]

  • Electrochemical Polymerization: Dissolve the synthesized monomer in an electrolyte solution (e.g., tetrabutylammonium perchlorate in acetonitrile). Use a three-electrode setup (working, counter, and reference electrodes) and apply a potential to induce polymerization on the working electrode surface.

  • Characterization: Characterize the resulting polymer film using techniques such as cyclic voltammetry (CV) to determine its redox properties, UV-Vis spectroscopy to study its electronic transitions, and four-point probe measurements to determine its conductivity.

Diagram: Workflow for Conductive Polymer Synthesis

G Start 2-Ethyl-3-nitropyridine Monomer_Synth Monomer Synthesis (Condensation Reaction) Start->Monomer_Synth Monomer 2-Styryl-3-nitropyridine Derivative Monomer_Synth->Monomer Polymerization Electrochemical Polymerization Monomer->Polymerization Polymer Conductive Polymer Film Polymerization->Polymer Characterization Characterization (CV, UV-Vis, Conductivity) Polymer->Characterization

Caption: From precursor to functional polymer.

Application 2: Nonlinear Optical (NLO) Materials

Nonlinear optical materials are crucial for applications in optical communications, data storage, and optical computing.[7] Organic molecules with large hyperpolarizabilities, arising from a strong donor-acceptor character, are promising candidates for NLO materials.[8]

Role of 2-Ethyl-3-nitropyridine:

  • Donor-Acceptor Structure: The pyridine ring acts as a π-conjugated bridge, the ethyl group is a weak electron donor, and the nitro group is a strong electron acceptor. This intramolecular charge-transfer character is a prerequisite for high second-order NLO activity.

  • Crystal Engineering: For second-order NLO effects, the material must crystallize in a non-centrosymmetric space group. The introduction of chiral centers or other functional groups to the 2-Ethyl-3-nitropyridine core can influence the crystal packing and promote the desired symmetry.[7]

Application 3: Chemical Sensors

Chemical sensors are devices that detect and respond to specific chemical species.[9][10] Conducting polymers and functionalized organic molecules are often used as the active sensing layer.

Role of 2-Ethyl-3-nitropyridine:

  • Sensing Matrix: Polymers derived from 2-Ethyl-3-nitropyridine can serve as a matrix for immobilizing recognition elements or can themselves interact with analytes.

  • Detection of Nitroaromatics: The electron-deficient nature of the nitropyridine ring makes materials derived from it potentially useful for detecting electron-rich analytes or for sensing nitroaromatic compounds (explosives) through quenching mechanisms.[11][12]

Part 3: Future Outlook and Conclusion

2-Ethyl-3-nitropyridine represents a promising, yet largely untapped, resource for the development of advanced functional materials. Its synthesis is achievable through established chemical transformations, and its inherent electronic properties make it a versatile building block. The ethyl group, in comparison to a methyl group, may offer improved solubility in organic solvents, which is advantageous for solution-based processing of materials. Furthermore, the additional methylene group provides another site for potential functionalization.

Future research should focus on the detailed experimental characterization of 2-Ethyl-3-nitropyridine and its derivatives. A systematic investigation into its polymerization behavior, NLO properties, and sensing capabilities will undoubtedly unveil new opportunities in materials science. The protocols and conceptual frameworks provided in this application note serve as a starting point for researchers to explore the rich potential of this intriguing molecule.

References

  • The Nonlinear Optical Properties of the Crystal (S)-3-Methyl-5-nitro-N-(1-phenylethyl).
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

  • 2-ethyl pyridine, 100-71-0. The Good Scents Company. [Link]

  • Organic materials for non-linear optics nitropyridine derivatives. IBM Research. [Link]

  • Chemical Properties of 2-ethyl-3-methylpyridine. Cheméo. [Link]

  • The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

  • Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. [Link]

  • Process for preparation of nitropyridine derivatives.
  • Conductive Polymers - Applications for Electronic Devices and Sensors. AZoM. [Link]

  • Second- and Third- Order Nonlinear Optical Materials. [Link]

  • Chemical Sensor Development for Real-Time Monitoring of Air Quality. [Link]

  • From batteries to biosensors: Conductive polymers make the jump to commercial applications. CAS. [Link]

  • 3-Nitro-2(1H)-pyridinone. PubChem. [Link]

  • High performance organic second- and third-order nonlinear optical materials for ultrafast information processing. [Link]

  • Recent developments in conducting polymers: applications for electrochemistry. PMC. [Link]

  • Electrically Conductive Functional Polymers and Application Progress in Lithium Batteries. [Link]

  • 2-Methyl-3-nitropyridine. PubChem. [Link]

  • Developing Chemical Sensors That Employ Consumer Electronics Has Pitfalls as well as Rewards. ResearchGate. [Link]

  • Development of chemical sensors and their applications. Allied Academies. [Link]

  • Nonlinear Optical Properties of 2D Materials and their Applications. PubMed. [Link]

  • Conducting polymers and their applications. ResearchGate. [Link]

  • Highly Sensitive and Selective MEMS Gas Sensor Based on WO3/Al2O3/Graphite for 2-Chloroethyl Ethyl Sulfide (2-CEES) Detection. MDPI. [Link]

  • Special Issue on Recent Advances in Sensors for Chemical Detection Applications. MDPI. [Link]

Sources

Application

Application Notes &amp; Protocols: Synthetic Routes to Functionalized 2--Ethyl-3-nitropyridine Derivatives

Abstract: The 2-Ethyl-3-nitropyridine scaffold is a privileged core structure in modern medicinal chemistry, serving as a critical building block for a range of therapeutic agents. Its unique electronic and steric proper...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-Ethyl-3-nitropyridine scaffold is a privileged core structure in modern medicinal chemistry, serving as a critical building block for a range of therapeutic agents. Its unique electronic and steric properties, conferred by the ortho-positioning of an ethyl group and a strongly electron-withdrawing nitro group, make it a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of robust and scalable synthetic strategies for accessing functionalized 2-Ethyl-3-nitropyridine derivatives. We will delve into the mechanistic underpinnings of key transformations, present detailed, step-by-step protocols for core synthetic routes, and offer expert insights into process optimization and troubleshooting. The methodologies covered include direct nitration of 2-ethylpyridine, functionalization of pre-existing halonitropyridine precursors, and subsequent derivatization via nucleophilic aromatic substitution.

Introduction: The Strategic Importance of 2-Ethyl-3-nitropyridine

Nitropyridine derivatives are cornerstone intermediates in the pharmaceutical and agrochemical industries.[1] The nitro group is not merely a placeholder for a future amino group; its powerful electron-withdrawing nature profoundly influences the reactivity of the pyridine ring, facilitating reactions that would otherwise be challenging. Specifically, it strongly activates the ring towards nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse functionalities.[2][3] The 2-ethyl-3-nitropyridine core is particularly valuable as it allows for precise vectoral expansion of substituents, a key consideration in structure-activity relationship (SAR) studies.

This document outlines three primary strategic approaches to synthesize and functionalize this valuable scaffold, providing researchers with a practical toolkit for their discovery and development programs.

Core Synthetic Strategies: A Comparative Overview

The synthesis of functionalized 2-Ethyl-3-nitropyridine derivatives can be broadly categorized into three main approaches. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.

G cluster_1 Starting Materials cluster_2 Key Transformations A Strategy 1: Direct Nitration T1 Electrophilic Aromatic Substitution (Nitration) A->T1 Reaction B Strategy 2: Precursor Functionalization T2 Cross-Coupling (e.g., Suzuki, Negishi) B->T2 Reaction C Strategy 3: Post-Scaffold Derivatization T3 Nucleophilic Aromatic Substitution (SNAr) C->T3 Reaction SM1 2-Ethylpyridine SM1->A Substrate SM2 2-Halo-3-nitropyridine SM2->B Substrate SM3 2-Ethyl-3-nitropyridine (from Strategy 1 or 2) SM3->C Substrate T1->SM3 Product T2->SM3 Product D Functionalized Derivatives T3->D

Figure 1: Overview of primary synthetic strategies for 2-Ethyl-3-nitropyridine derivatives.

Strategy 1: Direct Nitration of 2-Ethylpyridine

The most direct route to the core scaffold is the electrophilic nitration of commercially available 2-ethylpyridine. However, this approach presents a significant regioselectivity challenge. The pyridine nitrogen deactivates the ring towards electrophilic attack, and directing effects of both the nitrogen and the ethyl group must be carefully controlled.

Mechanistic Insight: Nitration of pyridines typically requires harsh conditions (e.g., fuming nitric and sulfuric acid) due to the formation of the pyridinium ion, which is strongly deactivated.[4][5] The reaction proceeds via the attack of the nitronium ion (NO₂⁺) on the small equilibrium concentration of the free pyridine base. The ethyl group is an ortho-, para-director, while the pyridine nitrogen directs meta to itself (position 3 and 5). The confluence of these directing effects favors nitration at the 3- and 5-positions.

Protocol 1: Regioselective Nitration of 2-Ethylpyridine

This protocol is optimized to favor the formation of the 3-nitro isomer over the 5-nitro isomer.

Materials:

  • 2-Ethylpyridine (1.0 eq.)

  • Fuming Nitric Acid (90%, 3.0 eq.)

  • Concentrated Sulfuric Acid (98%, 5.0 eq.)

  • Ice

  • Sodium Bicarbonate (sat. aq. solution)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the concentrated sulfuric acid. Cool the flask to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add the 2-ethylpyridine to the cold sulfuric acid with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.

  • Nitrating Mixture Addition: Add the fuming nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 2 hours, then let it slowly warm to room temperature and stir for an additional 16 hours.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • Neutralization: Slowly and cautiously neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. This step is highly exothermic and will release CO₂ gas; perform in a well-ventilated fume hood with adequate cooling.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL for a 0.1 mol scale reaction).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil contains a mixture of 2-ethyl-3-nitropyridine and 2-ethyl-5-nitropyridine. The isomers can be separated by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Trustworthiness: This protocol is self-validating through careful temperature control, which is critical for minimizing side reactions and ensuring regioselectivity. The progress and final isomer ratio should be monitored by GC-MS or ¹H NMR analysis of the crude product.

Strategy 2: Synthesis via Functionalization of 2-Halo-3-nitropyridine Precursors

This strategy offers greater versatility and control, circumventing the regioselectivity issues of direct nitration. The approach involves starting with a commercially available 2-halo-3-nitropyridine (e.g., 2-chloro-3-nitropyridine) and introducing the ethyl group via a cross-coupling reaction.

Causality Behind Experimental Choices:

  • Starting Material: 2-Chloro-3-nitropyridine is an excellent substrate. The chlorine at the 2-position is activated for both cross-coupling (oxidative addition) and nucleophilic substitution by the adjacent nitro group and the ring nitrogen.[6]

  • Cross-Coupling: While various methods exist, Suzuki-Miyaura or Negishi couplings are often preferred for their functional group tolerance and reliability.[7][8] For introducing an ethyl group, ethylboronic acid (Suzuki) or diethylzinc (Negishi) are common coupling partners. Palladium catalysts with electron-rich, bulky phosphine ligands are typically required for efficient coupling with aryl chlorides.[9]

Protocol 2: Suzuki-Miyaura Cross-Coupling for 2-Ethyl-3-nitropyridine

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq.)

  • Ethylboronic acid (1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq.)

  • Potassium Phosphate (K₃PO₄, 3.0 eq.)

  • Toluene (anhydrous)

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-chloro-3-nitropyridine, ethylboronic acid, and potassium phosphate.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of toluene.

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous toluene and water (typically a 10:1 ratio of toluene:water) to the flask via syringe. Add the catalyst mixture to the flask.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure 2-ethyl-3-nitropyridine.

G start Setup: - 2-Chloro-3-nitropyridine - Ethylboronic acid - K3PO4 - Schlenk Flask inert Inert Atmosphere: Evacuate & backfill with Argon (3x) start->inert solvents Add Solvents: Anhydrous Toluene & Water inert->solvents catalyst Catalyst Addition: Pre-mixed Pd(OAc)2/SPhos in Toluene solvents->catalyst heat Reaction: Heat to 100°C Stir for 12-18h catalyst->heat monitor Monitor: TLC or LC-MS heat->monitor workup Work-up & Extraction: Cool, dilute with EtOAc, wash with water & brine monitor->workup purify Purification: Dry, concentrate, Flash Chromatography workup->purify product Product: 2-Ethyl-3-nitropyridine purify->product

Figure 2: Experimental workflow for Suzuki-Miyaura cross-coupling.

Strategy 3: Post-Scaffold Derivatization via SNAr

Once the 2-ethyl-3-nitropyridine core is synthesized, it can be further functionalized. A common strategy involves using a starting material like 2-ethyl-6-chloro-3-nitropyridine, where the chlorine at C6 is highly activated for nucleophilic aromatic substitution (SNAr) by the nitro group at C3 and the ring nitrogen. This allows for the introduction of a wide variety of nucleophiles (amines, alkoxides, thiolates).

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3] A nucleophile attacks the electron-deficient carbon bearing the leaving group (halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The subsequent loss of the leaving group restores aromaticity and yields the substituted product. The rate of this reaction is highly dependent on the electron-withdrawing power of the activating groups and the nucleofugality of the leaving group.

Protocol 3: SNAr with an Amine Nucleophile

Materials:

  • 2-Ethyl-6-chloro-3-nitropyridine (1.0 eq.)

  • Primary or Secondary Amine (e.g., Morpholine, 1.2 eq.)

  • Potassium Carbonate (K₂CO₃, 2.0 eq.)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate

  • Water

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-ethyl-6-chloro-3-nitropyridine, potassium carbonate, and anhydrous DMF.

  • Nucleophile Addition: Add the amine nucleophile to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) to remove DMF, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity but can be further purified by recrystallization or flash column chromatography if necessary.

Data Presentation: Comparison of Synthetic Strategies

StrategyKey AdvantagesKey DisadvantagesTypical YieldsScalability
1. Direct Nitration Atom economical, fewest steps.Regioselectivity issues, harsh conditions.30-50% (desired isomer)Moderate
2. Cross-Coupling Excellent regiocontrol, versatile.Higher cost (catalyst, ligands), more steps.60-85%Good
3. Post-Scaffold SNAr Allows for late-stage diversification.Requires a pre-functionalized scaffold.75-95%Excellent

Conclusion

The synthesis of functionalized 2-ethyl-3-nitropyridine derivatives is a critical capability for medicinal chemistry and drug development programs. This guide has detailed three robust strategies, each with distinct advantages. Direct nitration offers a rapid entry to the core but requires careful optimization to manage regioselectivity. Cross-coupling from halo-nitropyridine precursors provides superior control and versatility, making it a preferred route for complex targets. Finally, post-scaffold derivatization via SNAr is an exceptionally powerful method for generating compound libraries for SAR exploration. By understanding the mechanistic principles and applying the detailed protocols herein, researchers can confidently and efficiently access this valuable class of chemical compounds.

References

Method

Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Ethyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive technical guide for researchers engaging in cross-coupling reacti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for researchers engaging in cross-coupling reactions with the 2-ethyl-3-nitropyridine scaffold. This document moves beyond a simple recitation of procedures to offer in-depth scientific rationale, troubleshooting insights, and detailed protocols to empower researchers in their synthetic endeavors. The unique electronic and steric properties of 2-ethyl-3-nitropyridine present both opportunities and challenges in modern synthetic chemistry, particularly in the construction of novel molecular architectures for pharmaceutical and materials science applications.

Introduction: The Synthetic Utility of the 2-Ethyl-3-nitropyridine Scaffold

The 2-ethyl-3-nitropyridine core is a valuable building block in medicinal chemistry and materials science. The pyridine ring, an essential motif in numerous biologically active compounds, is rendered electron-deficient by the presence of the nitro group at the 3-position. This electronic feature significantly influences the reactivity of the heterocyclic system. The ethyl group at the 2-position introduces specific steric considerations that must be addressed during reaction design.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.[1] This guide will focus on the application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—to functionalize the 2-ethyl-3-nitropyridine scaffold, typically by first installing the ethyl group on a di-functionalized pyridine ring.

Core Concepts and Mechanistic Considerations

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding these fundamental steps is crucial for troubleshooting and optimizing reactions involving the 2-ethyl-3-nitropyridine core.

The pyridine nitrogen can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition. Furthermore, the electron-withdrawing nitro group can influence the rate of oxidative addition and reductive elimination. Careful selection of ligands, bases, and reaction conditions is therefore paramount to achieving high yields and selectivities.

Synthesis of the Precursor: 2-Halo-3-nitropyridines

A common synthetic entry point to the 2-ethyl-3-nitropyridine scaffold involves the initial synthesis of a 2-halo-3-nitropyridine, which can then be functionalized. A typical preparation of 2-chloro-3-nitropyridine starts from 2-pyridone, which undergoes nitration followed by chlorination.[1][3]

Installation of the Ethyl Group: Kumada and Negishi Couplings

Once the 2-halo-3-nitropyridine precursor is in hand, the ethyl group can be introduced via a cross-coupling reaction. The Kumada and Negishi couplings are particularly well-suited for this transformation due to the commercial availability and reactivity of the requisite organometallic reagents.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the nucleophilic partner.[4][5][6] This reaction is known for its high reactivity, often proceeding under mild conditions.

Protocol 1: Kumada Coupling for the Synthesis of 2-Ethyl-3-nitropyridine

This protocol is adapted from general procedures for Kumada couplings of aryl halides.

Materials:

  • 2-Chloro-3-nitropyridine

  • Ethylmagnesium bromide (solution in THF or Et₂O)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp)) or Palladium(II) catalyst such as PdCl₂(dppf)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Standard glassware for inert atmosphere techniques (Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium or nickel catalyst (1-5 mol%).

  • Add anhydrous THF or Et₂O.

  • Add the 2-chloro-3-nitropyridine (1.0 equiv).

  • Cool the mixture to 0 °C.

  • Slowly add the ethylmagnesium bromide solution (1.1-1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or GC-MS.

  • Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Grignard reagents are highly sensitive to moisture and oxygen.

  • Catalyst: Both nickel and palladium catalysts are effective, with palladium often offering broader functional group tolerance.[4]

  • Low Temperature Addition: The addition of the Grignard reagent at 0 °C helps to control the exothermicity of the reaction.

Negishi Coupling

The Negishi coupling employs an organozinc reagent, which offers greater functional group tolerance compared to Grignard reagents.

Protocol 2: Negishi Coupling for the Synthesis of 2-Ethyl-3-nitropyridine

This protocol is a generalized procedure based on established Negishi couplings.

Materials:

  • 2-Chloro-3-nitropyridine

  • Ethylzinc chloride (prepared in situ from ethylmagnesium bromide and zinc chloride)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Prepare the ethylzinc reagent in situ by adding a solution of ethylmagnesium bromide to a solution of anhydrous zinc chloride in THF at 0 °C.

  • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 2-chloro-3-nitropyridine (1.0 equiv) and Pd(PPh₃)₄ (2-5 mol%) in anhydrous THF.

  • Add the freshly prepared ethylzinc reagent to the solution of the pyridine derivative.

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Perform a standard aqueous workup and purification as described for the Kumada coupling.

Further Functionalization via Cross-Coupling

Once the 2-ethyl-3-nitropyridine scaffold is constructed (assuming a remaining halide at another position, e.g., 5- or 6-bromo-2-ethyl-3-nitropyridine), a variety of cross-coupling reactions can be employed for further diversification.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds using organoboron reagents.[7][8][9][10]

Protocol 3: Suzuki-Miyaura Coupling of a 2-Ethyl-3-nitro-halopyridine

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of halopyridines.[11]

Materials:

  • 2-Ethyl-3-nitro-halopyridine (e.g., 5-bromo-2-ethyl-3-nitropyridine)

  • Aryl- or heteroarylboronic acid or boronic ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • A solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • In a reaction vessel, combine the 2-ethyl-3-nitro-halopyridine (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), Pd(OAc)₂ (1-5 mol%), and the phosphine ligand (1.2-6 mol%).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Suzuki-Miyaura Coupling Parameters

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Readily available and effective precatalysts.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Promote oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OThe presence of water is often beneficial.
Temperature 80-110 °CSufficient energy to drive the catalytic cycle.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Combine: - 2-Ethyl-3-nitro-halopyridine - Boronic Acid/Ester - Base - Pd Catalyst & Ligand - Solvent reaction Heat (80-110 °C) Monitor by TLC/LC-MS reagents->reaction 1. workup Aqueous Workup: - Dilute with H₂O - Extract with Organic Solvent - Wash with Brine reaction->workup 2. purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification 3. product Final Product purification->product 4.

Caption: General workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[12][13][14]

Protocol 4: Sonogashira Coupling of a 2-Ethyl-3-nitro-halopyridine

This protocol is adapted from procedures for the Sonogashira coupling of 2-amino-3-bromopyridines.[15]

Materials:

  • 2-Ethyl-3-nitro-halopyridine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂)

  • Copper(I) iodide (CuI)

  • A base (e.g., triethylamine (Et₃N), diisopropylamine)

  • A solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

  • Add the solvent and the base.

  • Add the 2-ethyl-3-nitro-halopyridine (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).

  • Stir the reaction at room temperature to 100 °C until completion (monitor by TLC).

  • Upon completion, dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Data Presentation: Sonogashira Coupling Parameters

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂Standard and effective catalysts for this transformation.
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.
Base Et₃N, DiisopropylamineActs as both a base and a solvent in some cases.
Solvent THF, DMFAprotic polar solvents are generally effective.
Temperature Room Temperature to 100 °CDependent on the reactivity of the substrates.

Reaction Mechanism: Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R-X) pd2_alkyne R-Pd(II)L₂-C≡C-R' pd2_halide->pd2_alkyne Transmetalation (from Cu-acetylide) product R-C≡C-R' pd2_alkyne->product Reductive Elimination product->pd0 cu_halide Cu(I)X cu_acetylide Cu(I)-C≡C-R' cu_acetylide->cu_halide Transmetalation to Pd alkyne H-C≡C-R' alkyne->cu_acetylide Base

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[2][16][17]

Protocol 5: Buchwald-Hartwig Amination of a 2-Ethyl-3-nitro-halopyridine

This is a general protocol adapted from established methods for the amination of aryl halides.[18][19]

Materials:

  • 2-Ethyl-3-nitro-halopyridine

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, or a palladacycle)

  • A bulky, electron-rich phosphine ligand (e.g., RuPhos, Xantphos)

  • A strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃, DBU)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 2-ethyl-3-nitro-halopyridine (1.0 equiv), the amine (1.1-1.5 equiv), the base (1.4-2.0 equiv), the palladium precatalyst (1-5 mol%), and the ligand (1.2-6 mol%).

  • Add the degassed solvent.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Bulky Ligands: These ligands promote the reductive elimination step and prevent catalyst decomposition.

  • Strong Base: The base is required to deprotonate the amine, allowing for its coordination to the palladium center.

  • Anhydrous Conditions: The presence of water can lead to competing hydrolysis of the aryl halide.

Heck Reaction

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[20][21][22]

Protocol 6: Heck Reaction of a 2-Ethyl-3-nitro-halopyridine

This is a generalized protocol based on standard Heck reaction conditions.

Materials:

  • 2-Ethyl-3-nitro-halopyridine

  • An alkene (e.g., styrene, methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)

  • A base (e.g., Et₃N, K₂CO₃)

  • A polar, aprotic solvent (e.g., DMF, NMP)

Procedure:

  • To a reaction vessel, add the 2-ethyl-3-nitro-halopyridine (1.0 equiv), the alkene (1.2-2.0 equiv), Pd(OAc)₂ (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-3.0 equiv).

  • Add the solvent.

  • Heat the reaction mixture to 80-140 °C and stir until completion.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, concentrate, and purify the product.

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider increasing the catalyst and/or ligand loading, using a more active ligand, or increasing the reaction temperature and time. The choice of base can also significantly impact the reaction outcome.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky ligands can help to mitigate this issue.

  • Side Reactions: In Suzuki-Miyaura couplings, homocoupling of the boronic acid can be a side reaction. In Buchwald-Hartwig aminations, hydrodehalogenation of the starting material can occur. Careful optimization of the reaction conditions is necessary to minimize these side reactions.

Conclusion

The cross-coupling reactions of the 2-ethyl-3-nitropyridine scaffold offer a powerful and versatile platform for the synthesis of a wide range of functionalized molecules. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalysts, ligands, and reaction conditions, researchers can effectively navigate the synthetic challenges associated with this electron-deficient heterocyclic system. The protocols provided in these application notes serve as a starting point for the development of robust and efficient synthetic routes to novel compounds with potential applications in drug discovery and materials science.

References

  • NROChemistry. (n.d.). Stille Coupling. [Link]

  • NROChemistry. (n.d.). Kumada Coupling. [Link]

  • Wikipedia. (2023). Kumada coupling. [Link]

  • Wikipedia. (2023). Stille reaction. [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wikipedia. (2023). Heck reaction. [Link]

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Killion, J. A., Darrow, W. T., Brennan, M. R., et al. (2022). Cobalt-Catalyzed Kumada Coupling Forming Sterically Encumbered C-C Bonds. Organometallics.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • Journal of Chemical Education. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Journal de la Société Chimique de Tunisie. (2009). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Suzuki-Miyaura Cross-Coupling with Ethylboronic Acid. [Link]

  • ResearchGate. (2010). 2-Chloro-3-nitropyridine. [Link]

  • WebMO. (2020). Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

Sources

Application

Application Note: 2-Ethyl-3-nitropyridine as a Strategic Precursor for the Synthesis of Fused Nitrogen Heterocycles

Abstract: This guide provides a comprehensive overview of the synthetic utility of 2-ethyl-3-nitropyridine, a versatile building block for constructing complex heterocyclic scaffolds. We delve into the strategic transfor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of the synthetic utility of 2-ethyl-3-nitropyridine, a versatile building block for constructing complex heterocyclic scaffolds. We delve into the strategic transformations of its key functional groups—the nitro moiety and the ethyl side chain—to access high-value intermediates, such as 2-ethylpyridin-3-amine. Detailed, field-tested protocols for the synthesis of medicinally relevant fused systems, including imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines, are presented. The causality behind experimental choices, reaction mechanisms, and data-driven insights are emphasized to empower researchers in drug discovery and materials science.

Introduction: The Strategic Value of 2-Ethyl-3-nitropyridine

Nitropyridine derivatives are foundational intermediates in organic synthesis, serving as precursors for a multitude of functionalized molecules used in pharmaceuticals and agrochemicals. Among these, 2-ethyl-3-nitropyridine stands out due to its unique arrangement of reactive sites. The electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic substitution and, critically, serves as a masked amino group.[1] The ethyl group at the 2-position provides a handle for C-H functionalization and subsequent elaboration.[2][3] This distinct trifecta of reactivity—the nitro group, the activated ethyl side-chain, and the pyridine ring—makes 2-ethyl-3-nitropyridine a powerful and strategic precursor for assembling complex, fused heterocyclic systems that are often privileged scaffolds in medicinal chemistry.[4][5]

This application note will first detail a robust synthesis of the 2-ethyl-3-nitropyridine precursor itself. It will then explore its two primary reaction pathways: the reduction of the nitro group to form the key diamine synthon, and the functionalization of the ethyl group. Finally, it will provide detailed protocols for leveraging these intermediates in cyclization reactions to construct high-value imidazopyridine and pyridopyrimidine cores.

Synthesis of the Precursor: 2-Ethyl-3-nitropyridine

Direct nitration of 2-ethylpyridine can lead to issues with regioselectivity and harsh reaction conditions. A more reliable and controlled approach involves a two-step sequence starting from the commercially available 2-chloro-3-nitropyridine.[6][7] This method leverages the high reactivity of the chloro-substituted pyridine towards nucleophilic substitution.[8]

The causality of this pathway is rooted in control. The reaction of 2-chloro-3-nitropyridine with a malonic ester anion proceeds smoothly, followed by a straightforward hydrolysis and decarboxylation sequence to install the ethyl group cleanly and in good yield.[1][6] This avoids the challenges of direct functionalization on a less-activated pyridine ring.

Protocol 2.1: Two-Step Synthesis of 2-Ethyl-3-nitropyridine

Step A: Diethyl 2-(3-nitropyridin-2-yl)malonate Synthesis

  • To a stirred suspension of potassium carbonate (1.5 eq.) in anhydrous THF, add diethyl malonate (1.2 eq.) under an inert atmosphere (N₂ or Ar).

  • Heat the mixture to a gentle reflux for 30 minutes to ensure the formation of the malonate anion.

  • Cool the mixture to room temperature and add a solution of 2-chloro-3-nitropyridine (1.0 eq.) in anhydrous THF dropwise over 20 minutes.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude diethyl 2-(3-nitropyridin-2-yl)malonate is typically carried forward without further purification.[1]

Step B: Hydrolysis and Decarboxylation to 2-Ethyl-3-nitropyridine

  • Add the crude malonic ester from Step A to a 50% aqueous solution of sulfuric acid.

  • Heat the mixture to 120-130 °C and maintain for 2-3 hours, allowing for both hydrolysis of the esters and decarboxylation to occur.

  • Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-ethyl-3-nitropyridine, which can be purified by column chromatography if necessary.[6][7]

G cluster_0 Synthesis Workflow for 2-Ethyl-3-nitropyridine 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Intermediate Diethyl 2-(3-nitropyridin-2-yl)malonate 2-Chloro-3-nitropyridine->Intermediate Step A (SNAr) Malonic Ester Anion Malonic Ester Anion Malonic Ester Anion->Intermediate Final_Product 2-Ethyl-3-nitropyridine Intermediate->Final_Product Step B (Hydrolysis/ Decarboxylation)

Caption: Workflow for the synthesis of 2-ethyl-3-nitropyridine.

Key Transformation I: Reduction of the Nitro Group

The single most important transformation of 2-ethyl-3-nitropyridine is the reduction of its nitro group to an amine. This unmasks the nucleophilic nitrogen, yielding 2-ethylpyridin-3-amine . This product is a critical synthon where the amino group and the adjacent ethyl group are primed for subsequent annulation reactions to form fused heterocyclic systems.[9][10]

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. Catalytic hydrogenation is clean and efficient, while chemical reduction offers excellent functional group tolerance.[11][12]

Method Reagents & Conditions Advantages Disadvantages Reference(s)
Catalytic HydrogenationH₂ (1-5 atm), 10% Pd/C, Ethanol or Methanol, RTHigh yield, clean reaction, easy product isolation.Can reduce other sensitive groups (alkenes, alkynes, benzyl ethers).[12]
Chemical Reduction (Iron)Fe powder, Acetic Acid or NH₄Cl, Ethanol/H₂O, RefluxExcellent for substrates with sensitive functional groups, cost-effective.Requires acidic conditions, workup can be more involved.[12][13]
Chemical Reduction (Tin)SnCl₂·2H₂O, HCl, Ethanol, RefluxMild and selective, tolerates many functional groups.Stoichiometric tin waste is generated.[13]
Table 1: Comparison of Common Methods for Nitro Group Reduction.
Protocol 3.1: Catalytic Hydrogenation to 2-Ethylpyridin-3-amine

Self-Validation: This protocol is self-validating through the complete consumption of the starting material (monitored by TLC) and the disappearance of the characteristic nitro group stretches in the IR spectrum of the product. The expected product shows a distinct amine N-H stretch.

  • Dissolve 2-ethyl-3-nitropyridine (1.0 eq.) in ethanol or methanol in a suitable hydrogenation vessel.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).

  • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (typically 1-3 atm).

  • Stir the reaction vigorously at room temperature. Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford 2-ethylpyridin-3-amine, which is often pure enough for subsequent steps.

G Start 2-Ethyl-3-nitropyridine Product 2-Ethylpyridin-3-amine Start->Product H₂, Pd/C (or Fe/AcOH)

Caption: Reduction of the nitro group to form the key amine intermediate.

Key Transformation II: Synthesis of Fused Heterocycles

With 2-ethylpyridin-3-amine in hand, a variety of fused heterocyclic systems can be constructed. The dual nucleophilicity of the endocyclic pyridine nitrogen and the exocyclic primary amine allows for versatile cyclization strategies.[4]

Application: Synthesis of Substituted Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, found in marketed drugs like Zolpidem.[14] The classical synthesis involves the reaction of a 2-aminopyridine derivative with an α-haloketone.

Causality of the Mechanism: The reaction proceeds via an initial Sₙ2 reaction where the more nucleophilic pyridine ring nitrogen attacks the electrophilic carbon of the α-haloketone. This forms a pyridinium salt intermediate. Subsequent intramolecular cyclization, driven by the exocyclic amine attacking the ketone carbonyl, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine core.[15]

Protocol 4.1: Synthesis of 5-Ethyl-2-phenylimidazo[1,2-a]pyridine
  • Dissolve 2-ethylpyridin-3-amine (1.0 eq.) in a solvent such as ethanol or isopropanol.

  • Add 2-bromoacetophenone (1.0 eq.) to the solution.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC. The formation of the pyridinium salt intermediate is often observed as a precipitate.

  • After the initial condensation is complete (2-4 hours), add a base such as sodium bicarbonate (2.0 eq.) to facilitate the cyclization and dehydration.

  • Continue to reflux for an additional 4-8 hours until the intermediate is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the target imidazo[1,2-a]pyridine.

G Amine 2-Ethylpyridin-3-amine Intermediate Pyridinium Salt Intermediate Amine->Intermediate Sₙ2 Attack Haloketone α-Haloketone Haloketone->Intermediate Product Imidazo[1,2-a]pyridine Derivative Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.

Application: Synthesis of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine scaffold is another biologically significant heterocycle, acting as a kinase inhibitor and appearing in various therapeutic agents.[5][9] A common and effective route involves the condensation of a 2-aminopyridine derivative with a β-ketoester or similar 1,3-dielectrophile.[10][16]

Causality of the Mechanism: This transformation typically follows a condensation-cyclization pathway. The exocyclic amine of 2-ethylpyridin-3-amine attacks one of the carbonyl groups of the β-ketoester (usually the more electrophilic ketone) to form an enamine intermediate. This is followed by an intramolecular cyclization where the pyridine ring nitrogen attacks the remaining ester carbonyl, leading to the formation of the fused pyrimidine ring after elimination of alcohol.

Protocol 4.2: Synthesis of 5-Ethyl-7-methylpyrido[2,3-d]pyrimidin-4(3H)-one
  • In a round-bottom flask, combine 2-ethylpyridin-3-amine (1.0 eq.) and ethyl acetoacetate (1.1 eq.).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA, 0.1 eq.).

  • Heat the mixture to 130-140 °C, either neat or in a high-boiling solvent like diphenyl ether.

  • Maintain the temperature and monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.

  • Cool the reaction mixture. If a high-boiling solvent was used, dilute with hexane to precipitate the product. If run neat, the solidified mass can be triturated with ether or ethanol.

  • Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., hexane or ether), and dry under vacuum to obtain the pyrido[2,3-d]pyrimidine derivative.

Conclusion

2-Ethyl-3-nitropyridine is a highly effective and strategically important precursor for the synthesis of diverse and medicinally relevant heterocyclic compounds. Through straightforward and high-yielding transformations—primarily the reduction of the nitro group to an amine—it provides access to the 2-ethylpyridin-3-amine synthon. This intermediate is readily converted into valuable fused systems such as imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines. The protocols described herein are robust, scalable, and grounded in well-understood reaction mechanisms, providing researchers with a reliable toolkit for leveraging this versatile building block in their synthetic programs.

References

  • Phosphorus catalysis enabling α-sp3-C–H amination of 2-alkylpyridines. RSC Publishing.

  • Direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement. National Institutes of Health.

  • Phosphorus catalysis enabling α-sp 3 -C–H amination of 2-alkylpyridines. ResearchGate.

  • Cyclization of sulfoxonium ylides with 2-aminopyridines towards imidazo[1,2-a]pyridines. scinapse.io.

  • Regioselective Benzylic C–H Alumination and Further Functionalization of 2-Alkylpyridines by Yttrium Catalyst. ACS Publications.

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.

  • Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. Semantic Scholar.

  • Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization. RSC Publishing.

  • Methods for the synthesis of 2/3-substituted imidazopyridines. ResearchGate.

  • Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. ResearchGate.

  • Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Amino. Semantic Scholar.

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. National Institutes of Health.

  • Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. ACS Publications.

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.

  • Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Publishing.

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Publications.

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ingentaconnect.com.

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. National Institutes of Health.

  • The chemistry of pyrido[2,3-d]pyrimidines. JOCPR.com.

  • General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. ResearchGate.

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. ACS Publications.

  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. RSC Publishing.

  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD..

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health.

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Institutes of Health.

  • Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate.

  • Heterocyclic Chemistry. ResearchGate.

  • Nitro Reduction - Common Conditions. organic-chemistry.org.

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate.

  • Reduction of nitro compounds. Wikipedia.

  • The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD..

  • The reduction of vic-substituted 3-nitropyridines with. ResearchGate.

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. ResearchGate.

  • What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. qinabio.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Ethyl-3-nitropyridine

Welcome to the technical support center for the synthesis of 2-Ethyl-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered dur...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide troubleshooting advice, detailed protocols, and mechanistic insights to enhance the success and efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of 2-Ethyl-3-nitropyridine consistently low when using direct nitration on 2-Ethylpyridine?

A: Direct nitration of 2-ethylpyridine is challenging due to the electronic properties of the pyridine ring. The pyridine nitrogen is strongly electron-withdrawing and deactivating, making the ring less susceptible to electrophilic aromatic substitution (EAS) than benzene.[1] Under the harsh acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated, further increasing its deactivating effect.[1] This necessitates high temperatures and strongly acidic conditions, which can lead to side reactions and degradation.

Furthermore, there is a regioselectivity issue. The pyridine nitrogen directs incoming electrophiles to the 3- and 5-positions (meta-directing), while the ethyl group at the 2-position is an ortho-, para-director, favoring the 3- and 5-positions. This confluence of directing effects results in a mixture of isomers, primarily 2-ethyl-5-nitropyridine and the desired 2-ethyl-3-nitropyridine, with the former often being the major product. The separation of these isomers is often tedious and contributes to low isolated yields of the 3-nitro product.[2]

Q2: I'm observing significant charring and the formation of a black tar-like substance during my nitration reaction. What is causing this?

A: The formation of tar or char is indicative of oxidative degradation. The conditions for nitrating a deactivated ring like pyridine are often harsh (concentrated acids, high temperatures).[1] The ethyl side chain on the pyridine ring is susceptible to oxidation under these potent conditions, leading to decomposition of the starting material and product. It is crucial to maintain strict temperature control and consider alternative, milder synthetic routes if this is a recurring issue.

Q3: What is the most reliable method to synthesize 2-Ethyl-3-nitropyridine with high regioselectivity?

A: A multi-step approach starting with a pre-functionalized pyridine ring is significantly more reliable for achieving high regioselectivity. The most common and effective strategy involves using 2-chloro-3-nitropyridine as a starting material.[3][4] The nitro and chloro groups are already in the correct positions. The subsequent challenge is to introduce the ethyl group at the 2-position. This can be achieved through a nucleophilic aromatic substitution (SNAr) followed by functional group manipulation, such as a malonic ester synthesis pathway.[3][5][6] This route avoids the harsh conditions and regioselectivity problems of direct nitration.

Q4: How can I effectively separate 2-Ethyl-3-nitropyridine from its 2-Ethyl-5-nitropyridine isomer?

A: Separating these isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method. A silica gel column with a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate or petroleum ether/ethyl acetate) is typically effective.[7] Careful selection of the solvent system and a long column can improve separation.

  • Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent, fractional crystallization can be attempted. This is often a trial-and-error process requiring screening of various solvents.

  • Preparative HPLC: For high-purity samples required in pharmaceutical development, preparative high-performance liquid chromatography (HPLC) may be necessary, although it is less suitable for large-scale synthesis.

To avoid this difficult separation altogether, it is highly recommended to use a regioselective synthetic route.[3][5]

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter.

Guide 1: Issue with Direct Nitration of 2-Ethylpyridine
  • Problem: Low yield and poor regioselectivity, with 2-ethyl-5-nitropyridine as the major product.

  • Root Cause Analysis: The pyridine nitrogen deactivates the ring towards electrophilic attack and directs nitration to the 3- and 5-positions. The protonated pyridinium ion formed in strong acid is even more deactivating. The ethyl group also directs to the 3- and 5-positions. The combination often favors substitution at the 5-position, which is sterically less hindered and electronically favorable.

  • Proposed Solution: Transition from a direct nitration strategy to a multi-step regioselective synthesis. The recommended pathway begins with 2-chloro-3-nitropyridine. This approach provides absolute control over the position of the nitro group, circumventing the core issue of poor regioselectivity.

G cluster_direct Direct Nitration Pathway cluster_selective Recommended Regioselective Pathway Start 2-Ethylpyridine Reagents HNO₃ / H₂SO₄ Start->Reagents Nitration Mixture Isomer Mixture Reagents->Mixture Byproducts Degradation Products (Tar) Reagents->Byproducts Side Reaction Product3 2-Ethyl-3-nitropyridine (Minor Product) Mixture->Product3 Difficult Separation Product5 2-Ethyl-5-nitropyridine (Major Product) Mixture->Product5 Start2 2-Chloro-3-nitropyridine Step1 Introduce Ethyl Precursor (e.g., Malonic Ester Synthesis) Start2->Step1 Step2 Hydrolysis & Decarboxylation Step1->Step2 FinalProduct 2-Ethyl-3-nitropyridine (High Purity) Step2->FinalProduct Conclusion Conclusion: The regioselective pathway offers higher yield and purity, avoiding difficult isomer separation. FinalProduct->Conclusion

Caption: Comparison of direct vs. regioselective synthesis routes.

Guide 2: Challenges in the Malonic Ester Route from 2-Chloro-3-nitropyridine
  • Problem: Low yield during the conversion of 2-chloro-3-nitropyridine to the ethylated product.

  • Root Cause Analysis & Solutions:

    • Inefficient Nucleophilic Substitution (SNAr): The first step typically involves reacting 2-chloro-3-nitropyridine with the anion of an ethyl malonic ester.

      • Incomplete Deprotonation: The base used (e.g., K₂CO₃, NaH) may be insufficient or not strong enough to fully deprotonate the malonic ester.[3] Ensure the base is fresh, anhydrous, and used in slight excess. Sodium hydride (NaH) in an anhydrous solvent like THF or DMF is generally more effective than potassium carbonate.

      • Reaction Temperature: The SNAr reaction on an activated pyridine ring is often facile, but some systems may require gentle heating.[3] Monitor the reaction by TLC to determine the optimal temperature and time. Avoid excessive heat, which can cause decomposition.

    • Difficult Hydrolysis and Decarboxylation: The subsequent step involves hydrolyzing the diester to a diacid, which then decarboxylates upon heating to yield the final product.

      • Incomplete Hydrolysis: Saponification with NaOH or KOH followed by acidification is standard. Ensure sufficient heating and reaction time to completely hydrolyze both ester groups.

      • Inefficient Decarboxylation: Decarboxylation requires heating the resulting malonic acid derivative. The temperature must be high enough to drive off CO₂ but not so high as to cause degradation. Performing this step in a high-boiling point solvent can help moderate the temperature. Acidic conditions (e.g., aqueous sulfuric acid) can facilitate both hydrolysis and decarboxylation in a single step.[3]

G cluster_snar Step 1: SₙAr Troubleshooting cluster_decarbox Step 2: Hydrolysis/Decarboxylation Troubleshooting Start Low Yield Detected CheckBase Verify Base Quality & Stoichiometry (e.g., fresh NaH, >2 equiv.) Start->CheckBase CheckSolvent Ensure Anhydrous Solvent (THF, DMF) CheckBase->CheckSolvent If base is OK OptimizeTemp Optimize Reaction Temperature (Monitor by TLC) CheckSolvent->OptimizeTemp If solvent is dry CheckHydrolysis Ensure Complete Hydrolysis (Sufficient heat/time) OptimizeTemp->CheckHydrolysis If SₙAr is complete OptimizeDecarbox Optimize Decarboxylation Temp (Avoid degradation) CheckHydrolysis->OptimizeDecarbox If hydrolysis is complete ConsiderOnePot Use One-Pot Acidic Hydrolysis (e.g., aq. H₂SO₄) OptimizeDecarbox->ConsiderOnePot If still low yield Success Improved Yield ConsiderOnePot->Success

Caption: Troubleshooting workflow for the malonic ester synthesis.

Detailed Experimental Protocols

Protocol: Regioselective Synthesis of 2-Ethyl-3-nitropyridine from 2-Chloro-3-nitropyridine

This two-step protocol is adapted from established procedures for the synthesis of 2-alkyl-3-nitropyridines and offers excellent regiochemical control.[3][4][5]

Step 1: Synthesis of Diethyl 2-(3-nitro-pyridin-2-yl)malonate

  • Setup: To a flame-dried three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the flask to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise with stirring.

  • Malonate Addition: Slowly add diethyl malonate (2.0 equivalents) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • SNAr Reaction: Re-cool the mixture to 0 °C and add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the consumption of the starting material by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Hydrolysis and Decarboxylation to 2-Ethyl-3-nitropyridine

This protocol describes a one-pot acidic hydrolysis and decarboxylation.

  • Setup: To the crude diethyl 2-(3-nitro-pyridin-2-yl)malonate from the previous step, add a mixture of concentrated sulfuric acid and water (e.g., 50% v/v).

  • Reaction: Heat the mixture to reflux (typically 110-120 °C) and maintain for 4-6 hours. The reaction will vigorously evolve CO₂ gas. Monitor the reaction by TLC until the intermediate has been fully converted.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8. Be cautious as this will evolve CO₂.

  • Extraction & Purification: Extract the product from the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 2-Ethyl-3-nitropyridine.

Parameter Step 1: Malonic Ester Addition Step 2: Hydrolysis/Decarboxylation
Key Reagents 2-Chloro-3-nitropyridine, Diethyl malonate, NaHCrude intermediate, H₂SO₄/H₂O
Solvent Anhydrous THFWater
Temperature 0 °C to Room TemperatureReflux (~120 °C)
Typical Time 12-18 hours4-6 hours
Workup Quench (NH₄Cl), Extraction (EtOAc)Quench (Ice), Neutralization, Extraction (DCM)
Expected Yield 60-80% (over two steps)

References

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Alkyl-3-Nitropyridines

Introduction: Welcome to the technical support guide for the synthesis and optimization of 2-alkyl-3-nitropyridines. This document is designed for researchers, chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis and optimization of 2-alkyl-3-nitropyridines. This document is designed for researchers, chemists, and drug development professionals. 2-Alkyl-3-nitropyridines are valuable synthetic intermediates in the development of pharmaceuticals and agrochemicals, prized for the versatile reactivity of the nitro group and the pyridine core.

While the direct synthesis of 2-ethyl-3-nitropyridine is not extensively documented in readily available literature, its synthesis follows the same principles as its well-characterized homolog, 2-methyl-3-nitropyridine. This guide will focus on a robust, multi-step synthesis pathway, using the methyl analog as the primary example, and will provide specific troubleshooting advice and optimization strategies directly applicable to the synthesis of the ethyl derivative. We will explore the causality behind each procedural step to empower you to adapt and optimize the reaction for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing 2-ethyl-3-nitropyridine?

A1: Direct electrophilic nitration of 2-ethylpyridine is extremely challenging and generally low-yielding. A more reliable and widely adopted strategy is a multi-step approach starting from a pre-functionalized pyridine ring.[1] The most common route involves the nucleophilic substitution of 2-chloro-3-nitropyridine with a suitable carbanion, followed by hydrolysis and decarboxylation.[2] This method offers better control over regioselectivity and typically results in higher yields and purity.

Q2: Why is the direct nitration of 2-ethylpyridine with standard nitrating agents (HNO₃/H₂SO₄) so inefficient?

A2: This is a classic issue rooted in the electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring is highly electronegative, making the ring electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. Under the strongly acidic conditions required for nitration, the pyridine nitrogen becomes protonated, forming a pyridinium ion. This positive charge further deactivates the ring, making the electrophilic attack by the nitronium ion (NO₂⁺) exceedingly difficult and requiring harsh conditions like very high temperatures, which often lead to degradation and poor yields.[3]

Q3: Are there significant safety concerns I should be aware of when performing this synthesis?

A3: Yes. Several steps involve hazardous materials and conditions:

  • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Chlorinated Reagents: Starting materials like 2-chloro-3-nitropyridine and solvents such as dichloromethane are toxic and potentially carcinogenic.[4] Avoid inhalation and skin contact.

  • Exothermic Reactions: The addition of reagents, particularly during neutralization steps, can be highly exothermic. Maintain slow addition rates and use an ice bath for cooling to control the reaction temperature and prevent runaway reactions.

  • Pressure Build-up: Decarboxylation steps release CO₂ gas. Ensure the reaction vessel is adequately vented to prevent pressure build-up.

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during the synthesis. The primary pathway discussed is the reaction of 2-chloro-3-nitropyridine with a malonic ester, followed by acidic hydrolysis and decarboxylation.

Workflow for Synthesis of 2-Alkyl-3-Nitropyridines

start Start: 2-Chloro-3-nitropyridine step1 Step 1: Malonate Alkylation Reagents: Diethyl Malonate, Base (NaH or K₂CO₃) Solvent: Anhydrous THF start->step1 intermediate Intermediate: Diethyl 2-(3-nitro-pyridin-2-yl)malonate step1->intermediate Nucleophilic Aromatic Substitution (SNAr) step2 Step 2: Hydrolysis & Decarboxylation Reagents: Aqueous H₂SO₄ Condition: Heat intermediate->step2 end_product Final Product: 2-Ethyl-3-nitropyridine step2->end_product Formation of CO₂

Caption: General synthetic workflow for 2-alkyl-3-nitropyridines.

Issue 1: Low or No Yield of the Final Product

This is the most common problem and can originate from either of the two main synthetic steps.

Potential Cause A: Inefficient Malonate Alkylation (Step 1) The formation of the carbanion from diethyl malonate and its subsequent attack on 2-chloro-3-nitropyridine is the critical C-C bond-forming step.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: The base used (e.g., NaH, K₂CO₃) is highly sensitive to moisture. Water will quench the base and the malonate carbanion, halting the reaction. Use oven-dried glassware and anhydrous solvents (like THF).[1]

    • Verify Base Strength and Equivalents: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose. Ensure you use at least a full equivalent to deprotonate the diethyl malonate. If using a weaker base like potassium carbonate (K₂CO₃), the reaction may require longer times or gentle heating.

    • Monitor with TLC: Track the disappearance of the 2-chloro-3-nitropyridine starting material. If it remains after several hours, it points to an issue with carbanion formation or reactivity.

Potential Cause B: Incomplete Hydrolysis and Decarboxylation (Step 2) This step requires harsh acidic conditions and heat to first hydrolyze the diester to a dicarboxylic acid, which then decarboxylates.

  • Troubleshooting Steps:

    • Check Acid Concentration: Use a sufficiently concentrated acid, such as 50-70% aqueous sulfuric acid, to drive the hydrolysis.

    • Maintain Reaction Temperature: The decarboxylation step is thermally driven. Ensure the reaction mixture is heated to reflux (typically >100 °C) for a sufficient period. Monitor for the cessation of CO₂ evolution as an indicator of completion.

    • Consider Steric Hindrance (for Ethyl analog): The ethyl group is bulkier than a methyl group. While unlikely to completely halt the reaction, it could slightly slow down the rate of nucleophilic attack in Step 1. Consider increasing the reaction time for the alkylation step by 10-20% compared to the methyl analog protocol.[5]

Logical Troubleshooting Flow for Low Yield

problem Problem: Low Final Yield check_sm Does TLC show unreacted 2-chloro-3-nitropyridine after Step 1? problem->check_sm cause1 Diagnosis: Inefficient Alkylation Solutions: 1. Ensure anhydrous conditions. 2. Verify base activity/equivalents. 3. Increase reaction time. check_sm->cause1  Yes check_int TLC/NMR shows intermediate malonate but no final product after Step 2? check_sm->check_int  No cause2 Diagnosis: Incomplete Hydrolysis/ Decarboxylation Solutions: 1. Increase H₂SO₄ concentration. 2. Ensure sufficient heating/reflux. 3. Extend reaction time. check_int->cause2  Yes other Other issues: - Product loss during workup - Incorrect stoichiometry check_int->other  No

Caption: Troubleshooting logic for diagnosing low product yield.

Issue 2: Difficulty in Product Purification

Potential Cause A: Oily Product Instead of a Solid 2-Ethyl-3-nitropyridine may have a lower melting point than its methyl counterpart and could present as an oil, making recrystallization difficult.

  • Troubleshooting Steps:

    • Attempt Cooling: Try cooling the crude product in an ice bath or refrigerator, with scratching of the flask walls, to induce crystallization.

    • Switch to Chromatography: If the product remains an oil, purification via column chromatography is the best alternative. Use a silica gel stationary phase with a non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate). Start with a low polarity eluent and gradually increase the polarity to first elute non-polar impurities, followed by your product.

    • Aqueous Workup: Ensure the aqueous workup after Step 2 is thorough. Neutralize the acidic mixture carefully with a base (e.g., Na₂CO₃ or NaOH solution) until the pH is ~7-8 before extracting with an organic solvent (e.g., Dichloromethane, Ethyl Acetate).[3] This removes inorganic salts that could interfere with purification.

Potential Cause B: Contamination with Side-Products The presence of unreacted starting materials or byproducts from side reactions can complicate purification.

  • Troubleshooting Steps:

    • Monitor Reaction Stoichiometry: Use of excess diethyl malonate can sometimes lead to side reactions. Aim for a stoichiometry of approximately 1.05 to 1.1 equivalents of the malonate relative to the 2-chloro-3-nitropyridine.

    • Proper Workup: A thorough wash of the combined organic layers during extraction (e.g., with water, then brine) can help remove water-soluble impurities before concentration.

Detailed Experimental Protocol

This protocol is adapted from established procedures for 2-methyl-3-nitropyridine and is suitable for adaptation to the ethyl analog.[2]

Table 1: Reagent and Condition Summary

StepReagent 1Reagent 2BaseSolventTemperatureTime (approx.)
1. Alkylation 2-Chloro-3-nitropyridine (1 eq)Diethyl malonate (1.1 eq)NaH (1.2 eq, 60% disp.)Anhydrous THF0 °C to RT4-6 hours
2. Hydrolysis Intermediate from Step 160% H₂SO₄ (aq)N/AWaterReflux (~110 °C)6-8 hours

Step-by-Step Methodology:

Step 1: Synthesis of Diethyl 2-(3-nitro-pyridin-2-yl)malonate

  • Preparation: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Base Suspension: Under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Carbanion Formation: Add diethyl malonate (1.1 eq) dropwise to the NaH suspension over 20-30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Nucleophilic Substitution: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the consumption of the starting material by TLC.

  • Quenching: Once the reaction is complete, cool it back to 0 °C and carefully quench by the slow, dropwise addition of water until gas evolution ceases.

  • Extraction: Dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Hydrolysis and Decarboxylation to 2-Ethyl-3-nitropyridine

  • Setup: Place the crude intermediate from Step 1 into a round-bottom flask equipped with a reflux condenser.

  • Acidic Hydrolysis: Add a 60% aqueous solution of sulfuric acid (H₂SO₄).

  • Heating: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 6-8 hours. The evolution of CO₂ gas should be observed.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a 40% NaOH solution until the pH is approximately 7-8. Be cautious, as this is exothermic and will cause foaming.[3]

  • Extraction: Extract the neutralized aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude 2-ethyl-3-nitropyridine. Purify further by column chromatography (Hexanes/Ethyl Acetate) if necessary.

References

  • MDPI.

  • NINGBO INNO PHARMCHEM CO.,LTD.

  • ResearchGate.

  • Benchchem.

  • Organic Letters.

  • PMC, NIH.

  • ChemWhat.

  • Organic Syntheses.

  • ResearchGate.

  • PMC, NIH.

  • Google Patents.

  • ResearchGate.

  • ResearchGate.

  • Journal of the Chemical Society, Perkin Transactions 2.

  • Journal of the Chemical Society, Perkin Transactions 2.

  • ResearchGate.

  • Google Patents.

  • Google Patents.

  • ResearchGate.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Ethyl-3-nitropyridine

Welcome to the technical support resource for the synthesis of 2-Ethyl-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Ethyl-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to help you navigate the common challenges associated with this synthesis and ensure the high purity of your final product.

Introduction: The Criticality of Purity in 2-Ethyl-3-nitropyridine Synthesis

2-Ethyl-3-nitropyridine is a valuable building block in medicinal chemistry and materials science. The precise placement of the ethyl and nitro groups on the pyridine ring allows for a wide range of subsequent chemical transformations. However, the synthesis of this compound is not without its challenges. The electron-deficient nature of the pyridine ring makes electrophilic nitration difficult, often requiring harsh reaction conditions.[1][2] These conditions can, in turn, lead to the formation of a variety of impurities that can be difficult to separate and may negatively impact the outcome of downstream applications. This guide will equip you with the knowledge to anticipate, identify, and mitigate the formation of these common impurities.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of 2-ethylpyridine often a low-yielding reaction?

A1: The direct nitration of 2-ethylpyridine faces two main hurdles. Firstly, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. Under the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acid), the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring towards electrophilic aromatic substitution, necessitating harsh conditions like high temperatures.[1][3] Secondly, these harsh conditions can lead to the degradation of the starting material and the formation of multiple side products, which lowers the overall yield of the desired 2-Ethyl-3-nitropyridine.[4]

Q2: What are the most common impurities I should expect to see in my crude 2-Ethyl-3-nitropyridine?

A2: The most common impurities include regioisomers (primarily 2-Ethyl-5-nitropyridine), oxidation byproducts (such as 2-acetyl-3-nitropyridine), unreacted starting material (2-ethylpyridine), and potentially di-nitrated products if the reaction conditions are too severe. The formation of tar-like substances due to product decomposition can also be an issue.[4][5]

Q3: I am seeing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the nitration?

A3: The ethyl group at the 2-position and the pyridine nitrogen direct the incoming nitro group to the 3 and 5-positions. To favor the 3-nitro isomer, you can try to optimize the reaction temperature and the nitrating agent. Lowering the temperature may increase the selectivity for the kinetically favored product. Alternatively, using a different nitrating system, such as dinitrogen pentoxide (N₂O₅), might offer different regioselectivity compared to the standard mixed acid conditions.[3][6]

Q4: My reaction mixture turned very dark, and I have a low yield of a tarry product. What happened?

A4: A dark, tarry reaction mixture is often a sign of product decomposition or extensive side reactions.[5] This can be caused by excessively high temperatures, a prolonged reaction time, or an incorrect stoichiometry of the nitrating agents. It is crucial to carefully control the reaction temperature and monitor the reaction progress using a suitable technique like TLC or HPLC to avoid over-processing.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield of 2-Ethyl-3-nitropyridine 1. Incomplete reaction. 2. Over-oxidation of the product. 3. Product decomposition.1. Monitor the reaction: Use TLC or HPLC to track the consumption of the starting material. If the reaction stalls, a slight increase in temperature or reaction time might be necessary. 2. Control stoichiometry: Carefully measure the amount of nitric acid. An excess can lead to oxidation and di-nitration. 3. Temperature control: Maintain the reaction temperature within the optimal range. Use an ice bath to control the initial exothermic reaction.
Presence of 2-Ethyl-5-nitropyridine Isomer The electronic and steric effects of the ethyl group and the pyridine nitrogen allow for nitration at both the 3 and 5 positions.Optimize reaction conditions: Lowering the reaction temperature may favor the formation of one isomer over the other. Screening different solvent systems could also influence the isomer ratio.
Formation of Oxidation Byproducts (e.g., 2-Acetyl-3-nitropyridine) The strong oxidizing nature of nitric acid, especially at elevated temperatures, can oxidize the ethyl side chain.[4][7]Use a milder nitrating agent: Consider alternatives to concentrated nitric acid, such as nitronium tetrafluoroborate or dinitrogen pentoxide. Maintain lower temperatures: Oxidation reactions are often more sensitive to temperature increases than nitration.
Difficulty in Purifying the Final Product Co-elution of impurities with the desired product during chromatography.Optimize purification method: For column chromatography, try different solvent systems (e.g., gradients of hexane/ethyl acetate). For HPLC, adjusting the mobile phase composition or using a different column chemistry can improve separation.[8] Recrystallization from a suitable solvent can also be an effective purification method if the impurities have significantly different solubilities.

Common Impurities in 2-Ethyl-3-nitropyridine Synthesis

Impurity Name Structure Potential Source Recommended Analytical Method(s)
2-EthylpyridineUnreacted starting materialGC-MS, ¹H NMR
2-Ethyl-5-nitropyridineIsomeric byproduct of nitration[9][10]HPLC, GC-MS, ¹H NMR, ¹³C NMR
2-Acetyl-3-nitropyridineOxidation of the ethyl group[4]LC-MS, GC-MS, ¹H NMR, IR
Di-nitro-2-ethylpyridineOver-nitration of the starting materialLC-MS, Elemental Analysis

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates a common synthetic route for 2-Ethyl-3-nitropyridine and highlights the key steps where impurities can be introduced.

Synthesis_and_Impurities SM 2-Ethylpyridine Nitration Nitration (HNO₃/H₂SO₄) SM->Nitration Product 2-Ethyl-3-nitropyridine (Desired Product) Nitration->Product Main Pathway Impurity1 2-Ethyl-5-nitropyridine (Isomer) Nitration->Impurity1 Side Reaction (Regioselectivity) Impurity2 2-Acetyl-3-nitropyridine (Oxidation) Nitration->Impurity2 Side Reaction (Oxidation) Impurity3 Di-nitro Product (Over-nitration) Product->Impurity3 Further Reaction (Harsh Conditions)

Caption: Synthetic pathway and common impurity formation.

Analytical Protocols for Purity Assessment

Accurate assessment of the purity of your synthesized 2-Ethyl-3-nitropyridine is crucial. The following are detailed protocols for the most common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for determining the purity of your product and quantifying the relative amounts of impurities.[11]

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of your crude product in 1 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile impurities like unreacted starting material and can help in the structural elucidation of byproducts.[12]

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: EI at 70 eV

    • Mass Range: m/z 40 - 400

  • Sample Preparation: Prepare a dilute solution (approx. 100 ppm) of your sample in ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the unambiguous structural confirmation of your desired product and for identifying and quantifying isomeric impurities.[13][14]

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of your sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • The chemical shifts and coupling patterns of the aromatic protons will be distinct for the 3-nitro and 5-nitro isomers.

    • The ethyl group will show a characteristic quartet and triplet.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • The number of signals and their chemical shifts will confirm the structure of the main product and help identify impurities.

References

  • Preparation of Pyridines, Part 2: By Halogenation and Nitr
  • Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. (n.d.).
  • EAS Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson.
  • Oxidation of 2-Methyl 5-Ethyl Pyridine to Isocinchomeronic Acid. (n.d.). Sciencemadness.org.
  • Technical Support Center: Synthesis of Nitropyridines. (n.d.). Benchchem.
  • SUPPORTING INFORMATION FOR. (n.d.). The Royal Society of Chemistry.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC - NIH.
  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Discuss the chemistry of pyridine under nitr
  • Technical Support Center: Overcoming Low Yields in 2-Nitrosopyridine Synthesis. (n.d.). Benchchem.
  • 2-Methyl-5-nitropyridine 21203-68-9 wiki. (n.d.). Guidechem.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). The Royal Society of Chemistry.
  • 2-Ethyl-5-nitropyridine | 31557-73-0 | C7H8N2O2. (n.d.). Appchem.
  • WO2010089773A2 - Process for preparation of nitropyridine derivatives. (n.d.).
  • About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. (2004). Eurasian Chemico-Technological Journal.
  • Nitropyridines: Synthesis and reactions. (2025).
  • Shop Viridis BEH 2-Ethylpyridine Column | 186005757. (n.d.).
  • Technical Support Center: Optimizing the Synthesis of 6-Ethyl-2,3-dimethylpyridine. (n.d.). Benchchem.
  • EP0159769B1 - Electrochemical oxidation of pyridine bases. (n.d.).
  • Separation of 2-Ethylpyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • 2-Ethylpyridine(100-71-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-Ethyl-5-nitropyridine | C7H8N2O2 | CID 4586382. (n.d.). PubChem.
  • 2-Ethyl-3-nitro-pyridine. (n.d.). LookChem.
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (n.d.). MDPI.
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2025).
  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. (2021).
  • US3846435A - Process for the production of 2-methyl-5-ethyl pyridine. (n.d.).
  • Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Deriv
  • US3957792A - Process for preparing 2-ethyl-pyridine. (n.d.).
  • 2-Ethylpyridine | C7H9N | CID 7523. (n.d.). PubChem.
  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Chemical Properties of 2-ethyl-3-methylpyridine. (n.d.). Cheméo.
  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitr
  • 5-Ethyl-2-methylpyridine. (n.d.). Wikipedia.
  • Application Note and Protocol: HPLC Purification of N3-Ethyl Pseudouridine Modified RNA. (n.d.). Benchchem.
  • JPH06287176A - Production of 2-amino-3-nitropyridine. (n.d.).

Sources

Optimization

Technical Support Center: 2-Ethyl-3-nitropyridine Synthesis

Welcome to the technical support center for the synthesis and purification of 2-Ethyl-3-nitropyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Ethyl-3-nitropyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this synthesis. We will address common challenges in a direct question-and-answer format, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My overall yield for the nitration of 2-ethylpyridine is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the nitration of 2-ethylpyridine are a frequent challenge, often stemming from a combination of factors including the inherent reactivity of the pyridine ring, reaction conditions, and post-reaction workup procedures.

The pyridine ring is electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution. Under the strongly acidic conditions required for nitration (e.g., mixed acid), the pyridine nitrogen is protonated to form the pyridinium ion. This further deactivates the ring towards electrophilic attack, often necessitating harsh reaction conditions which can lead to side reactions and degradation, thereby lowering the yield.[1]

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and address potential causes of low yield.

Low_Yield_Troubleshooting start Low Yield Observed reagents 1. Reagent & Glassware Quality start->reagents conditions 2. Reaction Conditions reagents->conditions Reagents pure? Glassware dry? monitoring 3. Reaction Monitoring conditions->monitoring Temp/Time optimized? workup 4. Workup & Extraction monitoring->workup Reaction complete? Decomposition? purification 5. Purification workup->purification Quench correct? Phase separation clean? success Yield Improved purification->success Losses minimized?

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Detailed Optimization Strategies:

  • Reagent and Glassware Integrity:

    • Cause: Moisture can react with the nitrating agents and starting materials. Impurities in the starting 2-ethylpyridine can lead to undesirable side products.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use freshly opened or purified reagents. The purity of the starting 2-ethylpyridine (CAS 100-71-0) should be confirmed via NMR or GC prior to the reaction.[2][3]

  • Control of Reaction Conditions:

    • Cause: The nitration of pyridines is highly exothermic and temperature-sensitive. Poor temperature control can lead to over-nitration, oxidation, or other decomposition pathways.

    • Protocol:

      • Combine concentrated H₂SO₄ and HNO₃ (typically a 1:1 to 2:1 molar ratio) in a flask submerged in an ice/salt bath, ensuring the temperature is maintained below 10°C.

      • Add the 2-ethylpyridine dropwise to the cold mixed acid solution. The rate of addition should be slow enough to keep the internal temperature below a set point (e.g., 15°C).

      • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat as required, carefully monitoring for exotherms.

  • Post-Reaction Workup:

    • Cause: Significant product loss can occur during the quenching and extraction phases. Emulsions can form, and incomplete extraction will leave the product in the aqueous layer.

    • Solution: Quench the reaction by pouring it slowly onto a large amount of crushed ice. Basify the solution carefully with a strong base (e.g., NaOH or K₂CO₃) while cooling to neutralize the acid and deprotonate the product for extraction into an organic solvent. Use a sufficient volume of organic solvent (e.g., dichloromethane or ethyl acetate) and perform multiple extractions (at least 3x) to ensure complete recovery.[4]

ParameterRecommendationRationale
Starting Material Purity >97% (Verify by GC/NMR)Prevents side reactions from impurities.
Nitrating Agent Conc. H₂SO₄ / Conc. HNO₃Provides the necessary nitronium ion (NO₂⁺) electrophile.
Temperature Control Maintain < 15°C during additionMinimizes thermal degradation and runaway reactions.
Workup Quench Pour onto crushed iceSafely dissipates the heat of neutralization.
Extraction Perform at least 3 extractionsEnsures maximum recovery of the product from the aqueous phase.
FAQ 2: I am getting a significant amount of an isomeric byproduct, 2-Ethyl-5-nitropyridine. Why does this happen and can I control the regioselectivity?

A2: The formation of both 3-nitro and 5-nitro isomers is an inherent challenge in this synthesis due to competing electronic effects on the pyridine ring.

Under strong acidic nitrating conditions, the pyridine nitrogen is protonated, forming a pyridinium ion. This positively charged nitrogen acts as a strong deactivating, meta-directing group. Concurrently, the ethyl group at the 2-position is a weak activating, ortho, para-directing group.

  • Formation of 2-Ethyl-3-nitropyridine: Nitration at the 3-position is electronically favored by the meta-directing effect of the N⁺-H group.

  • Formation of 2-Ethyl-5-nitropyridine: Nitration at the 5-position is favored by both the meta-directing effect of the N⁺-H group and the para-directing effect of the C2-ethyl group.

This dual influence often leads to a mixture of the two isomers, with the 5-nitro isomer frequently being a major byproduct, analogous to the nitration of 2-aminopyridine where the 5-nitro isomer is the major product.[5][6]

Isomer_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-EtPy 2-Ethylpyridine Pyridinium 2-Ethylpyridinium Ion (N⁺-H is meta-directing) (C2-Et is o,p-directing) 2-EtPy->Pyridinium Protonation MixedAcid HNO₃ / H₂SO₄ 3-Nitro 2-Ethyl-3-nitropyridine (meta to N⁺) Pyridinium->3-Nitro Nitration (Path A) 5-Nitro 2-Ethyl-5-nitropyridine (meta to N⁺ AND para to Et) Pyridinium->5-Nitro Nitration (Path B)

Caption: Competing electronic effects leading to isomeric products.

Strategies to Influence Regioselectivity:

While completely eliminating the 5-nitro isomer is difficult, you can influence the ratio by modifying reaction conditions. Lower temperatures generally favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer. Experimenting with different nitrating systems could also alter the outcome, though mixed acid is standard for this transformation.[1] A design of experiments (DoE) approach varying temperature, reaction time, and acid concentration is recommended to find the optimal conditions for maximizing the 3-nitro isomer.

FAQ 3: How can I effectively separate the 2-Ethyl-3-nitropyridine and 2-Ethyl-5-nitropyridine isomers?

A3: The separation of these constitutional isomers can be challenging due to their similar physical properties. A combination of chromatographic and crystallization techniques is typically most effective.

  • Flash Column Chromatography: This is the most reliable method for separating isomers on a laboratory scale.

    • Principle: The two isomers will likely have slightly different polarities and therefore different affinities for the stationary phase (silica gel). The 5-nitro isomer, with the nitro group further from the ring nitrogen, may be slightly less polar than the 3-nitro isomer.

    • Experimental Protocol: Isomer Separation via Chromatography

      • Slurry Preparation: Dry-load the crude product onto a small amount of silica gel for best resolution. To do this, dissolve the crude mixture in a minimal amount of a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

      • Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., Hexane/Ethyl Acetate).

      • Loading: Carefully add the dry-loaded sample to the top of the packed column.

      • Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

      • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired product.

      • Solvent System Selection: A good starting point for the eluent system can be determined by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate.

  • Fractional Crystallization:

    • Principle: If one isomer is significantly more abundant or has lower solubility in a particular solvent system, it may be possible to selectively crystallize it from the mixture.

    • Approach: This method requires trial and error with different solvents (e.g., ethanol, isopropanol, hexanes, or mixtures thereof). Dissolve the crude mixture in a minimal amount of hot solvent and allow it to cool slowly. If crystals form, they should be analyzed (e.g., by ¹H NMR) to determine their isomeric purity.[7]

For compounds with sufficiently different properties, other methods like steam distillation have been used to separate isomers of substituted nitropyridines.[5][8] This may be viable if one isomer has a significantly higher vapor pressure or forms intramolecular hydrogen bonds that the other cannot.

FAQ 4: What are the best analytical methods to confirm the purity and identity of my final product?

A4: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous characterization and purity assessment of your 2-Ethyl-3-nitropyridine. [9]

Analytical TechniquePrimary Information ProvidedExperimental Considerations
¹H NMR Spectroscopy Structural Elucidation & Isomer Ratio. Unambiguously confirms the constitution by analyzing chemical shifts and coupling patterns of the aromatic protons. The relative integration of specific peaks can quantify the isomer ratio in a mixture.Use a deuterated solvent like CDCl₃ or DMSO-d₆. The aromatic region will clearly distinguish the 3-nitro and 5-nitro substitution patterns.
HPLC-UV Purity Assessment. Provides a quantitative measure of purity (% area) by separating the main product from impurities and unreacted starting material.Use a C18 reverse-phase column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid. A UV detector set around 254 nm is suitable for the nitropyridine chromophore.[10]
LC-MS Molecular Weight Confirmation. Confirms the molecular weight of the product and helps in identifying impurities by their mass-to-charge (m/z) ratio.Provides an extra layer of confirmation alongside HPLC retention time. Essential for identifying unknown peaks in the chromatogram.[10]
GC-MS Purity & MW of Volatile Compounds. Suitable for thermally stable and volatile compounds. Provides purity information and mass fragmentation patterns for structural confirmation.Ensure the compound does not degrade at the injector temperature. The fragmentation pattern can be highly informative for distinguishing isomers.

Decision Tree for Analytical Characterization

Caption: A decision tree for selecting the appropriate analytical method.

References

  • How To: Improve Yield. Department of Chemistry: University of Rochester. [Link]

  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Molecules, 2011. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chem. Proc., 2020. [Link]

  • Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [Link]

  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. ResearchGate. [Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]

  • Analytical Methods. Japan Environment Agency. [Link]

  • The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Institutes of Health (NIH). [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Institutes of Health (NIH). [Link]

  • Pyridine, 2-ethyl-. NIST WebBook. [Link]

  • Process for preparation of nitropyridine derivatives.
  • Process for preparing 2-ethyl-pyridine.
  • 2,3-diaminopyridine. Organic Syntheses. [Link]

  • PROCESS FOR PREPARING 2,4-DIHYDROXYPYRIDINE AND 2,4-DIHYDROXY-3-NITROPYRIDINE.
  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. National Institutes of Health (NIH). [Link]

  • Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • 2-Ethyl-5-nitropyridine. PubChem. [Link]

  • Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.
  • Ethyl 2-[(3-nitropyridin-2-YL)amino]acetate. PubChem. [Link]

Sources

Troubleshooting

Technical Support Guide: Stability and Storage of 2-Ethyl-3-nitropyridine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 2-Ethyl-3-nitropyridine. Its purpose is to ensure the chemical integrity of the compound throughout...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 2-Ethyl-3-nitropyridine. Its purpose is to ensure the chemical integrity of the compound throughout its lifecycle in the laboratory, from initial receipt to experimental use. By understanding its stability profile and potential degradation pathways, users can mitigate risks of experimental variability and ensure the reliability of their results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 2-Ethyl-3-nitropyridine.

Q1: What are the ideal long-term storage conditions for 2-Ethyl-3-nitropyridine? A: For optimal long-term stability, 2-Ethyl-3-nitropyridine should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark environment.[1][2][3][4] Recommended storage temperatures are typically 2-8°C to minimize the rate of any potential degradation.

Q2: How sensitive is 2-Ethyl-3-nitropyridine to light, air, and moisture? A: Like many nitroaromatic compounds, 2-Ethyl-3-nitropyridine has the potential for photosensitivity .[5] Exposure to UV light can provide the energy to initiate degradation reactions.[6] While it is generally stable in air under normal conditions, prolonged exposure should be avoided to prevent potential slow oxidation of the ethyl group or other reactions. The compound may also be hygroscopic; therefore, protection from moisture is critical to prevent clumping and potential hydrolysis or other water-mediated degradation.[7]

Q3: What chemical classes are incompatible with 2-Ethyl-3-nitropyridine? A: Care should be taken to avoid contact with the following:

  • Strong Oxidizing Agents: These can react with the ethyl side chain or potentially the pyridine ring itself.

  • Strong Acids: Acids can protonate the pyridine nitrogen, altering the compound's reactivity and solubility.[1]

  • Strong Bases: Basic conditions can facilitate nucleophilic attack on the electron-deficient pyridine ring.[1]

  • Reducing Agents: The nitro group is susceptible to reduction, which would transform the molecule into the corresponding nitroso, hydroxylamino, or amino derivative.[5]

Q4: What are the common physical signs that my sample of 2-Ethyl-3-nitropyridine may have degraded? A: Visual inspection can provide initial clues. Look for:

  • Color Change: A significant darkening or change from its initial appearance (typically a solid) can indicate the formation of chromophoric impurities.

  • Change in Physical State: Clumping or the appearance of a viscous liquid suggests moisture absorption.

  • Insolubility: Difficulty dissolving the compound in a solvent in which it was previously soluble. The most definitive evidence of degradation will come from analytical techniques such as HPLC, GC-MS, or NMR, which can reveal the presence of new impurity peaks.

Section 2: Troubleshooting Guide

This section is designed to help users diagnose and resolve common issues encountered during experimentation.

Observed Problem Potential Cause(s) Recommended Action(s)
Low yield or unexpected side products in a reaction. The starting material, 2-Ethyl-3-nitropyridine, may have degraded, reducing the concentration of the active reactant and introducing impurities.1. Assess Purity: Before use, verify the purity of your 2-Ethyl-3-nitropyridine stock using a suitable analytical method like HPLC or qNMR.[8] 2. Compare Lots: If possible, run a small-scale reaction with a new, unopened lot of the compound to see if the issue persists. 3. Review Storage: Confirm that your storage conditions align with the recommendations in Section 1.
Inconsistent results between experiments run on different days. This could be due to incremental degradation of the stock solution or solid after repeated openings of the container, exposing it to air and moisture.1. Use Fresh Aliquots: For a series of experiments, aliquot the solid into several smaller vials upon receipt. Use a fresh vial for each experiment to avoid contaminating the main stock. 2. Prepare Solutions Freshly: Avoid storing the compound in solution for extended periods unless its stability in that specific solvent has been verified.
A new, significant peak appears in the HPLC or GC chromatogram of the starting material. This is a clear indication of degradation. The new peak represents a degradation product.1. Cease Use: Do not use the compromised material for further experiments. 2. Characterize Impurity (Optional): If resources permit, use LC-MS or GC-MS to identify the mass of the impurity. This can provide clues to the degradation pathway (e.g., a mass increase of 16 amu could suggest oxidation; a decrease could suggest loss of the nitro group). 3. Procure New Material: Obtain a fresh, certified lot of the compound.
Troubleshooting Workflow Diagram

Troubleshooting start Unexpected Experimental Results or Low Yield check_purity Assess Purity of Starting Material (e.g., HPLC, NMR) start->check_purity decision Is Purity >98% and No Major Impurities? check_purity->decision degraded Root Cause: Starting Material Degradation decision->degraded  No other_issues Root Cause: Not Starting Material decision->other_issues  Yes action_degraded 1. Procure fresh, certified material. 2. Review and improve storage protocols. 3. Aliquot new material upon receipt. degraded->action_degraded action_other Troubleshoot other experimental parameters (reagents, conditions, technique, etc.). other_issues->action_other

Caption: Workflow for diagnosing experiment issues.

Section 3: Key Stability & Degradation Profiles

Understanding the chemical vulnerabilities of 2-Ethyl-3-nitropyridine is key to preventing its degradation.

Thermal Stability

The product is chemically stable under standard ambient conditions (room temperature).[2] However, at elevated temperatures, nitroaromatic compounds can undergo decomposition. The primary thermal degradation pathway often involves the cleavage of the C-NO₂ bond.[9] The presence of the ortho-ethyl group could potentially lead to more complex intramolecular reactions at very high temperatures, though this is less common under typical laboratory conditions.[9] Upon combustion, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) will be formed.[1][10]

Photostability

Aromatic nitro compounds are known to absorb UV light, which can lead to photodegradation.[5][6] The mechanism can be complex but often involves the excitation of the nitro group to a reactive state, which can then lead to rearrangements or radical reactions. For rigorous studies, photostability testing should be conducted according to ICH Q1B guidelines, which involve exposing the substance to a defined light source and comparing it to a dark control.[11] The primary takeaway is to always protect the compound from direct light.

Chemical Reactivity & Potential Degradation Pathways

The reactivity of 2-Ethyl-3-nitropyridine is dominated by the electron-withdrawing nature of the nitro group and the inherent properties of the pyridine ring.

  • Nitro Group Reduction: The nitro group is readily reduced by various reagents (e.g., catalytic hydrogenation, dissolving metals) to form 2-ethyl-3-aminopyridine. This is a common synthetic transformation but represents degradation if it occurs unintentionally.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient and is activated towards nucleophilic attack, particularly at the 2- and 6-positions.[12] While the 3-nitro group is not as strongly activating as a 2- or 4-nitro group, strong nucleophiles (like thiols) can displace it.[13][14][15]

  • Ethyl Group Oxidation: Strong oxidizing agents could potentially oxidize the ethyl group, for example, to a vinyl or acetyl group.

  • Microbial Degradation: While not a typical laboratory storage concern, environmental studies show that alkylpyridines can be degraded by microorganisms, often through pathways involving ring hydroxylation and cleavage.[16][17][18] This underscores the ring's susceptibility to oxidative processes.

Potential Degradation Pathways Diagram

G main 2-Ethyl-3-nitropyridine sub Nucleophilic Substitution (e.g., 2-Ethyl-3-(thiol)pyridine) main->sub Strong Nucleophiles (e.g., R-S⁻) red Nitro Group Reduction (2-Ethyl-3-aminopyridine) main->red Reducing Agents (e.g., H₂, Pd/C) photo Photodegradation Products (Complex Mixture) main->photo UV Light Exposure oxid Ethyl Group Oxidation (e.g., 2-Acetyl-3-nitropyridine) main->oxid Strong Oxidizers

Caption: Major potential degradation pathways for 2-Ethyl-3-nitropyridine.

Section 4: Protocols & Best Practices

Adherence to standardized protocols is essential for maintaining the integrity of chemical reagents.

Protocol 4.1: Recommended Storage and Handling Procedure
  • Incoming Inspection: Upon receipt, inspect the container for damage. Note the certificate of analysis (CoA) for initial purity.

  • Inert Atmosphere Blanketing: Before initial storage, carefully open the container inside a glove box or use a Schlenk line to flush the headspace with a dry, inert gas like argon or nitrogen.

  • Sealing: Tightly close the container lid. For added protection against moisture and air ingress, wrap the lid-bottle interface with Parafilm®.

  • Labeling: Label the container clearly with the compound name, date received, and date of first opening.

  • Storage Location: Place the sealed container in a designated cold storage unit (2-8°C) that is dark. Ensure it is stored away from incompatible materials.[3]

  • Dispensing: When removing material, do so in a controlled environment (e.g., low humidity, fume hood). If possible, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Re-purge the headspace with inert gas before re-sealing.

Protocol 4.2: Experimental Procedure for Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 2-Ethyl-3-nitropyridine and detecting potential degradation products. Method optimization may be required.

  • Instrumentation & Columns:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or scan with DAD to find optimal wavelength).

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: Linear gradient from 20% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-19 min: Return to 20% B

      • 19-25 min: Re-equilibration at 20% B

  • Sample Preparation:

    • Accurately weigh ~5 mg of 2-Ethyl-3-nitropyridine.

    • Dissolve in 5 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.

    • Further dilute as necessary to be within the linear range of the detector.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the area percentage of the main 2-Ethyl-3-nitropyridine peak relative to the total area of all peaks.

    • Interpretation: A pure sample should show a single major peak. The presence of new peaks, especially those that grow over time or upon stress testing (e.g., after exposing a sample to light), indicates degradation.

References

  • Vertex AI Search.
  • Vertex AI Search.
  • Thermo Fisher Scientific. (2010).
  • Merck Millipore. (2024).
  • Jubilant Ingrevia. (2024).
  • Sigma-Aldrich. (2025).
  • Apollo Scientific.
  • Zhang, Y., et al. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. PMC.
  • Ribeiro da Silva, M. A. V., et al. (1995). Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. The Journal of Chemical Thermodynamics.
  • Marciniec, B., & Ogrodowczyk, M. (2006).
  • Zefirov, N. S., et al. (2021). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
  • Starosotnikov, A. M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules.
  • Shukla, O. P. (1984). Microbial transformation of pyridine compounds. Journal of Biosciences.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity.
  • Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.
  • Sizir, Ü., et al. (2015). Synthesis, spectroscopic and thermal characterization of non-metal cation (nmc) pentaborates salts containing 2-amino-5-nitropyridine and 2-amino-6-methylpyridine as cation.
  • BLD Pharm.
  • Tsang, W. (1986).
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ResearchGate.
  • Ministry of the Environment, Government of Japan. Analytical Methods.
  • Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
  • Benchchem.
  • Benchchem. Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide.
  • Zhurba, O. M., et al. (2022). Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide.
  • Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • Q1 Scientific. (2021). Photostability testing theory and practice.
  • CUTM Courseware.
  • Benchchem.
  • Lee, S. T., & Lee, K. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology.
  • Benchchem. A Comparative Guide to Purity Assessment of Synthesized 2,3-Diphenylpyridine.

Sources

Optimization

Technical Support Center: Functionalization of 2-Ethyl-3-nitropyridine

Welcome to the technical support center for the functionalization of 2-Ethyl-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2-Ethyl-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridine derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its chemical transformations and mitigate common side reactions.

The unique electronic and steric properties of 2-Ethyl-3-nitropyridine, with an electron-donating alkyl group and a potent electron-withdrawing nitro group on the pyridine ring, present both opportunities and challenges in synthetic chemistry. Understanding the interplay of these groups is paramount to achieving desired product outcomes and minimizing the formation of unwanted byproducts. This center is structured to provide not just procedural guidance, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental designs.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that may arise during the functionalization of 2-Ethyl-3-nitropyridine, with a focus on identifying the root cause of side reactions and providing actionable solutions.

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting a nucleophilic aromatic substitution on 2-Ethyl-3-nitropyridine with a thiol nucleophile, but I am observing low yields of the desired substituted product. What are the likely side reactions, and how can I optimize the conditions?

Answer:

Low yields in SNAr reactions with 2-Ethyl-3-nitropyridine can stem from several factors, primarily related to the reactivity of the pyridine ring and the nature of the nucleophile.

Probable Causes and Solutions:

  • Formation of Meisenheimer-type Adducts: Strong nucleophiles can form stable anionic σ-complexes (Meisenheimer adducts) with the electron-deficient pyridine ring.[1][2] If the subsequent elimination of a leaving group is slow, this can be a significant off-pathway reaction. In the case of C-H functionalization, if steric hindrance prevents the necessary planarization for elimination, the reaction may stall at the adduct stage.[1][2]

    • Solution: Carefully select the base and reaction temperature. A stronger, non-nucleophilic base can facilitate the elimination step. Lowering the reaction temperature may disfavor the formation of overly stable adducts.

  • Competitive Substitution: While the nitro group is a strong activating group for SNAr, other positions on the pyridine ring can also be susceptible to attack, especially under harsh conditions.

    • Solution: Employ milder reaction conditions. Lower temperatures and shorter reaction times can enhance selectivity. The use of a catalyst, if applicable, can also promote the desired reaction pathway.

  • Reaction with the Ethyl Group: While less common, strong bases or highly reactive nucleophiles could potentially interact with the protons on the ethyl group, leading to undesired side products.

    • Solution: Use a base that is sterically hindered or has a lower pKa to minimize reactions at the ethyl group. Protecting the ethyl group is generally not practical for this type of reaction.

Experimental Protocol: Optimization of SNAr with a Thiol Nucleophile

  • Reagents and Setup:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-Ethyl-3-nitropyridine (1.0 eq) in anhydrous DMF.

    • Add the desired thiol (1.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

  • Base Addition:

    • Slowly add a non-nucleophilic base such as potassium carbonate (K2CO3, 1.5 eq) or cesium carbonate (Cs2CO3, 1.2 eq) portion-wise over 15-20 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS every hour. Look for the disappearance of the starting material and the appearance of the product spot.

  • Work-up:

    • Once the reaction is complete, pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Issue 2: Unwanted Reduction of the Nitro Group

Question: During a reaction aimed at modifying the ethyl group, I am observing partial or complete reduction of the nitro group to an amino or hydroxylamino group. How can I prevent this?

Answer:

The nitro group is susceptible to reduction under various conditions, especially in the presence of reducing agents or certain metals.

Probable Causes and Solutions:

  • Inadvertent Reducing Agents: Some reagents, even if not classic reducing agents, can effect the reduction of a nitro group. For example, certain Grignard reagents or metal hydrides used for other transformations can act as reducing agents.

  • Catalytic Hydrogenation: If using a transition metal catalyst (e.g., Palladium, Platinum) for a cross-coupling reaction, the presence of a hydrogen source (even trace amounts of water or alcohols) can lead to the catalytic hydrogenation of the nitro group.

  • Reaction with Metals: Using metals like zinc, tin, or iron, often employed for nitro group reductions, will of course lead to this outcome.[3] If these metals are part of a reagent or catalyst system for another purpose, this side reaction is highly probable.

Preventative Measures:

  • Choice of Reagents: Select reagents that are known to be compatible with nitro groups. For modifications of the ethyl group, consider reactions that do not involve strong reducing agents.

  • Protecting Groups: While not always ideal due to the extra steps involved, in some cases, protecting the nitro group might be a viable strategy. However, the options for nitro group protection are limited. A more common approach is to introduce the nitro group at a later stage in the synthesis.

  • Careful Control of Reaction Conditions: When using metal catalysts, ensure anhydrous conditions and avoid protic solvents if possible. The choice of ligand can also influence the selectivity of the catalyst.

Issue 3: Challenges in Metal-Catalyzed Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura cross-coupling reaction at a halogenated position on the 2-Ethyl-3-nitropyridine ring, but the reaction is sluggish and gives low yields. What are the potential issues?

Answer:

Pyridine-containing compounds can be challenging substrates in cross-coupling reactions.[4] The nitrogen atom can coordinate to the metal catalyst, potentially deactivating it.

Probable Causes and Solutions:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its catalytic activity.

    • Solution:

      • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can stabilize the catalyst and promote the desired catalytic cycle over catalyst inhibition.

      • Catalyst Loading: Increasing the catalyst loading might be necessary to overcome partial deactivation.

      • N-Oxide Strategy: Temporarily converting the pyridine to its N-oxide can mitigate catalyst poisoning. The N-oxide can be reduced back to the pyridine after the coupling reaction.

  • Instability of Organometallic Intermediates: The organoboron or other organometallic reagents used in cross-coupling reactions can be unstable, especially with the electron-withdrawing nitro group present.[4]

    • Solution: Use freshly prepared or high-quality organometallic reagents. Ensure anhydrous and inert reaction conditions to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the regioselectivity of nucleophilic attack on 2-Ethyl-3-nitropyridine?

A1: The nitro group at the 3-position strongly activates the pyridine ring for nucleophilic aromatic substitution. The primary sites of attack are the positions ortho and para to the nitro group, which are the 2- and 4-positions. The ethyl group at the 2-position provides some steric hindrance, which may favor nucleophilic attack at the 4-position. However, the precise regioselectivity will depend on the nature of the nucleophile, the reaction conditions, and the presence of any leaving groups.[5]

Q2: Can the ethyl group of 2-Ethyl-3-nitropyridine be functionalized directly?

A2: Yes, the ethyl group can be functionalized, but care must be taken to avoid side reactions with the nitro group. For example, oxidation of the ethyl group to an acetyl group can be achieved using strong oxidizing agents, but conditions must be carefully controlled to prevent over-oxidation or reaction with the pyridine ring.[6] Benzylic-type bromination of the ethyl group is also a possibility, which can then be used for further functionalization.

Q3: How does the nitro group influence the reactivity of the pyridine nitrogen?

A3: The electron-withdrawing nature of the nitro group decreases the basicity of the pyridine nitrogen. This makes it less likely to be protonated under acidic conditions and also reduces its ability to coordinate with metal catalysts, although catalyst inhibition can still be a significant issue in cross-coupling reactions.[4]

Q4: Are there any specific safety precautions to consider when working with 2-Ethyl-3-nitropyridine?

A4: Nitropyridine derivatives should be handled with care as they can be toxic and are often skin and eye irritants.[7] It is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Visualizing Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr) Pathway

SNAr_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2-Ethyl-3-nitropyridine 2-Ethyl-3-nitropyridine Meisenheimer Adduct Meisenheimer Adduct 2-Ethyl-3-nitropyridine->Meisenheimer Adduct Nucleophilic Attack Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer Adduct Substituted Product Substituted Product Meisenheimer Adduct->Substituted Product Elimination of Leaving Group Troubleshooting_SNAr Low Yield Low Yield Check for Stable Adduct Check for Stable Adduct Low Yield->Check for Stable Adduct Optimize Base/Temp Use stronger, non-nucleophilic base Lower reaction temperature Check for Stable Adduct->Optimize Base/Temp Yes Side Product Formation? Side Product Formation? Check for Stable Adduct->Side Product Formation? No Milder Conditions Lower temperature Shorter reaction time Side Product Formation?->Milder Conditions Yes Starting Material Unchanged? Starting Material Unchanged? Side Product Formation?->Starting Material Unchanged? No Increase Reactivity Increase temperature cautiously Use a more reactive nucleophile Starting Material Unchanged?->Increase Reactivity Yes

Caption: Decision tree for troubleshooting low SNAr yields.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Grzegorz Mlostoń, et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • Grzegorz Mlostoń, et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC, NIH. [Link]

  • Gennady Rusinov, et al. (1993). The reduction of vic-substituted 3-nitropyridines with. ResearchGate. [Link]

  • Liam T. Ball, et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. [Link]

  • Vladislav Nikol'skiy, et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

  • ResearchGate. (2025). Nitropyridines: Synthesis and reactions. [Link]

  • Vladislav Nikol'skiy, et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [Link]

  • Vladislav Nikol'skiy, et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC, NIH. [Link]

  • Organic Reactions. (2025). Transition-Metal-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions. [Link]

  • Chemistry Stack Exchange. (2021). After formation of the Grignard reagent, would it react with Et2O or methylpyridinium?. [Link]

  • Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. [Link]

  • PubChem. 2-Ethyl-5-nitropyridine. [Link]

  • ResearchGate. (2025). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. [Link]

  • PubChem, NIH. 2-Chloro-3-nitropyridine. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Reactions with 2-Ethyl-3-nitropyridine

Welcome to the technical support center for 2-Ethyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we address common experimental failures in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights to get your synthesis back on track.

Understanding the Reactivity of 2-Ethyl-3-nitropyridine

2-Ethyl-3-nitropyridine is an electron-deficient heterocyclic compound. Its reactivity is primarily dictated by the interplay of three key features:

  • The Pyridine Nitrogen: As an electronegative atom, it withdraws electron density from the ring, making the C2, C4, and C6 positions susceptible to nucleophilic attack.

  • The Nitro Group (NO₂): This powerful electron-withdrawing group further deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it (C2 and C4).

  • The Ethyl Group (CH₂CH₃): Located at the C2 position, this alkyl group exerts a modest electron-donating inductive effect. More importantly, it introduces steric hindrance that can influence the approach of reagents to the C2 and C3 positions. The methylene protons (CH₂) adjacent to the ring are also weakly acidic and can potentially be deprotonated under strong basic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a common transformation for nitropyridines. However, failures can arise from a variety of factors.

Question 1: My SNAr reaction with an oxygen or nitrogen nucleophile (e.g., sodium methoxide, morpholine) on a 2-halo-3-nitropyridine to synthesize a 2-substituted-3-nitropyridine derivative is showing low to no conversion. What's going wrong?

Answer:

Low conversion in SNAr reactions with 2-halo-3-nitropyridines often points to issues with reaction conditions, the nucleophile, or the stability of the starting material.

Causality and Troubleshooting Steps:

  • Insufficient Activation: While the nitro group is strongly activating, SNAr reactions still require appropriate conditions to proceed efficiently.

    • Increase Temperature: These reactions often require heating. Incrementally increase the reaction temperature in 20 °C intervals, monitoring for product formation and decomposition by TLC or LC-MS.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are excellent for SNAr as they solvate the cation of the nucleophilic salt and do not solvate the nucleophile as strongly, increasing its reactivity.

    • Base Strength: If using a neutral nucleophile (e.g., an amine or alcohol), a non-nucleophilic base is required to deprotonate it in situ or to act as a scavenger for the generated acid. Ensure your base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) is strong enough and present in at least stoichiometric amounts.

  • Nucleophile Reactivity:

    • Steric Hindrance: The 2-ethyl group can sterically hinder the approach of bulky nucleophiles. If possible, consider a less hindered nucleophile.

    • Nucleophile Degradation: Strong bases can deprotonate or cause side reactions with the nucleophile itself. Consider adding the base portion-wise or using a milder base if nucleophile degradation is suspected.

  • Competing Side Reactions:

    • Meisenheimer Complex Stability: The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex. If this complex is too stable, the elimination of the leaving group can be slow. Changing the solvent or counter-ion of the base can sometimes help.

Workflow: Troubleshooting Low SNAr Conversion ```dot graph TD { A[Low/No Conversion in SNAr] --> B{Check Reaction Conditions}; B --> C[Increase Temperature]; B --> D[Verify Solvent is Polar Aprotic]; B --> E[Ensure Adequate Base Strength]; A --> F{Evaluate Nucleophile}; F --> G[Consider Steric Hindrance]; F --> H[Check for Nucleophile Degradation]; A --> I{Investigate Side Reactions}; I --> J[Analyze for Stable Intermediates]; }

Caption: Troubleshooting guide for the reduction of 2-Ethyl-3-nitropyridine.

Recommended Protocol: Catalytic Transfer Hydrogenation

Parameter Condition Rationale
Substrate 2-Ethyl-3-nitropyridine
Catalyst 10% Pd/C (5-10 mol%)A standard and effective catalyst.
Hydrogen Donor Ammonium formate (4-6 equiv.)A safe and convenient source of hydrogen.
Solvent Methanol or EthanolGood solubility for substrate and reagent.
Temperature RefluxGenerally required to drive the reaction to completion.
Time 2-8 hoursMonitor by TLC.
Category 3: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig are powerful C-C and C-N bond-forming reactions. However, electron-deficient pyridines can be challenging substrates.

Question 4: I am struggling to get a Suzuki-Miyaura coupling to work between 2-Ethyl-3-nitropyridine (or a halo-derivative) and a boronic acid. What are the key challenges and how can I overcome them?

Answer:

Suzuki couplings with electron-deficient pyridines are notoriously difficult. The primary issues are slow oxidative addition and catalyst inhibition by the pyridine nitrogen.

Key Challenges and Solutions:

  • Slow Oxidative Addition: Electron-deficient aryl halides react more slowly in the oxidative addition step of the catalytic cycle.

    • Solution: Use a more reactive leaving group (I > Br > Cl). If you are starting from a chloro-pyridine, consider converting it to the bromide or iodide first. Also, use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, tBu₃P) which are known to accelerate oxidative addition.

[1]2. Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.

  • Solution: Use bulky ligands that shield the palladium center. The use of specific pre-catalysts designed for challenging substrates can also be beneficial.
  • Protodeboronation of the Boronic Acid: Under basic conditions, the boronic acid can be converted back to the corresponding arene, reducing the amount available for cross-coupling.

    • Solution: Use milder bases (e.g., K₃PO₄, Cs₂CO₃) and ensure the reaction is run under an inert atmosphere. Do not pre-mix the base and boronic acid for extended periods before adding the catalyst and aryl halide.

Recommended Starting Conditions for a Challenging Suzuki Coupling:

Parameter Condition Rationale
Aryl Halide 2-Bromo- or 2-Iodo-3-nitropyridine derivativeMore reactive than the chloride.
Boronic Acid 1.2-1.5 equiv.
Catalyst Pd₂(dba)₃ (2-5 mol%)A common Pd(0) source.
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligand to promote oxidative addition and prevent catalyst inhibition.
Base K₃PO₄ (2-3 equiv.)A moderately strong base that is often effective.
Solvent Dioxane/water (e.g., 10:1) or TolueneCommon solvent systems for Suzuki reactions.
Temperature 80-110 °CHeating is almost always required.

Question 5: My Heck or Buchwald-Hartwig amination reaction with a 2-halo-3-nitropyridine derivative is failing. What should I try?

Answer:

Similar to the Suzuki reaction, these couplings suffer from the same challenges of slow oxidative addition and catalyst inhibition. The strategies to overcome them are also similar, focusing on the choice of catalyst, ligand, and reaction conditions.

For Heck Reactions:

[2][3]* Ligand Choice: Phosphine-free catalyst systems or those with bulky electron-rich phosphine ligands can be effective.

  • Base: A non-nucleophilic organic base like triethylamine or an inorganic base like K₂CO₃ is typically used.

  • Temperature: High temperatures (100-140 °C) are often necessary.

For Buchwald-Hartwig Aminations:

[4][5]* Ligand Choice: This reaction is highly dependent on the ligand. A screen of common Buchwald-Hartwig ligands (e.g., Xantphos, RuPhos, BrettPhos) is often necessary.

  • Base: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen. Rigorous exclusion of air is critical.

General Troubleshooting for Cross-Coupling:

  • Degas Solvents: Thoroughly degas all solvents to remove oxygen.

  • Use High-Purity Reagents: Impurities can poison the catalyst.

  • Screen Ligands and Bases: There is often no single "best" condition; screening a variety of ligands and bases is a common strategy for challenging substrates.

Category 4: Side Reactions of the Ethyl Group

Question 6: I'm running a reaction under strong basic conditions and observing unexpected byproducts. Could the 2-ethyl group be involved?

Answer:

Yes, this is a distinct possibility. The methylene protons (CH₂) of the ethyl group are in a "benzylic-like" position and are weakly acidic due to the electron-withdrawing nature of the pyridine ring.

Potential Side Reactions:

  • Deprotonation and Alkylation/Condensation: Under strongly basic conditions (e.g., n-BuLi, LDA, NaH), the ethyl group can be deprotonated to form an anion. This anion can then act as a nucleophile, potentially reacting with other electrophiles in the reaction mixture (e.g., another molecule of starting material, an aldehyde if present).

  • Oxidation: While less common, under certain oxidative conditions, the ethyl group could be oxidized.

Mitigation Strategies:

  • Avoid Excessively Strong Bases: If the desired reaction does not require a very strong base, use the mildest base that is effective (e.g., K₂CO₃ instead of NaH).

  • Lower Temperature: Deprotonation is often kinetically slower at lower temperatures. Running the reaction at 0 °C or below may suppress this side reaction.

  • Protecting Groups: In extreme cases, if the ethyl group's reactivity is insurmountable, a different synthetic route that introduces the ethyl group at a later stage might be necessary.

References

  • Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chem. Proc.[Link]

  • Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate.[Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.[Link]

  • Starosotnikov, A. M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules.[Link]

  • Makosza, M., & Winiarski, J. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.[Link]

  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. ChemRxiv.[Link]

  • SingaCycle-A1. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. ResearchGate.[Link]

  • Al-Zoubi, R. M. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules.[Link]

  • Wikipedia contributors. (2023). Heck reaction. Wikipedia, The Free Encyclopedia.[Link]

  • Smith, A. B., et al. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.[Link]

  • White, M. C., et al. (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. Journal of the American Chemical Society.[Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.[Link]

  • Organ, M. G., et al. (2017). Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate.[Link]

  • Nechaev, M. S., et al. (2018). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. SciSpace.[Link]

  • Li, Y., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications.[Link]

  • Buchwald, S. L., et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate.[Link]

  • Rueping, M., et al. (2020). Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles. Chemical Communications.[Link]

  • Allen, C. F. H., & Thirtle, J. R. (1955). 2,3-Diaminopyridine. Organic Syntheses.[Link]

  • Buchwald, S. L., & Fors, B. P. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.[Link]

  • Xiao, J., et al. (2021). Rhodium-terpyridine Catalyzed Transfer Hydrogenation of Aromatic Nitro Compounds in Water. Chemistry – An Asian Journal.[Link]

  • Santelli, M., et al. (2015). Heck coupling reaction of different aryl halides with styrene. ResearchGate.[Link]

  • Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[Link]

  • Smith, K., et al. (2002). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace.[Link]

  • Xiao, J., et al. (2021). Rhodium‐terpyridine Catalyzed Transfer Hydrogenation of Aromatic Nitro Compounds in Water. ResearchGate.[Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal.[Link]

  • Lowary, T. L., & Callum, J. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education.[Link]

  • Allen, C. F. H., & Thirtle, J. R. (1946). 3-Aminopyridine. Organic Syntheses.[Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp.[Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube.[Link]

  • University of Calgary. (n.d.). Nucleophilic Substitution Reactions. University of Calgary.[Link]

  • Makosza, M., & Winiarski, J. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Suzuki Coupling with High-Purity 2-Ethylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Bremer, O. (1934).
  • Suzuki, A., et al. (2022). Suzuki coupling between phenylboronic acid and aryl halides. ResearchGate.[Link]

  • ResearchGate. (2013). What method can be used for reduction of aryl nitro group? ResearchGate.[Link]

  • Tuteja, J., et al. (2018). Transfer hydrogenation of various substituted nitro aromatic compounds... ResearchGate.[Link]

  • Potočňák, I., et al. (2019). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. New Journal of Chemistry.[Link]

  • FooDB. (2010). Showing Compound 2-Ethylpyridine (FDB004395). FooDB.[Link]

  • Zhang, J., et al. (2014). Preparation method of 2-chloro-3-aminopyridine.
  • Eureka. (2019). Preparation method of 2-amino-3-nitro pyridine. Eureka.[Link]

  • Wikipedia contributors. (2023). 5-Ethyl-2-methylpyridine. Wikipedia, The Free Encyclopedia.[Link]

  • PubChem. (n.d.). 2-Ethylpyridine. PubChem.[Link]

Sources

Optimization

analytical methods for purity assessment of 2-Ethyl-3-nitropyridine

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the analytical methods for assessing the purity of 2-Ethyl-3-nitropyridin...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the analytical methods for assessing the purity of 2-Ethyl-3-nitropyridine. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to empower you to navigate your experimental challenges effectively. This guide is structured as a dynamic FAQ and troubleshooting resource, designed to address the specific issues you may encounter.

Section 1: General FAQs and Strategy for Purity Assessment

This section addresses foundational questions regarding the analysis of 2-Ethyl-3-nitropyridine and outlines a strategic approach to purity determination.

Q1: Why is a multi-faceted analytical approach necessary for assessing the purity of 2-Ethyl-3-nitropyridine?

A multi-faceted approach is crucial because no single analytical technique can provide a complete purity profile. The purity of an active pharmaceutical ingredient (API) or intermediate is defined by the absence of impurities, which can include starting materials, by-products, degradation products, and residual solvents.[1]

  • Chromatographic methods (HPLC, GC) are essential for separating and quantifying these impurities.[2]

  • Spectroscopic methods (NMR, MS) are vital for confirming the structure of the main component and for identifying unknown impurities.[3][4]

  • Other specific tests (e.g., Karl Fischer titration for water content) address impurities not detectable by standard chromatographic methods.

Employing a combination of these techniques ensures that the analytical results are accurate, reliable, and compliant with regulatory expectations.[1][5]

Q2: What are the key chemical properties of 2-Ethyl-3-nitropyridine that influence the choice of analytical methods?

Understanding the physicochemical properties of 2-Ethyl-3-nitropyridine is the first step in method development.

  • Structure: It possesses a pyridine ring, which is basic, and a nitro group, which is a strong chromophore. The ethyl group adds hydrophobicity.

  • Polarity: The combination of the polar nitro group and the somewhat non-polar ethyl-substituted pyridine ring gives the molecule intermediate polarity. This makes it an ideal candidate for reversed-phase HPLC.[6]

  • Volatility and Thermal Stability: As a substituted pyridine, it is expected to have limited volatility. While GC analysis is possible for some pyridine derivatives, the presence of the nitro group can increase the risk of thermal degradation in a hot GC inlet.[7] Therefore, HPLC is generally the preferred method.

  • UV Absorbance: The pyridine ring and the nitro group are strong UV chromophores, making UV-Vis detection in HPLC highly effective and sensitive.[8]

Section 2: High-Performance Liquid Chromatography (HPLC) - The Primary Technique

HPLC is the cornerstone for purity assessment of non-volatile organic compounds like 2-Ethyl-3-nitropyridine in the pharmaceutical industry.[2]

HPLC Troubleshooting Guide

Q3: My 2-Ethyl-3-nitropyridine peak is tailing significantly. What are the likely causes and how can I fix it?

Peak tailing for a basic compound like a pyridine derivative is a classic problem in reversed-phase HPLC.[6] It is most often caused by secondary interactions between the basic nitrogen on the pyridine ring and acidic residual silanols on the silica-based column packing.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH. Operate at a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate. At this pH, the pyridine nitrogen is protonated, and the silanols are non-ionized, minimizing the unwanted interaction.

  • Use a High-Purity (Type B) Silica Column: Modern columns made with high-purity silica have a much lower concentration of acidic silanols. "End-capped" columns are also designed to minimize these interactions.[9]

  • Add a Competing Base: If adjusting pH is not sufficient, adding a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1%), to the mobile phase can saturate the active silanol sites. Note that TEA is not compatible with MS detection.[9]

  • Reduce Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

HPLC_Tailing_Troubleshooting start Peak Tailing Observed for 2-Ethyl-3-nitropyridine check_ph Is Mobile Phase pH Buffered at pH < 4? start->check_ph adjust_ph Action: Add buffer (e.g., 0.1% Formic Acid) to adjust pH to ~3.0 check_ph->adjust_ph No check_column Is the column a modern, high-purity, end-capped C18 column? check_ph->check_column Yes adjust_ph->check_column change_column Action: Switch to a high-purity (Type B) silica column. check_column->change_column No check_load Is sample concentration too high? check_column->check_load Yes change_column->check_load reduce_load Action: Reduce sample concentration or injection volume. check_load->reduce_load Yes resolved Problem Resolved check_load->resolved No (Consult further) reduce_load->resolved

Caption: Troubleshooting decision tree for HPLC peak tailing.

Q4: I am not seeing good resolution between my main peak and a closely eluting impurity. What are my options?

Poor resolution requires optimizing the selectivity of your method.

  • Modify Mobile Phase Composition: Change the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Acetonitrile and methanol offer different selectivities and can alter the elution order or spacing of peaks.

  • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. Their different properties (dipole moment, hydrogen bonding capability) can significantly impact selectivity for polar compounds.

  • Adjust the Gradient Slope: If using a gradient method, making the gradient shallower (i.e., increasing the run time) will often improve the resolution of closely eluting peaks.

  • Change the Column Stationary Phase: If mobile phase adjustments fail, the interaction with the stationary phase is the next target. Switching from a C18 to a Phenyl or a Polar-Embedded column can provide different retention mechanisms (e.g., π-π interactions) that can resolve difficult pairs.[6]

Experimental Protocol: HPLC-UV Purity Method

This protocol provides a robust starting point for the purity analysis of 2-Ethyl-3-nitropyridine. Validation according to ICH guidelines is required before use in a regulated environment.[10]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

  • Acetonitrile (HPLC grade).

  • Formic Acid (LC-MS grade).

  • Water (HPLC grade or Milli-Q).

  • 2-Ethyl-3-nitropyridine reference standard and sample.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterLow pH to ensure consistent protonation of the pyridine, improving peak shape.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier for reversed-phase.
Gradient Program 0-20 min: 10% to 90% B20-25 min: 90% B25-30 min: 10% BA broad gradient to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[6]
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe nitro-pyridine structure has strong absorbance at this wavelength. A DAD is recommended to check for peak purity.
Injection Volume 10 µLA typical volume; can be adjusted based on sample concentration and sensitivity.
Sample Diluent 50:50 Water:AcetonitrileThe diluent should be as close as possible to the initial mobile phase conditions to prevent peak distortion.[8]

3. Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.[6]

  • Sample Preparation: Accurately weigh and dissolve the 2-Ethyl-3-nitropyridine sample in the diluent to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • System Suitability Test (SST): Perform replicate injections (n=5) of a standard solution. The %RSD for the main peak area and retention time should be <2.0%. This validates that the system is performing correctly before sample analysis.[11]

  • Analysis: Inject a blank (diluent), followed by the sample solutions.

  • Purity Calculation: Purity is typically calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Section 3: Gas Chromatography (GC) - An Alternative Technique

GC can be a powerful tool for assessing volatile impurities, such as residual synthesis solvents. It can also be used for the main analyte if it is thermally stable.[12]

GC Troubleshooting and FAQs

Q5: Can I analyze 2-Ethyl-3-nitropyridine by GC? What are the main challenges?

Yes, but with caution. The primary challenge for nitroaromatic compounds is thermal lability.[7] They can degrade in the hot GC injector, leading to inaccurate quantification and multiple degradation peaks.

Key Considerations for Success:

  • Injector Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization to minimize degradation.

  • Deactivated Inlet Liner: It is critical to use a fresh, deactivated inlet liner. Active sites in the liner can catalyze the degradation of sensitive analytes.[7][13]

  • Column Choice: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

  • Fast Analysis: Use a short column or a fast temperature ramp to minimize the time the analyte spends at high temperatures.[7]

Q6: I see "ghost peaks" in my GC chromatogram. What is the source?

Ghost peaks are peaks that appear in blank runs and are not part of the sample.[14]

  • Carryover: The most common cause is carryover from a previous, more concentrated injection. Run several solvent blanks after a high-concentration sample to wash the system.

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or leaching from tubing can cause ghost peaks. Ensure high-purity gas and clean tubing.

  • Septum Bleed: Old or overheated injector septa can release siloxanes, which appear as regularly spaced ghost peaks. Replace the septum regularly.

Section 4: Spectroscopic and Other Confirmatory Methods

Q7: How can I use NMR and MS to support my purity assessment?

While chromatography quantifies impurities, spectroscopy identifies them.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is an excellent tool for structural confirmation and can be used as a primary method for quantitative purity assessment (qNMR) against a certified internal standard.[15] It can detect impurities with different proton environments, even if they co-elute in HPLC. The presence of unexpected signals in the ¹H or ¹³C NMR spectrum is a direct indication of impurities.[16][17]

  • Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS, GC-MS) is the most powerful technique for impurity identification.[3] MS provides the molecular weight of impurities and, through fragmentation analysis, can elucidate their structures. This is critical for understanding the degradation pathways or synthetic by-products of 2-Ethyl-3-nitropyridine.[18]

Purity_Workflow cluster_0 Phase 1: Method Development & Initial Screen cluster_1 Phase 2: Impurity Profiling cluster_2 Phase 3: Validation & Reporting sample Receive Sample: 2-Ethyl-3-nitropyridine hplc_dev Develop HPLC-UV Method (Primary Technique) sample->hplc_dev nmr_confirm Confirm Structure by ¹H NMR & ¹³C NMR sample->nmr_confirm run_hplc Run HPLC Purity Test (Area % Calculation) hplc_dev->run_hplc nmr_confirm->run_hplc check_spec Purity Meets Spec? run_hplc->check_spec lcms_id Identify Impurities by LC-MS check_spec->lcms_id No validate Validate Method (ICH Guidelines) check_spec->validate Yes lcms_id->validate report Final Purity Report validate->report

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Ethyl-3-nitropyridine and Other Nitropyridines: A Guide for Researchers

In the landscape of heterocyclic chemistry, nitropyridines serve as pivotal building blocks for the synthesis of a wide array of functional molecules, finding extensive applications in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, nitropyridines serve as pivotal building blocks for the synthesis of a wide array of functional molecules, finding extensive applications in medicinal chemistry and materials science.[1] The strategic placement of the nitro group on the pyridine ring profoundly influences its chemical reactivity, making these compounds versatile precursors for further molecular elaboration. This guide provides an in-depth comparative analysis of 2-Ethyl-3-nitropyridine, a lesser-documented derivative, with other more extensively studied nitropyridines. By examining their synthesis, physicochemical properties, and reactivity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding to inform their experimental designs.

Introduction to the Chemical Landscape of Nitropyridines

Nitropyridines are characterized by a pyridine ring substituted with one or more nitro groups. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic aromatic substitution and, conversely, activates it for nucleophilic aromatic substitution (SNAr).[2] This reactivity profile is fundamental to their utility as synthetic intermediates. The position of the nitro group, along with other substituents on the ring, dictates the regioselectivity and rate of these reactions. This guide will focus on 2-substituted-3-nitropyridines, exploring how the nature of the substituent at the 2-position modulates the properties and reactivity of the nitropyridine scaffold.

Synthesis of 2-Alkyl-3-nitropyridines: A General Approach

The synthesis of 2-alkyl-3-nitropyridines, including 2-Ethyl-3-nitropyridine, can be approached through several synthetic routes. A common and effective method involves a two-step process starting from the corresponding 2-chloro-3-nitropyridine.[3][4] This method leverages the high reactivity of the 2-chloro position towards nucleophilic displacement.

Experimental Protocol: General Synthesis of 2-Alkyl-3-nitropyridines

Step 1: Malonic Ester Synthesis

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, diethyl malonate (1.1 equivalents) is added dropwise at 0 °C.

  • The mixture is stirred for 30 minutes at room temperature to ensure complete formation of the malonate anion.

  • A solution of 2-chloro-3-nitropyridine (1 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.

  • The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diethyl (3-nitropyridin-2-yl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • The crude malonic ester from the previous step is dissolved in a mixture of sulfuric acid and water (e.g., 1:1 v/v).

  • The mixture is heated to reflux for several hours to effect both hydrolysis of the esters and decarboxylation of the resulting malonic acid derivative.

  • The reaction progress is monitored by TLC or HPLC.

  • After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude 2-alkyl-3-nitropyridine can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a strong base like sodium hydride in the first step is crucial for the quantitative deprotonation of diethyl malonate, forming the nucleophilic enolate. THF is an excellent solvent for this reaction due to its inertness and ability to solvate the sodium cation. The subsequent acidic hydrolysis and decarboxylation is a classic method to convert the malonic ester into a methyl group, which in this generalized scheme, can be adapted for other alkyl groups by using appropriately substituted malonic esters.

Caption: General synthetic pathway for 2-Alkyl-3-nitropyridines.

Comparative Profiles of Nitropyridines

For a meaningful comparison, we will consider 2-Ethyl-3-nitropyridine in the context of its lower homolog, 2-methyl-3-nitropyridine, and a halogen-substituted analogue, 2-chloro-3-nitropyridine.

Property2-Ethyl-3-nitropyridine2-Methyl-3-nitropyridine2-Chloro-3-nitropyridine
CAS Number 1346534-62-018699-87-15470-18-8
Molecular Formula C₇H₈N₂O₂C₆H₆N₂O₂[5]C₅H₃ClN₂O₂
Molecular Weight 152.15 g/mol 138.12 g/mol [5]158.54 g/mol
Appearance Not widely reportedSolidYellow crystalline powder[4]
Melting Point Data not availableData not available100-103 °C[4]
Boiling Point Data not availableData not availableData not available
Solubility Expected to be soluble in common organic solventsExpected to be soluble in common organic solventsSoluble in organic solvents, needles from H₂O[4]

Comparative Reactivity Analysis

The reactivity of nitropyridines is a key aspect of their utility. The primary reaction of interest for 2-substituted-3-nitropyridines is nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

In 2-substituted-3-nitropyridines, the nitro group at the 3-position strongly activates the ring towards nucleophilic attack. The most likely positions for attack are C2, C4, and C6. In the case of 2-alkyl-3-nitropyridines, a leaving group is typically not present, but the nitro group itself can sometimes be displaced, or reactions can occur at other positions if a suitable leaving group is present.[3] For 2-chloro-3-nitropyridine, the chlorine atom at the 2-position is an excellent leaving group.

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is a crucial factor in determining the reaction rate.

Caption: Generalized SNAr mechanism for 2-substituted-3-nitropyridines.

Influence of the 2-Substituent on Reactivity

The nature of the substituent at the 2-position significantly influences the reactivity of the 3-nitropyridine ring through a combination of electronic and steric effects.

Electronic Effects:

  • Alkyl Groups (Methyl vs. Ethyl): Alkyl groups are weakly electron-donating through an inductive effect (+I). An ethyl group is slightly more electron-donating than a methyl group. This increased electron-donating character in 2-Ethyl-3-nitropyridine would slightly decrease the electrophilicity of the pyridine ring carbons compared to 2-methyl-3-nitropyridine, potentially leading to a slower rate of nucleophilic attack.

  • Chloro Group: The chloro group is electron-withdrawing through its inductive effect (-I) but electron-donating through resonance (+M). For nucleophilic aromatic substitution, the inductive effect is generally more dominant, thus the chloro group further activates the ring towards nucleophilic attack compared to an alkyl group.

Steric Effects:

  • Alkyl Groups (Methyl vs. Ethyl): The ethyl group is sterically bulkier than the methyl group.[6] This increased steric hindrance in 2-Ethyl-3-nitropyridine can impede the approach of a nucleophile to the adjacent positions on the ring, particularly the C2 position itself.[7][8] If a reaction were to occur at the C4 or C6 positions, the steric hindrance from the 2-ethyl group would be less pronounced. Studies on related systems have shown that increasing the steric bulk of substituents can decrease the rate of reaction.[9]

  • Chloro Group: The chloro group is smaller than an ethyl group, and thus presents less steric hindrance to an incoming nucleophile.

Predicted Reactivity Order:

Based on the interplay of these effects, the predicted order of reactivity towards nucleophilic aromatic substitution (assuming a reaction at an activated position with a leaving group) would be:

2-Chloro-3-nitropyridine > 2-Methyl-3-nitropyridine > 2-Ethyl-3-nitropyridine

This prediction is based on the superior activating electronic effect of the chloro group and the combined slightly deactivating electronic effect and increased steric hindrance of the ethyl group compared to the methyl group.

Proposed Experimental Validation: A Kinetic Study

To empirically validate the predicted reactivity differences, a comparative kinetic study can be designed. The reaction of these nitropyridine derivatives with a common nucleophile, such as piperidine, can be monitored using UV-Vis spectrophotometry or HPLC.

Experimental Protocol: Comparative Kinetic Analysis of SNAr Reactions
  • Preparation of Solutions: Prepare stock solutions of known concentrations of 2-Ethyl-3-nitropyridine, 2-methyl-3-nitropyridine, and 2-chloro-3-nitropyridine in a suitable solvent (e.g., acetonitrile or ethanol). Prepare a stock solution of the nucleophile (e.g., piperidine) in the same solvent.

  • Reaction Setup: In a thermostated cuvette holder of a UV-Vis spectrophotometer, mix the nitropyridine solution with a large excess of the nucleophile solution to ensure pseudo-first-order kinetics.

  • Data Acquisition: Monitor the reaction by recording the change in absorbance at a wavelength where the product absorbs and the starting material does not (or vice versa) over time.

  • Data Analysis: Plot the natural logarithm of the absorbance difference (ln(At - A∞)) versus time. The slope of this plot will give the pseudo-first-order rate constant (kobs).

  • Calculation of Second-Order Rate Constant: The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of the nucleophile.

  • Comparison: Compare the calculated k₂ values for the three nitropyridine derivatives to determine their relative reactivities.

Kinetic_Study_Workflow Prepare_Solutions Prepare Stock Solutions (Nitropyridines, Nucleophile) Reaction_Setup Mix Reactants in Cuvette (Pseudo-first-order conditions) Prepare_Solutions->Reaction_Setup Data_Acquisition Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) Reaction_Setup->Data_Acquisition Data_Analysis Plot ln(At - A∞) vs. Time (Determine k_obs) Data_Acquisition->Data_Analysis Calculation Calculate Second-Order Rate Constant (k₂ = k_obs / [Nucleophile]) Data_Analysis->Calculation Comparison Compare k₂ values Calculation->Comparison

Caption: Workflow for a comparative kinetic study of nitropyridine reactivity.

Potential Applications and Future Directions

Nitropyridines are valuable precursors in the synthesis of biologically active molecules.[10] They have been utilized in the development of compounds with a wide range of activities, including antitumor, antiviral, and anti-neurodegenerative properties.[1] The differential reactivity of substituted nitropyridines, as discussed in this guide, allows for the fine-tuning of synthetic strategies to access novel chemical entities. For instance, the controlled, sequential functionalization of di-substituted pyridines can be achieved by exploiting the different reactivities of the leaving groups.

The study of less common derivatives like 2-Ethyl-3-nitropyridine is crucial for expanding the available chemical space for drug discovery. Future research should focus on the full characterization of this compound and the experimental validation of its predicted reactivity. Such studies will undoubtedly contribute to a more comprehensive understanding of the structure-activity relationships within the nitropyridine class of compounds.

Conclusion

This guide has provided a comparative analysis of 2-Ethyl-3-nitropyridine with other nitropyridine derivatives. While a lack of direct experimental data for 2-Ethyl-3-nitropyridine necessitates a more theoretical comparison, the principles of electronic and steric effects provide a solid framework for predicting its reactivity relative to its methyl and chloro analogues. The proposed synthetic and kinetic experimental protocols offer a clear path for the validation of these predictions. A deeper understanding of the subtle differences in reactivity among substituted nitropyridines is paramount for the rational design of complex molecules in the fields of medicinal chemistry and materials science.

References

Comparative

A Senior Application Scientist's Guide to 2-Ethyl-3-nitropyridine in Drug Discovery: A Comparative Analysis

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. The pyridine sca...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. The pyridine scaffold, a privileged structure in medicinal chemistry, is a testament to this, appearing in a multitude of FDA-approved drugs.[1] This guide provides an in-depth, technical comparison of 2-ethyl-3-nitropyridine, a versatile yet specific building block, against other common alternatives for the synthesis of complex molecules. We will delve into its synthesis, reactivity, and practical applications, supported by experimental data and detailed protocols, to offer a comprehensive validation framework for its use in your research.

The Strategic Value of 2-Ethyl-3-nitropyridine: An Overview

2-Ethyl-3-nitropyridine belongs to a class of activated pyridine derivatives that are instrumental in constructing more complex molecular architectures. Its utility stems from two key structural features:

  • The Nitro Group: Positioned at the 3-position, the strongly electron-withdrawing nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This makes the molecule highly susceptible to reaction with a wide range of nucleophiles.

  • The 2-Ethyl Group: This alkyl substituent can influence the molecule's solubility, lipophilicity, and metabolic stability. It can also introduce steric hindrance that can be strategically exploited to direct the regioselectivity of certain reactions.

While direct literature on 2-ethyl-3-nitropyridine is sparse, its chemical behavior can be reliably inferred from its close analog, 2-methyl-3-nitropyridine. The principles of its synthesis and reactivity are largely translatable, with considerations for potential steric effects.

Synthesis of 2-Alkyl-3-nitropyridines: A Validated Protocol

The most common and reliable method for synthesizing 2-alkyl-3-nitropyridines is a two-step process starting from the readily available 2-chloro-3-nitropyridine.[2] This method avoids the use of harsh nitrating conditions on the parent 2-alkylpyridine, which can lead to issues with regioselectivity and over-nitration.

Experimental Protocol: Synthesis of 2-Methyl-3-nitropyridine

This protocol for the synthesis of 2-methyl-3-nitropyridine can be adapted for 2-ethyl-3-nitropyridine by substituting diethyl malonate with the appropriate ethyl-substituted malonic ester.

Step 1: Malonic Ester Condensation

  • To a stirred suspension of potassium carbonate (K₂CO₃, 2.0 equivalents) in anhydrous tetrahydrofuran (THF), add diethyl malonate (1.5 equivalents).

  • Heat the mixture to 60 °C for 30 minutes to facilitate the formation of the malonate anion.

  • Add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Maintain the reaction at 60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude diethyl (3-nitropyridin-2-yl)malonate, which can be used in the next step without further purification.

Step 2: Hydrolysis and Decarboxylation

  • To the crude diethyl (3-nitropyridin-2-yl)malonate, add a 50% aqueous solution of sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux (approximately 120-130 °C) for 2-4 hours. The decarboxylation can be monitored by the cessation of CO₂ evolution.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 2-methyl-3-nitropyridine in moderate to good yields (typically 60-75%).[2]

Diagram: Synthesis of 2-Methyl-3-nitropyridine

G cluster_0 Step 1: Malonic Ester Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Intermediate_Malonate Diethyl (3-nitropyridin-2-yl)malonate 2-Chloro-3-nitropyridine->Intermediate_Malonate K2CO3, THF, 60°C Diethyl Malonate Diethyl Malonate Diethyl Malonate->Intermediate_Malonate Final_Product 2-Methyl-3-nitropyridine Intermediate_Malonate->Final_Product 50% H2SO4, Reflux G Start 2-Alkyl-3-nitropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nu- Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer Product 3-Nu-2-alkylpyridine Meisenheimer->Product - NO2- Leaving_Group NO2- Meisenheimer->Leaving_Group

References

Comparative

A Comparative Guide to the Reactivity of 2-Halo-3-Nitropyridines in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and organic synthesis, 2-halo-3-nitropyridines serve as pivotal building blocks for the construction of compl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, 2-halo-3-nitropyridines serve as pivotal building blocks for the construction of complex molecular architectures. Their inherent electronic properties, characterized by an electron-deficient pyridine ring further activated by a potent nitro group, render them highly susceptible to nucleophilic aromatic substitution (SNAr). This guide offers an in-depth comparison of the reactivity of 2-halo-3-nitropyridines, where the halogen is varied (F, Cl, Br, I), providing both theoretical insights and practical, data-driven comparisons to inform synthetic strategy and experimental design.

The Underlying Chemistry: Understanding SNAr in 2-Halo-3-Nitropyridines

The reactivity of 2-halo-3-nitropyridines is predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. This process is distinct from the more familiar SN1 and SN2 reactions and proceeds via a two-step addition-elimination pathway. The key to this reaction is the presence of the strongly electron-withdrawing nitro group (–NO₂) and the nitrogen atom within the pyridine ring. These features render the carbon atom attached to the halogen (C-2) highly electrophilic and susceptible to attack by a nucleophile.[1][2]

The reaction commences with the attack of a nucleophile on the electron-deficient C-2 carbon, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] This step is typically the rate-determining step of the reaction. The negative charge in this intermediate is effectively delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group and the ring nitrogen.[4] In the second, faster step, the halide ion is expelled as a leaving group, and the aromaticity of the pyridine ring is restored, yielding the substituted product.[1]

SNAr_Mechanism General Mechanism for Nucleophilic Aromatic Substitution (SNAr) of 2-Halo-3-Nitropyridines substrate 2-Halo-3-Nitropyridine intermediate Meisenheimer Complex (Resonance Stabilized) substrate->intermediate + Nu⁻ (k₁, Rate-Determining) nucleophile Nucleophile (Nu⁻) intermediate->substrate k₋₁ product 2-Substituted-3-Nitropyridine intermediate->product k₂ (Fast) - X⁻ leaving_group Halide Ion (X⁻)

Caption: General mechanism for the SNAr reaction of 2-halo-3-nitropyridines.

Comparative Reactivity: The "Element Effect" in Action

A fascinating and somewhat counterintuitive aspect of SNAr reactions is the trend in leaving group ability among the halogens. Contrary to SN2 reactions where the leaving group ability follows the order I > Br > Cl > F (reflecting C-X bond strength), in SNAr reactions, the trend is typically reversed: F > Cl ≈ Br > I .[5] This phenomenon is often referred to as the "element effect."

The rationale behind this inverted reactivity order lies in the rate-determining step. Since the initial attack of the nucleophile is the slow step, the ability of the halogen to withdraw electron density from the ring via its inductive effect plays a more significant role than its ability to leave. Fluorine, being the most electronegative halogen, exerts the strongest electron-withdrawing inductive effect, thereby making the C-2 position more electrophilic and stabilizing the negatively charged Meisenheimer intermediate. This stabilization of the transition state leading to the intermediate results in a lower activation energy and a faster reaction rate.

Quantitative Comparison

One study on the reaction of various chloronitropyridine isomers with piperidine in ethanol at 40°C provides a quantitative measure for the reactivity of the chloro-substituted analogue.[2] For 2-chloro-3-nitropyridine, the second-order rate constant (k₂) was determined to be 1.2 x 10⁻⁴ L mol⁻¹ sec⁻¹.[2]

Furthermore, a comparative study on the reaction of 2-fluoro- and 2-chloropyridines with sodium ethoxide in ethanol at 25°C demonstrated that 2-fluoropyridine reacts approximately 320 times faster than its chloro counterpart.[6] Although this study does not include the nitro substituent, the significant rate enhancement observed for the fluoro-substituted pyridine strongly supports the general reactivity trend.

2-Halo-3-NitropyridineHalogenRelative Reactivity TrendSupporting Evidence
2-Fluoro -3-nitropyridineFHighestThe high electronegativity of fluorine strongly activates the ring for nucleophilic attack and stabilizes the Meisenheimer intermediate.[5][6]
2-Chloro -3-nitropyridineClModerateLess electronegative than fluorine, leading to a slower reaction rate. A measured rate constant with piperidine is 1.2 x 10⁻⁴ L mol⁻¹ sec⁻¹.[2]
2-Bromo -3-nitropyridineBrModerateReactivity is generally comparable to that of the chloro analogue.[5]
2-Iodo -3-nitropyridineILowestDespite being the best leaving group in terms of bond strength, its low electronegativity leads to the slowest rate in SNAr reactions where nucleophilic attack is rate-determining.[5]

Note: The relative reactivity is based on the established principles of SNAr reactions and supported by the cited experimental data. Direct quantitative comparison of all four compounds under identical conditions would require a dedicated kinetic study.

Experimental Protocol: A Practical Guide to SNAr

To provide a tangible and reproducible experimental framework, the following protocol details a typical SNAr reaction between 2-chloro-3-nitropyridine and a primary amine, benzylamine. This procedure can be adapted for other nucleophiles with appropriate modifications to the reaction conditions.

Synthesis of 2-(Benzylamino)-3-nitropyridine

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine.

  • Dissolution: Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.2 M.

  • Addition of Reagents: To the stirred solution, add benzylamine followed by triethylamine at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-(benzylamino)-3-nitropyridine.

Experimental_Workflow Experimental Workflow for SNAr Reaction setup 1. Reaction Setup (Flask, Stirrer, Condenser) dissolve 2. Dissolution (2-Chloro-3-nitropyridine in Ethanol) setup->dissolve add_reagents 3. Reagent Addition (Benzylamine, Triethylamine) dissolve->add_reagents heat 4. Heating (Reflux for 2-4 hours) add_reagents->heat monitor 5. Monitoring (TLC) heat->monitor workup 6. Workup (Solvent removal, Extraction, Washing) monitor->workup purify 7. Purification (Chromatography/Recrystallization) workup->purify product Pure Product (2-(Benzylamino)-3-nitropyridine) purify->product

Caption: A typical experimental workflow for the SNAr reaction.

Kinetic Analysis via UV-Vis Spectrophotometry

For a quantitative comparison of reaction rates, UV-Vis spectrophotometry offers a reliable method to monitor the reaction progress under pseudo-first-order conditions.

Protocol Outline:

  • Reagent Preparation: Prepare a stock solution of the 2-halo-3-nitropyridine substrate and a series of solutions of the nucleophile in a suitable solvent (e.g., ethanol, acetonitrile) at various concentrations. The nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.[3]

  • Instrumentation Setup: Use a UV-Vis spectrophotometer with a thermostatted cuvette holder to maintain a constant temperature. Determine the wavelength of maximum absorbance (λmax) for the expected product, ensuring the starting material has minimal absorbance at this wavelength.[3]

  • Data Acquisition: Initiate the reaction by mixing the substrate and nucleophile solutions in the cuvette. Immediately begin recording the absorbance at the predetermined λmax as a function of time until the reaction is complete (i.e., the absorbance plateaus).[3]

  • Data Analysis: The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation. By plotting kobs against the concentration of the nucleophile, the second-order rate constant (k₂) can be obtained from the slope of the resulting line.

Conclusion and Outlook

The reactivity of 2-halo-3-nitropyridines in nucleophilic aromatic substitution is a well-established and synthetically valuable transformation. The leaving group ability follows the trend F > Cl ≈ Br > I, a direct consequence of the rate-determining nucleophilic attack, where the high electronegativity of fluorine provides the most significant rate enhancement. This understanding is crucial for researchers in drug discovery and development, as it allows for the rational design of synthetic routes and the selection of appropriate starting materials to achieve the desired chemical transformations efficiently. The provided experimental protocol serves as a practical starting point for the synthesis of a wide range of functionalized 3-nitropyridine derivatives, which are important scaffolds in medicinal chemistry.

References

[7] Benchchem. (n.d.). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. Retrieved from Benchchem website. [3] Benchchem. (n.d.). A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. Retrieved from Benchchem website. [1] Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine. Retrieved from Benchchem website. [8] Bram, S., & Singleton, D. A. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Angewandte Chemie International Edition, 57(34), 10830-10833. [2] Benchchem. (n.d.). A Comparative Guide to the Reactivity of Chloronitropyridine Isomers in Nucleophilic Aromatic Substitution. Retrieved from Benchchem website. [9] IMSERC. (n.d.). Kinetics / reaction monitoring. Retrieved from IMSERC website. [5] Um, I. H., Lee, E. J., & Lee, H. W. (2000). The "Element Effect" in Nucleophilic Aromatic Substitution Reactions of 2-Substituted-N-methylpyridinium Ions with Piperidine in Methanol. Journal of Organic Chemistry, 65(17), 5239-5243. [6] Illuminati, G., & Marino, G. (1970). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Journal of the American Chemical Society, 92(25), 7475-7476. [10] University of Bristol. (n.d.). Kinetic Profiling by NMR. Retrieved from University of Bristol website. [11] Guidechem. (n.d.). How to apply and prepare 2-Chloro-3-nitropyridine efficiently? Retrieved from Guidechem website. [12] Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from Fisher Scientific website. [4] ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). Retrieved from ResearchGate website. [13] Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Retrieved from Iowa State University website. [14] Merklin, J., Sinardo, B., & Majireck, M. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry, 86(23), 16345-16356. [15] Merklin, J., Sinardo, B., & Majireck, M. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [16] Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from Organic & Biomolecular Chemistry. [17] Kurbakova, E., Urbańczyk, M., Kazimierczuk, K., & Shchukina, D. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10459-10466. [18] Li, Z., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3467-3476. [19] Benchchem. (n.d.). Reactivity in SNAr Reactions: A Comparative Analysis of 3-Bromoquinoline and 3-Chloroquinoline. Retrieved from Benchchem website.

Sources

Validation

A Comparative Guide to the Efficacy of 2-Substituted-3-Nitropyridines as Synthetic Intermediates

Senior Application Scientist's Note: Initial searches for "2-Ethyl-3-nitropyridine" yielded limited specific data, suggesting it is a less common synthetic intermediate. However, the closely related analogue, 2-Chloro-3-...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: Initial searches for "2-Ethyl-3-nitropyridine" yielded limited specific data, suggesting it is a less common synthetic intermediate. However, the closely related analogue, 2-Chloro-3-nitropyridine , is a cornerstone in synthetic chemistry with extensive documentation. This guide will therefore focus on the well-established efficacy of 2-Chloro-3-nitropyridine, providing a robust, data-driven comparison and detailed protocols that are directly relevant to researchers in the field. The principles and reaction pathways discussed are largely translatable to other 2-substituted-3-nitropyridines.

Introduction: The Strategic Importance of 2-Chloro-3-nitropyridine

In the landscape of pharmaceutical and agrochemical development, the pyridine scaffold is a privileged structure due to its presence in numerous bioactive molecules. The strategic functionalization of this ring is paramount for modulating pharmacological properties. 2-Chloro-3-nitropyridine has emerged as a highly versatile and valuable synthetic intermediate for several key reasons. The electron-withdrawing nature of the nitro group profoundly activates the pyridine ring, making it amenable to a variety of transformations that are otherwise challenging.

Specifically, the nitro group at the 3-position activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr) and simultaneously serves as a precursor to the synthetically crucial 3-amino group. This dual functionality allows for a logical and efficient progression in the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its reactivity, compares its synthetic utility to alternative intermediates, and offers detailed experimental protocols for its key transformations.

Core Synthetic Transformations of 2-Chloro-3-nitropyridine

The synthetic utility of 2-Chloro-3-nitropyridine is primarily centered around two key transformations: the reduction of the nitro group and the displacement of the chloro group.

Reduction of the Nitro Group to 2-Chloro-3-aminopyridine

The conversion of the 3-nitro group to a 3-amino group is arguably the most critical transformation of this intermediate, yielding 2-chloro-3-aminopyridine. This product is a vital building block for constructing APIs like pirenzepine (an anti-ulcer drug) and various diazepine-based anti-AIDS drugs.[1] The choice of reduction method is crucial and depends on factors such as substrate tolerance, scale, and cost.

Comparative Analysis of Reduction Methods

Reduction MethodTypical ReagentsYield (%)AdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C, PtO₂>90%High yield, clean reaction, atom economical.[2]Requires specialized pressure equipment; potential for dehalogenation.
Metal/Acid ReductionSnCl₂/HCl, Fe/HCl85-95%Cost-effective, robust, tolerates various functional groups.[3]Generates significant metallic waste, requiring stringent work-up procedures.
Transfer HydrogenationFormic acid, Hydrazine~90%Avoids high-pressure H₂, mild conditions.May require higher catalyst loading.

Causality Behind Experimental Choices: Catalytic hydrogenation is often preferred on an industrial scale for its efficiency and cleaner profile, provided the potential for dehalogenation (loss of the chlorine atom) can be mitigated through careful catalyst selection and optimization of reaction conditions (pressure, temperature).[2] For laboratory-scale synthesis where functional group tolerance is key, stannous chloride (SnCl₂) reduction offers a reliable and high-yielding alternative.[3]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group makes the C2 position of the pyridine ring highly electrophilic, facilitating the displacement of the chloride by a wide range of nucleophiles. This SNAr reaction is a powerful tool for introducing diverse functionalities.

Caption: General workflow for SNAr reactions with 2-Chloro-3-nitropyridine.

Excellent yields (90-94%) have been reported for the reaction of 2-Chloro-3-nitropyridine with various substituted anilines to form 2-anilino-3-nitropyridine derivatives, which are precursors for cytotoxic agents.[3] This high reactivity provides a significant advantage over less activated halopyridines.

Advanced Applications in Cross-Coupling Reactions

While the chloro group can be directly used in some cross-coupling reactions, it is the derivative, 2-chloro-3-aminopyridine, that is more commonly employed as a substrate in palladium-catalyzed reactions like the Suzuki-Miyaura coupling. This allows for the construction of complex biaryl structures, which are prevalent in modern pharmaceuticals.

Challenges and Solutions in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of 2-chloropyridines can be challenging. The Lewis basic nitrogen atoms of the pyridine ring and the amino group can coordinate to the palladium catalyst, leading to inhibition and poor yields.[4]

  • Problem: Standard catalysts like Pd(PPh₃)₄ are often ineffective for the coupling of 2-chloropyridines due to the slow oxidative addition step and catalyst inhibition.[4]

  • Solution: The use of more active catalyst systems, typically involving electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃, is required to overcome these challenges.[4][5] These advanced ligands promote the difficult oxidative addition step and can mitigate catalyst poisoning.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis with Alternative Synthetic Routes

The efficacy of 2-Chloro-3-nitropyridine as a precursor to 2-chloro-3-aminopyridine can be benchmarked against other established methods.

Synthetic RouteStarting MaterialKey StepsAdvantagesDisadvantages
This Guide's Focus 2-Pyridone 1. Nitration 2. N-alkylation 3. Chlorination 4. ReductionHigh selectivity, fewer by-products, high overall yield.[6]Multi-step process.
Chlorination of 3-Aminopyridine3-AminopyridineDirect chlorination (e.g., H₂O₂/HCl)Fewer steps.Poor regioselectivity, often yields a mixture of 2-chloro and 2,5-dichloro products, requiring difficult separation.[7]
Hofmann Degradation2-ChloronicotinamideHofmann degradationGood for specific substrates.Use of bromine and strong base can limit functional group tolerance; potential for hazardous byproducts.[7]

This comparison clearly illustrates the strategic advantage of using the nitropyridine route. While it involves more steps, the high regioselectivity and cleaner product profile often make it the more efficient and scalable option, avoiding the problematic purification issues associated with direct chlorination.[6][7]

Detailed Experimental Protocols

The following protocols are self-validating systems, providing clear steps and expected outcomes for researchers.

Protocol 1: Synthesis of 2-Chloro-3-nitropyridine from N-ethyl-3-nitro-2-pyridone[7]
  • Setup: In a reaction vessel equipped with a stirrer and heating mantle, add N-ethyl-3-nitro-2-pyridone (1.0 eq).

  • Heating: Heat the vessel to 110-120°C with stirring until the reactant is fully melted.

  • Chlorination: Slowly add triphosgene (0.4 eq) to the molten reactant over 30 minutes. The reaction mass should remain a liquid.

  • Reaction Monitoring: Maintain the temperature and continue stirring for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture. Carefully add an aqueous solution of sodium hydroxide (NaOH) to neutralize the acidic byproducts.

  • Isolation: Perform steam distillation to isolate the crude 2-chloro-3-nitropyridine. The product can be further purified by recrystallization from a suitable solvent like ethanol.

    • Expected Yield: ~98%

Protocol 2: Reduction to 2-Chloro-3-aminopyridine using SnCl₂[4]
  • Setup: To a round-bottom flask, add 2-chloro-3-nitropyridine (1.0 eq) and methanol to create a 0.5 M solution.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 3 hours.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.

  • Neutralization: Dilute the residue with water and carefully neutralize with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the product.

    • Expected Yield: 85-95%

Protocol 3: Suzuki-Miyaura Coupling of 2-Chloro-3-aminopyridine[5]
  • Setup: To an oven-dried reaction vessel, add 2-chloro-3-aminopyridine (1.0 eq), the desired arylboronic acid (1.5 eq), potassium phosphate (K₃PO₄) (2.0 eq), Pd₂(dba)₃ (1-2 mol%), and SPhos (2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor progress by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

    • Expected Yield: Varies significantly based on the boronic acid, but yields of 60-90% are achievable with optimized conditions.

Conclusion

2-Chloro-3-nitropyridine stands out as a superior synthetic intermediate due to its predictable reactivity and the strategic advantages it offers in constructing complex pyridine-containing molecules. Its ability to undergo clean, high-yielding reduction to the corresponding amine, coupled with the activated nature of the 2-chloro position for both SNAr and subsequent cross-coupling reactions, provides a robust and flexible platform for drug discovery and development. Compared to alternatives like the direct chlorination of 3-aminopyridine, the nitropyridine route offers unparalleled regioselectivity and scalability, cementing its role as an indispensable tool for the modern synthetic chemist.

References

  • Google Patents. (2012). Preparation method of 2-chloro-3-aminopyridine. CN102532010B.
  • Nikol'skiy, V. et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

  • Yılmaz, Ü. et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

  • da Silva, D. et al. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. ResearchGate. [Link]

  • Google Patents. (2012). Preparation method of 2-chloro-3-aminopyridine. CN102532010A.
  • Wikipedia. (Accessed 2024). Sandmeyer reaction. [Link]

  • Khan, I. et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • PrepChem.com. (Accessed 2024). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. [Link]

  • Organic Chemistry Portal. (Accessed 2024). Sandmeyer Reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Nikol'skiy, V. et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [Link]

  • Matsumura, Y. et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (Accessed 2024). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]

  • Wang, H. et al. (2022). Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. NIH. [Link]

  • Scriven, E. F. V. & Murugan, R. (2008). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • Sarsenova, L. et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. [Link]

  • Billingsley, K. L. & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]

  • Adkins, H. & Cramer, H. I. (1930). Hydrogenation of Derivatives of Pyridine. Sciencemadness.org. [Link]

  • Cocco, M. T. et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed. [Link]

  • Yılmaz, Ü. et al. (2013). The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. [Link]

  • MySkinRecipes. (Accessed 2025). Ethyl 3-Nitropyridine-2-carboxylate. [Link]

  • Google Patents. (2010).
  • Ouchi, T. et al. (2015). Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-Alkyl-3-Nitropyridine Compounds

For researchers and professionals in drug development, the pyridine scaffold remains a cornerstone of medicinal chemistry, offering a versatile platform for designing novel therapeutics.[1] Within this broad class, nitro...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyridine scaffold remains a cornerstone of medicinal chemistry, offering a versatile platform for designing novel therapeutics.[1] Within this broad class, nitropyridines, and specifically 2-alkyl-3-nitropyridine derivatives, represent a compelling area of investigation due to their diverse biological activities.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo studies of this chemical class, with a particular focus on 2-methyl-3-nitropyridine as a representative compound, owing to the limited public data on 2-ethyl-3-nitropyridine. We will delve into their synthesis, biological activities, and toxicological profiles, offering insights into their potential as drug candidates and comparing them with other relevant alternatives.

The Chemistry of 2-Alkyl-3-Nitropyridines: Synthesis and Reactivity

The synthesis of 2-alkyl-3-nitropyridines is a critical first step in their biological evaluation. A common and reliable method involves a multi-step process starting from the more accessible 2-chloro-3-nitropyridines.[3][4] This process typically includes a reaction with a malonic ester anion, followed by hydrolysis and decarboxylation to yield the desired 2-alkyl-3-nitropyridine.[3] This synthetic route is favored for its reliability and scalability, making it a practical choice for producing these compounds for further study.[3]

The nitro group at the 3-position significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr).[3][4] This reactivity is a key feature for the further functionalization of these compounds, allowing for the introduction of various substituents to modulate their biological activity.[3] For instance, 2-methyl- and 2-styryl-3-nitropyridines readily react with thiolate anions, leading to the substitution of the nitro group.[3]

In Vitro Studies: Unveiling Biological Mechanisms

The in vitro evaluation of 2-alkyl-3-nitropyridine compounds is essential for elucidating their mechanism of action and identifying potential therapeutic targets. While specific data for 2-ethyl-3-nitropyridine is scarce, studies on related 3-nitropyridine analogues have revealed potent biological activities.

A notable study on 3-nitropyridine analogues identified them as novel microtubule-targeting agents.[5] These compounds were shown to induce apoptosis and cause G2 cell cycle arrest in cancer cell lines.[5] Further investigation through X-ray crystallography confirmed that these analogues bind to the colchicine-site of tubulin, thereby inhibiting tubulin polymerization.[5] This mechanism is a well-established strategy in cancer therapy, suggesting that 2-alkyl-3-nitropyridine derivatives could be explored as potential anticancer agents.

The following table summarizes the in vitro activity of representative 3-nitropyridine analogues:

CompoundCell LineActivityIC50 (µM)Mechanism of Action
4AZA2891JurkatApoptosis Induction, G2 Cell Cycle ArrestLow µM rangeMicrotubule destabilization
4AZA2996JurkatApoptosis Induction, G2 Cell Cycle ArrestLow µM rangeMicrotubule destabilization

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a typical experiment to assess the effect of a test compound on tubulin polymerization in vitro.

  • Reagents and Materials:

    • Lyophilized tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

    • GTP solution (10 mM)

    • Glycerol

    • Test compound (e.g., a 2-alkyl-3-nitropyridine derivative) dissolved in DMSO

    • Positive control (e.g., Vincristine)

    • Negative control (DMSO)

    • 96-well microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL.

    • Prepare the reaction mixture in a 96-well plate on ice. For each well, add:

      • Tubulin solution

      • GTP solution (to a final concentration of 1 mM)

      • Glycerol (to a final concentration of 10%)

      • Test compound at various concentrations (or controls)

    • Incubate the plate at 37°C in the microplate reader.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Plot the absorbance as a function of time to generate polymerization curves.

    • The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the absorbance increase.

In Vivo Studies: Assessing Efficacy and Toxicology

This study revealed that 2-ethyl-4-nitropyridine N-oxide has moderate acute toxicity, with mean lethal doses (LD50) of 1250 mg/kg for female rats and 430 mg/kg for male mice.[6] The substance showed a pronounced irritating effect on the mucous membranes of the eyes but did not exhibit local irritating effects on the skin, skin-resorptive, or allergic effects.[6] A significant finding from the subacute experiment was the compound's toxic effect on the blood system, leading to an imbalance of oxyhemoglobin and methemoglobin.[6]

The pharmacokinetic profile of a related compound, 2-ethyl-6-methyl-3-hydroxypyridine, has been studied in rats, although it is important to note that this is not a nitropyridine derivative.[7][8] Such studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which are critical for its development as a drug.

Experimental Workflow: In Vivo Antitumor Efficacy Study

The following diagram illustrates a typical workflow for an in vivo study to evaluate the antitumor efficacy of a 2-alkyl-3-nitropyridine compound in a mouse xenograft model.

G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Phase animal_acclimation Animal Acclimation (e.g., 1 week) tumor_inoculation Tumor Cell Inoculation (e.g., subcutaneous) animal_acclimation->tumor_inoculation tumor_growth Tumor Growth Monitoring tumor_inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_admin Compound Administration (e.g., oral, IV) randomization->treatment_admin monitoring Monitor Tumor Volume & Body Weight treatment_admin->monitoring endpoint Euthanasia at Endpoint monitoring->endpoint tissue_collection Tumor and Organ Collection endpoint->tissue_collection analysis Histopathological & Biochemical Analysis tissue_collection->analysis

Caption: Workflow for an in vivo antitumor efficacy study.

Comparative Analysis and Future Directions

The available data suggests that 2-alkyl-3-nitropyridine compounds hold promise as a scaffold for the development of new therapeutics, particularly in the area of oncology. Their potential as microtubule-targeting agents places them in a class of well-established anticancer drugs.[5] However, the toxicological findings for the related 2-ethyl-4-nitropyridine N-oxide highlight the importance of careful safety evaluation, especially concerning hematological effects.[6]

Compared to other nitropyridine derivatives, such as those with antimicrobial or psychotropic properties, the 2-alkyl-3-nitropyridine scaffold appears to be more aligned with anticancer applications due to the observed mechanism of action.[1][9]

Future research should focus on:

  • Synthesis and screening of a broader library of 2-alkyl-3-nitropyridine derivatives to establish structure-activity relationships (SAR).

  • Direct in vitro and in vivo studies of 2-ethyl-3-nitropyridine to confirm its biological activity and toxicological profile.

  • Pharmacokinetic studies of promising lead compounds to assess their drug-like properties.

  • Head-to-head comparison with existing microtubule-targeting agents to evaluate their relative efficacy and safety.

By systematically addressing these research questions, the full therapeutic potential of 2-alkyl-3-nitropyridine compounds can be unlocked, potentially leading to the development of novel and effective drugs for a range of diseases.

References

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.
  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH.
  • Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide.
  • Synthesis, evaluation of biological activity and SAR of new thioalkyl deriv
  • 3-nitropyridine analogues as novel microtubule-targeting agents. Lirias.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • Pharmacokinetic profile and metabolism of 2-ethyl-6-methyl-3-hydroxypyridine in r
  • Pharmacokinetic profile and metabolism of 2-ethyl-6-methyl-3-hydroxypyridine in r

Sources

Validation

Comparative Structure-Activity Relationship (SAR) of 2-Ethyl-3-nitropyridine Analogs as Novel Anticancer Agents

A Senior Application Scientist's Guide to Navigating SAR for Drug Discovery Professionals In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone in the design of novel therapeutic agents,...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating SAR for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone in the design of novel therapeutic agents, with nitropyridine derivatives, in particular, demonstrating a wide spectrum of biological activities, including potent antitumor effects.[1] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-Ethyl-3-nitropyridine analogs, a promising class of compounds with potential as microtubule-targeting anticancer agents. Drawing upon established principles from related nitropyridine and pyridine derivatives, this document will delve into the causal relationships behind experimental design, present comparative data, and provide detailed protocols for the synthesis and evaluation of these compounds.

The Rationale: Targeting Microtubules with 3-Nitropyridine Scaffolds

Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a prime target for anticancer therapies.[2][3] Agents that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.[2] Several 3-nitropyridine analogs have been identified as a novel class of microtubule-targeting agents that bind to the colchicine site of tubulin, thereby inhibiting tubulin polymerization.[2][3][4] The 3-nitro group is a key pharmacophoric feature, contributing to the electron-deficient nature of the pyridine ring and facilitating interactions with the target protein.[5] The substitution at the 2-position of the 3-nitropyridine ring offers a valuable vector for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide focuses on the 2-ethyl substituent as a starting point for a systematic SAR exploration.

Deciphering the Structure-Activity Relationship: A Comparative Analysis

While a dedicated, comprehensive SAR study on 2-Ethyl-3-nitropyridine analogs is not extensively documented in a single source, we can extrapolate key trends from research on related 2-substituted-3-nitropyridines and other pyridine-based anticancer agents. The following sections outline proposed structural modifications and their anticipated impact on biological activity.

Modification of the 2-Alkyl Chain

The ethyl group at the 2-position provides a balance of lipophilicity and steric bulk. Altering the length and branching of this alkyl chain can significantly impact binding affinity and cell permeability.

Modification Rationale Predicted Effect on Activity
Methyl (2-Methyl-3-nitropyridine) Reduce steric hindrance, potentially allowing for deeper penetration into the binding pocket.May increase or decrease activity depending on the specific steric requirements of the target.
Propyl, Isopropyl, Butyl Increase lipophilicity, which can enhance membrane permeability but may also lead to non-specific binding and reduced solubility.Activity may increase up to an optimal chain length, after which it is expected to decrease.
Cyclopropyl, Cyclobutyl Introduce conformational rigidity and alter the spatial arrangement of the substituent.May lead to improved binding affinity if the constrained conformation is favorable for interaction with the target.
Introduction of Functional Groups on the 2-Alkyl Chain

Introducing polar functional groups or aromatic rings can create new hydrogen bonding or π-stacking interactions within the binding site, potentially enhancing potency and selectivity.

Modification Rationale Predicted Effect on Activity
2-(2-Hydroxyethyl)-3-nitropyridine Introduce a hydrogen bond donor/acceptor to form new interactions with the protein.Likely to increase potency if a suitable hydrogen bonding partner is available in the binding site.
2-(2-Aminoethyl)-3-nitropyridine Introduce a basic group that can form salt bridges or hydrogen bonds.Potential for a significant increase in activity, but may also affect cell permeability and toxicity.
2-Styryl-3-nitropyridine Introduce a larger, aromatic moiety capable of π-stacking interactions.[6]Can lead to a substantial increase in affinity if a hydrophobic pocket is present.
2-(2-Phenoxyethyl)-3-nitropyridine Increase size and introduce an ether linkage for potential hydrogen bonding.May enhance binding through a combination of hydrophobic and polar interactions.
Modifications of the Pyridine Ring

While the 3-nitro group is generally considered essential, modifications at other positions of the pyridine ring can modulate the electronic properties and provide additional points of interaction.

Modification Rationale Predicted Effect on Activity
5-Halo (F, Cl, Br) substitution Modulate the electron-withdrawing nature of the ring and introduce potential halogen bonding interactions.Can either increase or decrease activity based on the specific electronic and steric effects.
5-Amino or 5-Hydroxy substitution Introduce hydrogen bond donor/acceptor groups.May alter the binding mode and potentially improve activity, but could also impact the overall electronic properties required for the primary mechanism of action.
6-Amino or 6-Alkyl substitution Explore steric and electronic effects at the position adjacent to the nitrogen atom.Likely to have a significant impact on the overall conformation and binding.

Experimental Validation: Protocols for Synthesis and Biological Evaluation

To validate the predicted SAR, a systematic approach to synthesis and biological testing is crucial. The following protocols are based on established methodologies for similar compound classes.

General Synthetic Pathway for 2-Alkyl-3-nitropyridine Analogs

The synthesis of 2-alkyl-3-nitropyridine analogs can be achieved through a multi-step process starting from readily available 2-chloro-3-nitropyridine.[6][7]

Synthetic_Workflow A 2-Chloro-3-nitropyridine B Reaction with Malonic Ester Anion A->B Diethyl malonate, K2CO3, THF C Substituted Malonic Ester Intermediate B->C D Hydrolysis & Decarboxylation C->D H2SO4 (aq) E 2-Methyl-3-nitropyridine D->E F Deprotonation & Alkylation E->F LDA or n-BuLi, then R-X G 2-Ethyl-3-nitropyridine & Analogs F->G Biological_Evaluation_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays (for active compounds) A Synthesized Analogs B Cell Viability Assay (e.g., MTT/MTS) A->B C Determine IC50 values in cancer cell lines (e.g., HeLa, A549) B->C D In Vitro Tubulin Polymerization Assay C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Immunofluorescence Microscopy C->F G G D->G Confirm direct inhibition of tubulin assembly H H E->H Verify G2/M arrest I I F->I Visualize disruption of microtubule network

Caption: A tiered workflow for the in vitro biological evaluation of 2-Ethyl-3-nitropyridine analogs.

Detailed Protocols:

  • Cell Viability Assay (MTT/MTS):

    • Seed cancer cells (e.g., HeLa, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for 48-72 hours.

    • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

  • In Vitro Tubulin Polymerization Assay: [8] 1. Reconstitute purified tubulin in a suitable buffer. 2. Add the test compound or a control (e.g., colchicine, paclitaxel) to the tubulin solution. 3. Initiate polymerization by raising the temperature to 37°C. 4. Monitor the change in absorbance at 340 nm over time using a spectrophotometer. Inhibition of polymerization will result in a lower rate of absorbance increase compared to the control.

  • Cell Cycle Analysis:

    • Treat cells with the test compound at a concentration around its IC50 value for 24 hours.

    • Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of microtubule-targeting activity. [2]

  • Immunofluorescence Microscopy:

    • Grow cells on coverslips and treat them with the test compound.

    • Fix, permeabilize, and block the cells.

    • Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

    • Visualize the microtubule network and cell morphology using a fluorescence microscope. Disruption of the normal microtubule structure is a hallmark of microtubule-targeting agents.

Conclusion and Future Directions

The 2-Ethyl-3-nitropyridine scaffold represents a promising starting point for the development of novel microtubule-targeting anticancer agents. The proposed SAR-guided modifications, coupled with the detailed synthetic and biological evaluation protocols, provide a robust framework for identifying lead compounds with enhanced potency and drug-like properties. Future work should focus on exploring a wider range of substitutions at the 2-position and on the pyridine ring, as well as conducting in vivo studies to assess the efficacy and safety of the most promising analogs. A thorough understanding of the SAR of this compound class will be instrumental in advancing these molecules through the drug discovery pipeline.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]

  • Gell, C., et al. In Vitro Microtubule Severing Assays. Methods in Molecular Biology, 2010. [Link]

  • Gell, C., et al. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein. Journal of Visualized Experiments, 2018. [Link]

  • Richard, C., et al. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. International Journal of Molecular Sciences, 2021. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Bosc, C., et al. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Oncology, 2020. [Link]

  • SciSpace. 3-nitropyridine analogues as novel microtubule-targeting agents. [Link]

  • Nikol'skiy, V., et al. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI, 2020. [Link]

  • Nikol'skiy, V. N., et al. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 2022. [Link]

  • Hassan, A., et al. Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. ResearchGate, 2022. [Link]

  • PubMed Central. 3-nitropyridine analogues as novel microtubule-targeting agents. [Link]

  • MDPI. Recent Advances in Microtubule Targeting Agents for Cancer Therapy. [Link]

  • PubMed. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. [Link]

  • Inno-Pharmchem. What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? [Link]

  • PubMed Central. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. [Link]

  • PubMed. 3-nitropyridine analogues as novel microtubule-targeting agents. [Link]

  • ResearchGate. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • PubMed Central. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Hassan, A., et al. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Archiv der Pharmazie, 2022. [Link]

  • International Journal of Chemical Studies. Pyridine heterocycles: Compiling the anticancer capabilities. [Link]

Sources

Comparative

A Researcher's Guide to Assessing the Druggability of 2-Ethyl-3-nitropyridine Derivatives

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs.[1][2] Its derivatives exhibit a wide spectrum of biological act...

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of a nitro group, as seen in the 2-Ethyl-3-nitropyridine scaffold, significantly modulates the electronic properties of the ring, offering a unique vector for chemical exploration and potential protein-ligand interactions.[1][4] However, the promise of a novel chemical series is only realized through a rigorous and objective assessment of its druggability—the likelihood of a compound modulating a target in a way that is therapeutically beneficial and possesses drug-like properties.

This guide provides a comprehensive framework for evaluating the druggability of 2-Ethyl-3-nitropyridine derivatives. We will move beyond a simple checklist of assays, instead focusing on the causal logic behind experimental choices and the integration of computational and experimental data to build a robust, self-validating profile of a potential drug candidate. Our approach is structured in a tiered system, from rapid in silico screening to definitive in vitro validation, enabling a resource-efficient and scientifically sound decision-making process.

Tier 1: In Silico Profiling - The Digital Twin of Druggability

Before committing to costly and time-consuming synthesis and wet lab experiments, a thorough in silico evaluation is paramount. Modern computational tools, leveraging quantitative structure-activity relationship (QSAR) models and machine learning, provide a powerful lens to predict a compound's pharmacokinetic and toxicity profile (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity).[5][6][7] This initial screen serves to flag potential liabilities and prioritize analogs with the highest probability of success.

The primary goal here is to assess compliance with established "drug-likeness" principles, such as Lipinski's Rule of Five, and to predict key ADMET parameters. A failure in these early predictions is a strong indicator of future development challenges.[7]

Key In Silico Parameters and Recommended Tools
Parameter CategorySpecific MetricPredicted Value (Example)Significance & RationaleRecommended Free Tools
Physicochemical Molecular Weight (MW)< 500 DaGoverns solubility and permeability.SwissADME, pkCSM[6]
LogP (Lipophilicity)1 - 3Balances solubility and permeability for oral absorption.SwissADME, pkCSM
Topological Polar Surface Area (TPSA)< 140 ŲPredicts membrane permeability and blood-brain barrier penetration.SwissADME
H-Bond Donors/Acceptors≤ 5 / ≤ 10Key determinants of solubility and membrane transport.SwissADME
Absorption Caco-2 Permeability> -5.15 log cm/sPredicts intestinal absorption of orally administered drugs.pkCSM, ADMETLab 2.0
Human Intestinal Absorption> 80%Estimates the fraction of drug absorbed from the gut.SwissADME, pkCSM
Distribution Blood-Brain Barrier (BBB) PermeabilityLogBB < -1Indicates potential for CNS side effects or utility for CNS targets.pkCSM, ADMETLab 2.0
Plasma Protein Binding (PPB)< 90%High binding reduces free drug concentration and efficacy.pkCSM, ADMETLab 2.0
Metabolism CYP450 Inhibition (e.g., 2D6, 3A4)Non-inhibitorPredicts potential for drug-drug interactions.SwissADME, pkCSM
Toxicity hERG InhibitionNon-inhibitorA critical screen to avoid cardiotoxicity.[6]Pred-hERG[6]
AMES MutagenicityNon-mutagenicEarly flag for potential carcinogenicity.pkCSM, ADMETLab 2.0
In Silico Druggability Assessment Workflow

The following diagram illustrates a logical workflow for the initial computational screening of a library of 2-Ethyl-3-nitropyridine derivatives.

G cluster_0 Tier 1: In Silico Assessment Start Virtual Library of 2-Ethyl-3-nitropyridine Analogs PhysChem Calculate Physicochemical Properties (MW, LogP, TPSA, etc.) Start->PhysChem Lipinski Filter: Lipinski's Rule of Five & Other Drug-Likeness Rules PhysChem->Lipinski ADMET Predict ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lipinski->ADMET Pass Synthesis Select Top Candidates for Synthesis Prioritize Prioritize Candidates: Rank by Favorable ADMET Profile & Low Toxicity Risk ADMET->Prioritize Prioritize->Synthesis

Caption: Workflow for in silico prioritization of drug candidates.

Tier 2: In Vitro Experimental Validation

While computational models are invaluable for initial screening, their predictions must be validated through robust, quantitative in vitro assays.[8][9] This phase aims to physically measure the properties predicted in Tier 1 and to assess the compound's direct interaction with its biological target and its effect on cells.

Experimental Protocol 1: Kinetic Solubility Assessment

Rationale: Poor solubility is a major hurdle in drug development, impacting absorption and formulation. A kinetic solubility assay using nephelometry is a high-throughput method to determine the solubility of a compound upon precipitation from a DMSO stock solution, mimicking the conditions of many biological assays.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the 2-Ethyl-3-nitropyridine derivative in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate.

  • Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to equilibrate.

  • Measurement: Read the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at ~620 nm.

  • Data Analysis: The concentration at which the signal significantly increases above the background is determined as the kinetic solubility.

Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The ability of a drug to cross biological membranes, like the intestinal wall, is critical for oral bioavailability. PAMPA provides a rapid, cell-free method to predict passive membrane permeability.[10]

Methodology:

  • Membrane Preparation: Coat the wells of a 96-well filter plate (donor plate) with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Compound Addition: Add the test compound solution (e.g., 50 µM in PBS, pH 7.4) to the donor plate wells.

  • Assay Assembly: Place the donor plate into a 96-well acceptor plate containing PBS.

  • Incubation: Incubate the stacked plates for 4-16 hours at room temperature. During this time, the compound will diffuse from the donor to the acceptor compartment if it is membrane-permeable.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the measured concentrations and incubation time.

Experimental Protocol 3: Target Engagement Assay

Rationale: Demonstrating that a compound physically binds to its intended biological target is a critical step in confirming its mechanism of action.[11] The choice of assay depends heavily on the target class. For example, for a kinase target, a fluorescence resonance energy transfer (FRET) assay is a common choice.

Methodology (Example: FRET-based Kinase Assay):

  • Reagents: Prepare a reaction buffer containing the kinase enzyme, a fluorescently labeled peptide substrate, and ATP.

  • Compound Incubation: In a microplate, add serial dilutions of the 2-Ethyl-3-nitropyridine derivative.

  • Reaction Initiation: Add the kinase, substrate, and ATP mixture to the wells to start the enzymatic reaction. Incubate for a specified time (e.g., 60 minutes).

  • Detection: Add a solution containing an antibody that specifically recognizes the phosphorylated peptide substrate. This antibody is labeled with a FRET partner to the substrate's fluorophore.

  • Measurement: Read the plate on a fluorescence plate reader. If the substrate is phosphorylated, the antibody binds, bringing the FRET pairs into proximity and generating a signal. An active inhibitor will prevent phosphorylation and reduce the FRET signal.

  • Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Validation and Lead Selection Workflow

This diagram outlines the experimental cascade for validating hits from the in silico screen and selecting a lead candidate.

G cluster_1 Tier 2: In Vitro Validation Start Synthesized Candidates (from Tier 1) Solubility Kinetic Solubility Assay (Nephelometry) Start->Solubility Permeability Permeability Assay (e.g., PAMPA) Start->Permeability Metabolism Metabolic Stability Assay (Liver Microsomes) Start->Metabolism Target Target Engagement Assay (e.g., FRET, ELISA) Start->Target Toxicity Cellular Toxicity Assay (e.g., MTT, CellTiter-Glo) Start->Toxicity Decision Multi-parameter Analysis: Potency, Solubility, Permeability, Stability, Toxicity Solubility->Decision Permeability->Decision Metabolism->Decision Target->Decision Toxicity->Decision Lead Lead Candidate(s) Selected Decision->Lead Favorable Profile Fail Discard or Redesign Decision->Fail Unfavorable Profile

Caption: Experimental workflow for in vitro validation and lead selection.

Tier 3: Comparative Analysis and Benchmarking

A druggable compound is not just active; it must offer a competitive advantage over existing therapies or alternative molecules in development. Therefore, the final step in this initial assessment is to benchmark the lead 2-Ethyl-3-nitropyridine derivative against a relevant comparator.

Let us hypothesize that our lead candidate, ENTP-007 , is being developed as an inhibitor of a hypothetical kinase, "Kinase X," for oncology. A relevant comparator would be an established, FDA-approved Kinase X inhibitor.

Comparative Druggability Profile: ENTP-007 vs. Competitor Drug
ParameterENTP-007 (Hypothetical Data)Competitor Drug (Known Data)Analysis & Interpretation
Target Potency IC50 = 50 nMIC50 = 75 nMENTP-007 shows slightly better target potency in a biochemical assay.
Cellular Potency EC50 = 250 nMEC50 = 300 nMThe improved biochemical potency translates to cellular activity.
Solubility (PBS) 75 µg/mL50 µg/mLENTP-007 has superior aqueous solubility, potentially aiding formulation.
Permeability (PAMPA) Pe = 6.5 x 10⁻⁶ cm/sPe = 5.0 x 10⁻⁶ cm/sBoth compounds exhibit good passive permeability.
Metabolic Stability t½ (Human Microsomes) = 45 mint½ (Human Microsomes) = 30 minENTP-007 shows improved stability, suggesting potentially lower clearance in vivo.
hERG Inhibition IC50 > 30 µMIC50 = 15 µMENTP-007 possesses a significantly better cardiovascular safety window.
Cytotoxicity (HepG2) CC50 = 25 µMCC50 = 20 µMBoth compounds show similar off-target cytotoxicity against a liver cell line.

Conclusion

The journey from a promising chemical scaffold to a viable drug candidate is a process of systematic risk reduction. For 2-Ethyl-3-nitropyridine derivatives, this process must begin with a clear-eyed assessment of fundamental druggability. By integrating predictive in silico modeling with robust in vitro validation and contextualizing the results through benchmarking, researchers can make informed, evidence-based decisions. This tiered approach ensures that resources are focused on compounds with the highest likelihood of becoming safe and effective medicines, ultimately accelerating the path from the laboratory to the clinic.

References

  • Wu F, et al. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry, 8:726. Available from: [Link]

  • Kar S, et al. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425:85-115. Available from: [Link]

  • Lagorce D, et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1):109. Available from: [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Available from: [Link]

  • Gleeson MP, et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(22):15286-15301. Available from: [Link]

  • Creative Biolabs. (n.d.). Preliminary Screening of Drug Candidate. Available from: [Link]

  • Ukrainets IV, et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules, 24(10):1927. Available from: [Link]

  • Cheal SM, et al. (2019). Advances in preclinical evaluation of experimental antibody-drug conjugates. British Journal of Cancer, 121(6):445-455. Available from: [Link]

  • Amann A, et al. (2016). Evaluation of assays for drug efficacy in a three-dimensional model of the lung. Cell Biology and Toxicology, 32(5):441-457. Available from: [Link]

  • Connors TA, et al. (1969). Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. Chemico-Biological Interactions, 1(1):27-47. Available from: [Link]

  • Connors TA, et al. (1971). Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. II. Chemico-Biological Interactions, 4(1):11-22. Available from: [Link]

  • Scott AD, et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 66(11):7142-7179. Available from: [Link]

  • Chupakhin ON, et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(19):6925. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Available from: [Link]

  • Herrera-Mayorga V, et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(2):1232. Available from: [Link]

  • Kim H, et al. (1996). Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. The Journal of Antibiotics, 49(10):1029-1034. Available from: [Link]

  • Mąkosza M, et al. (2019). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 24(17):3156. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitro-2(1H)-pyridinone. PubChem Compound Database. Available from: [Link]

  • Rakhmanin YA, et al. (2022). Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. Hygiene and Sanitation, 101(7):728-734. Available from: [Link]

  • Rateb ME, et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3):1-16. Available from: [Link]

  • Galy-Fauriol I, et al. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Molecules, 26(18):5547. Available from: [Link]

Sources

Validation

A Researcher's Guide to the Preclinical Evaluation of 2-Ethyl-3-Nitropyridine Based Compounds

This guide provides a comprehensive framework for the preclinical evaluation of novel chemical entities, using the 2-Ethyl-3-nitropyridine scaffold as a representative example. Pyridine and its derivatives are foundation...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel chemical entities, using the 2-Ethyl-3-nitropyridine scaffold as a representative example. Pyridine and its derivatives are foundational structures in medicinal chemistry, forming the core of numerous FDA-approved drugs due to their versatile pharmacological activities.[1][2][3] The introduction of a nitro group, as seen in nitropyridines, can significantly modulate a compound's biological profile, making this class a subject of intense interest for drug discovery.[4][5]

Instead of a rigid, step-by-step manual, this document is structured to mirror the logical, decision-driven process of a real-world drug development program. We will explore the causality behind experimental choices, the integration of in vitro and in vivo data, and the critical decision points that determine whether a promising compound moves forward or is abandoned. Our focus is on building a self-validating preclinical package, where each experiment answers a key question and informs the next stage of investigation.

The Candidate Profile: Synthesis and Scientific Rationale

The journey of any new drug candidate begins with its synthesis and a clear hypothesis for its biological activity. 2-Ethyl-3-nitropyridine derivatives can be synthesized through various established organic chemistry routes, often involving the precise nitration of a substituted pyridine ring or multi-component ring transformations.[6][7][8] The presence of the electron-withdrawing nitro group and the ethyl substituent creates a unique electronic and steric profile, which can be exploited for specific biological targeting.

The rationale for investigating this scaffold could be multifaceted:

  • Targeted Inhibition: The structure may be designed to fit the active site of a specific enzyme, such as a kinase or metabolic enzyme, where the nitropyridine core acts as a crucial pharmacophore.

  • Bioisosteric Replacement: The nitropyridine moiety can serve as a bioisostere for other chemical groups, potentially improving pharmacokinetic properties or reducing off-target effects compared to existing drugs.[9]

  • Novel Mechanism of Action: The compound may exhibit a novel biological activity discovered through phenotypic screening.

The first step is to establish a robust and scalable synthesis route that provides high-purity material for all subsequent preclinical testing.

The Gauntlet of In Vitro Evaluation: Early Screening for Bioactivity and Liabilities

In vitro assays are the cornerstone of early-stage drug discovery. They provide a rapid, cost-effective, and high-throughput method to assess a compound's biological activity and identify potential liabilities before committing to expensive and time-consuming animal studies.[10][11][12] The goal is to "fail fast, fail cheap," advancing only the most promising candidates.

Experimental Workflow: In Vitro Screening Cascade

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a new compound.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Safety & Specificity cluster_2 Decision Point Compound Test Compound (e.g., 2-Ethyl-3-nitropyridine derivative) Cytotoxicity Cytotoxicity/Antiproliferative Assay (e.g., MTT, CellTiter-Glo) Compound->Cytotoxicity Dose-response testing Genotoxicity Genotoxicity Assay (e.g., Ames Test) Cytotoxicity->Genotoxicity Active compounds advance Target Target Engagement Assay (If target is known) Cytotoxicity->Target Active compounds advance Decision Proceed to In Vivo? Potent, non-genotoxic, on-target activity Genotoxicity->Decision Target->Decision

Caption: A streamlined workflow for the initial in-vitro evaluation of a novel compound.

Antiproliferative Activity: The Primary Litmus Test

For compounds being investigated for oncology applications, the first question is whether they can inhibit the growth of cancer cells. This is typically assessed using a panel of human cancer cell lines.

Experimental Protocol: MTT Proliferation Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, RKO for colorectal cancer) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-Ethyl-3-nitropyridine test compound and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Comparative Data: Antiproliferative Activity

The table below presents hypothetical data comparing our lead compound with a standard chemotherapeutic agent.

CompoundTarget PathwayMCF-7 IC₅₀ (µM)[9]T47D IC₅₀ (µM)[9]RKO IC₅₀ (µM)[9]
Compound ENP-1 (Hypothesized)1.22.50.8
DoxorubicinTopoisomerase II0.50.90.4

Causality: The choice of cell lines is critical. Using a panel representing different cancer types (e.g., breast, colon) provides an initial spectrum of activity. A low micromolar or nanomolar IC₅₀ value is generally considered a good starting point for further investigation.

Genotoxicity Assessment: An Early Safety Hurdle

A drug candidate that causes genetic mutations is unlikely to succeed. Therefore, assessing genotoxicity early is a critical, non-negotiable step. The bacterial reverse mutation assay, or Ames test, is the gold standard for this purpose.[10][12]

Experimental Protocol: Ames Test (Miniaturized Version)

  • Strain Selection: Use multiple strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine (his) or tryptophan (trp) operon, which render them unable to synthesize the respective amino acid.

  • Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to determine if the compound or its metabolites are mutagenic.

  • Exposure: Mix the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer in a small volume.

  • Plating: Plate the mixture onto a minimal agar medium lacking the essential amino acid (e.g., histidine).

  • Incubation: Incubate the plates for 48-72 hours.

  • Analysis: Count the number of revertant colonies (colonies that have regained the ability to grow). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.

Trustworthiness: This protocol is self-validating through the mandatory inclusion of negative (vehicle) and known positive controls (e.g., sodium azide, 2-nitrofluorene). A positive result here is a major red flag that often halts further development of the compound for many indications.

In Vivo Evaluation: From the Dish to the Organism

If a compound demonstrates promising potency and a clean safety profile in vitro, it graduates to in vivo testing. Animal models are indispensable for understanding how a compound behaves in a complex biological system, providing insights into its efficacy, toxicity, and pharmacokinetic profile that cannot be obtained otherwise.[13][14]

Logical Flow of an In Vivo Efficacy Study

The following diagram outlines the key stages of conducting a preclinical efficacy study using a xenograft model.

cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis Implant Implant Human Tumor Cells (e.g., RKO) into Immunocompromised Mice TumorGrowth Monitor Tumor Growth Until Palpable Size (e.g., 100-150 mm³) Implant->TumorGrowth Randomize Randomize Mice into Treatment Groups (Vehicle vs. Compound) TumorGrowth->Randomize Dosing Administer Treatment (e.g., Daily, PO or IP) for 21 Days Randomize->Dosing Monitor Monitor Tumor Volume and Body Weight Throughout Study Dosing->Monitor Endpoint Endpoint: Tumor Growth Inhibition (TGI) Survival Analysis Monitor->Endpoint

Caption: Workflow for a cell-line derived xenograft (CDX) efficacy study.

Pharmacokinetic (PK) Studies: The ADME Profile

Before testing for efficacy, it's crucial to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME). A PK study determines the drug's exposure over time.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).[15]

  • Dosing: Administer the 2-Ethyl-3-nitropyridine compound via two routes: intravenous (IV) bolus (e.g., 2 mg/kg) to determine clearance and volume of distribution, and oral gavage (PO) (e.g., 10 mg/kg) to assess oral bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process the blood to isolate plasma and store it at -80°C.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Comparative Data: Key Pharmacokinetic Parameters

This table shows example PK data for our compound, highlighting key metrics for drug development.

ParameterDefinitionValue (Compound ENP-1)Desired Outcome
T½ (half-life) Time for drug concentration to decrease by half7 hours[15]Long enough for desired dosing interval (e.g., once daily)
Cmax (max conc.) Maximum observed plasma concentration1.5 µg/mLShould exceed the efficacious concentration (IC₅₀)
AUC (Area Under Curve) Total drug exposure over time10.5 µg*h/mLHigher values indicate greater overall exposure
F% (Bioavailability) Fraction of oral dose reaching systemic circulation45%High oral bioavailability is preferred for oral drugs

Causality: Poor pharmacokinetics, such as very rapid clearance (short half-life) or low oral bioavailability, can terminate a project even if the compound is highly potent in vitro. The goal is to ensure the drug can reach its target in the body at a sufficient concentration for a sufficient duration.

Efficacy Evaluation: The Xenograft Model

The cell line-derived xenograft (CDX) model is a workhorse of preclinical oncology research.[13][16] It involves implanting human cancer cells into immunocompromised mice to grow tumors, which can then be used to test the efficacy of anticancer agents.

Experimental Protocol: CDX Efficacy Study

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10⁶ RKO cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID).

  • Tumor Growth: Allow tumors to grow to a mean size of 100-150 mm³.

  • Randomization: Randomize animals into treatment groups (e.g., n=8-10 mice per group), ensuring similar average tumor volumes across groups. Groups typically include a vehicle control and one or more doses of the test compound.

  • Treatment: Administer the 2-Ethyl-3-nitropyridine compound daily via the predetermined route (e.g., oral gavage) for 21 days.

  • Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2. Body weight is a key indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Trustworthiness: This protocol's validity rests on the vehicle control group, which establishes the baseline tumor growth rate. A statistically significant reduction in tumor growth in the treated groups, without causing excessive toxicity (e.g., >20% body weight loss), is a strong indicator of anti-tumor efficacy.

Integrated Analysis and Decision-Making

The ultimate goal of this preclinical evaluation is not just to generate data, but to make a well-informed decision. Do we proceed with lead optimization, advance the candidate to more complex IND-enabling studies, or terminate the program?

Decision-Making Framework

This decision tree illustrates how different data points from the preclinical cascade inform the project's trajectory.

Start Start: Novel Compound (2-Ethyl-3-nitropyridine) InVitro In Vitro Potency? (IC50 < 5 µM) Start->InVitro Genotox Genotoxic? (Ames Test) InVitro->Genotox Yes Stop1 STOP: Low Potency InVitro->Stop1 No PK Good PK Profile? (e.g., F% > 30%) Genotox->PK No Stop2 STOP: Genotoxicity Genotox->Stop2 Yes Efficacy In Vivo Efficacy? (TGI > 50%) PK->Efficacy Yes Optimize1 OPTIMIZE: Poor PK Properties PK->Optimize1 No Optimize2 OPTIMIZE: Low Efficacy Efficacy->Optimize2 No Proceed PROCEED: Advance to IND-Enabling Toxicology Studies Efficacy->Proceed Yes

Caption: A decision tree for advancing a compound through preclinical evaluation.

A successful candidate from this evaluation, such as our hypothetical Compound ENP-1 , would exhibit:

  • Potent in vitro activity against relevant cancer cell lines.

  • No evidence of mutagenicity in the Ames test.

  • Acceptable pharmacokinetic properties , including reasonable oral bioavailability and a half-life suitable for the intended dosing regimen.

  • Significant tumor growth inhibition in a relevant in vivo model at a well-tolerated dose.

This comprehensive data package provides the confidence needed to invest further resources into the extensive toxicology, safety pharmacology, and manufacturing studies required for an Investigational New Drug (IND) application.

References

  • Biocompare. (n.d.). In Vivo Models. Retrieved from [Link]

  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Retrieved from [Link]

  • Antineo. (n.d.). In Vitro Preclinical Services. Retrieved from [Link]

  • Elfawal, B., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. National Institutes of Health. Retrieved from [Link]

  • MDPI. (n.d.). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Retrieved from [Link]

  • News-Medical.Net. (2021, February 26). Exploring Preclinical Cancer Models. Retrieved from [Link]

  • PubMed Central. (n.d.). Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. Retrieved from [Link]

  • ResearchGate. (2025, April 7). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

  • Arriaga, V. (2024, February 1). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. Charles River Laboratories. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pyridine on key pharmacological parameters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

  • Scholl, H. R., & Iba, M. M. (1997). Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure. Xenobiotica, 27(3), 265-277. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • ACS Publications. (n.d.). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

  • ResearchGate. (2020, November). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • PubMed Central. (2023, September 20). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 3-Nitropyridine-2-carboxylate. Retrieved from [Link]

  • PubMed. (n.d.). Preclinical evaluation of the pharmacodynamic properties of 2,5-diaziridinyl-3-hydroxymethyl-6-methyl-1,4-benzoquinone. Retrieved from [Link]

  • National Institutes of Health. (2025, January 24). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 2-Ethyl-3-nitropyridine

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Ethyl-3-nitropyridine. As a substituted nitropyridine, this compound requires careful handling due to its potential hazards.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Ethyl-3-nitropyridine. As a substituted nitropyridine, this compound requires careful handling due to its potential hazards. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.

Immediate Safety and Hazard Assessment

Primary Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3] Nitropyridine compounds can cause skin, eye, and respiratory irritation.[2][4]

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.[1][4]

  • Environmental: As with many synthetic heterocyclic compounds, it should not be released into the environment.[3][5] Never pour 2-Ethyl-3-nitropyridine down the drain or discard it in regular trash.[1]

Essential Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is non-negotiable. The following setup is mandatory for handling this compound at any stage, including preparation for disposal.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles are mandatory. A face shield is recommended if there is a splash risk.Protects against accidental splashes that can cause serious eye irritation.[2][3]
Hand Protection Nitrile or butyl rubber gloves. Standard latex gloves may not offer sufficient protection.Prevents skin contact; these materials are generally resistant to pyridine-based compounds.[1]
Body Protection A fully-buttoned laboratory coat.Protects against contamination of personal clothing.[1]
Respiratory Protection All handling must be conducted within a certified chemical fume hood.Prevents inhalation of potentially harmful vapors or dust.[1][2]
Engineering Controls A certified chemical fume hood is required. An emergency eyewash station and safety shower must be readily accessible.[1][6]Ensures proper ventilation and provides immediate decontamination options in case of exposure.

Step-by-Step Disposal Protocol

The disposal of 2-Ethyl-3-nitropyridine must be managed as hazardous chemical waste.[1] Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is crucial.

Step 1: Waste Classification and Segregation
  • Classification: Immediately classify all materials contaminated with 2-Ethyl-3-nitropyridine (e.g., residual compound, contaminated consumables like pipette tips and wipes) as hazardous waste.[7][8] The electron-withdrawing nature of the nitro group makes nitroaromatic compounds generally resistant to natural degradation and potentially toxic.[9]

  • Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your EHS department. In particular, keep it separate from incompatible materials like strong acids and oxidizing agents.[4]

Step 2: Containerization and Labeling
  • Container Selection: Use a clean, compatible, and sealable waste container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is typically appropriate.[10] Ensure the container is in good condition, with no cracks or leaks.[11]

  • Labeling: The container must be clearly and accurately labeled. Attach a "Hazardous Waste" tag as soon as the first drop of waste is added.[6][11] The label must include:

    • The words "Hazardous Waste"[12]

    • The full chemical name: "2-Ethyl-3-nitropyridine" (avoiding formulas or abbreviations)[11]

    • An accurate estimation of the concentration and volume.

    • The date the waste was first added to the container.[10]

Step 3: Waste Accumulation and Storage
  • Location: Store the sealed waste container in a designated satellite accumulation area within or near the lab where the waste is generated.[11]

  • Conditions: The storage area must be cool, dry, and well-ventilated.[1][2] Keep the container away from heat sources, open flames, and direct sunlight.[6][13]

  • Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a leak.[11]

Step 4: Arranging for Final Disposal
  • Contact EHS: Do not attempt to treat or neutralize the chemical waste yourself unless it is part of a specific, approved protocol.[1] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

  • Documentation: Complete any required waste pickup forms accurately and completely. Your institution will then transport the waste to a licensed hazardous waste disposal facility, where it will likely be incinerated at high temperatures.[7][14]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-Ethyl-3-nitropyridine.

G Disposal Workflow for 2-Ethyl-3-nitropyridine cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition cluster_prohibitions Prohibited Actions start Waste Generated (2-Ethyl-3-nitropyridine) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood classify Classify as Hazardous Waste fume_hood->classify container Select Compatible Waste Container classify->container drain DO NOT Pour Down Drain trash DO NOT Place in Regular Trash label_waste Label Container Correctly ('Hazardous Waste', Full Name) container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store containment Use Secondary Containment store->containment contact_ehs Contact EHS for Pickup containment->contact_ehs end Professional Disposal (e.g., Incineration) contact_ehs->end

Caption: Decision workflow for handling 2-Ethyl-3-nitropyridine waste.

Spill and Emergency Procedures

Accidents require immediate and correct action to mitigate risks.

Small Spills (within a chemical fume hood):
  • Alert Personnel: Notify others in the immediate area.

  • Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad.

  • Collection: Using non-sparking tools, carefully collect the absorbent material and the spilled substance. Place it into a sealable, pre-labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent (consult your EHS department for recommendations), followed by soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.

Large Spills (or any spill outside a fume hood):
  • Evacuate: Immediately evacuate the area.

  • Notify: Alert personnel and contact your institution's emergency response team or EHS department immediately.[1][6]

  • Secure: If safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt Cleanup: Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an emergency response team.[1]

References

  • Safe Disposal of 5-Ethynyl-2-nitropyridine: A Procedural Guide. Benchchem.
  • Safety Data Sheet - 2-Chloro-3-nitropyridine. Jubilant Ingrevia.
  • SAFETY DATA SHEET - 3-Nitropyridine. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Ethylpyridine. Thermo Fisher Scientific.
  • Standard Operating Procedure for Pyridine. Washington State University.
  • SAFETY DATA SHEET - 2-Methyl-3-nitropyridine. Thermo Fisher Scientific.
  • 2-Hydroxy-5-nitropyridine Safety Data Sheet. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 3-Ethylpyridine. Chem Service.
  • SAFETY DATA SHEET - 2-Amino-5-nitropyridine. Sigma-Aldrich.
  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Advisory 7.3 - Hazardous Waste Management. University of Cincinnati Environmental Health & Safety.
  • Simultaneous pyridine biodegradation and nitrogen removal in an aerobic granular system. PubMed.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH).
  • Chemical Waste Guidelines. University of Maryland Environmental Safety, Sustainability & Risk.
  • Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide. BenchChem.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA).
  • ChemView Database. U.S. Environmental Protection Agency (EPA).
  • Microbial Degradation of Pyridine and Its Derivatives. ResearchGate.
  • Biodegradation of pyridine in a completely mixed activated sludge process. PubMed.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethyl-3-nitropyridine

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents like 2-Ethyl-3-nitropyridine d...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents like 2-Ethyl-3-nitropyridine demands a thorough understanding of potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). Our approach is grounded in the principle of proactive risk mitigation, ensuring that every procedure is a self-validating system of safety.

While specific toxicological data for 2-Ethyl-3-nitropyridine is not extensively published, a conservative safety posture requires us to extrapolate from the known hazards of structurally similar compounds, such as other nitropyridine and ethylpyridine derivatives. These related compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Some are also classified as harmful if swallowed or in contact with skin and may be combustible or flammable.[1][2][4] Therefore, the following recommendations are designed to provide comprehensive protection against these anticipated risks.

Core Protective Measures: A Multi-Layered Defense

The cornerstone of chemical safety is a multi-layered defense where PPE serves as the final, critical barrier between the researcher and the chemical. This defense begins with engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures), but PPE is your personal last line of defense.

Eye and Face Protection: Shielding Against Irreversible Damage

The mucous membranes of the eyes are highly susceptible to irritation and damage from chemical splashes and vapors.[5] For nitropyridine derivatives, which are documented to cause serious eye irritation, robust protection is non-negotiable.[3]

  • Minimum Requirement: At all times when handling 2-Ethyl-3-nitropyridine in any form, ANSI Z87.1-compliant chemical splash goggles are mandatory.[6] Safety glasses with side shields are insufficient as they do not provide a seal around the eyes and offer inadequate protection against splashes.

  • Elevated Risk Scenarios: During procedures with a higher risk of splashing or energetic reactions (e.g., transferring large volumes, heating, or performing reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[6][7] This provides a secondary layer of protection for the entire face.

Skin and Body Protection: Preventing Dermal Contact and Absorption

Dermal exposure is a primary route for chemical contact. Related nitropyridines are known skin irritants.[2][3] Protective clothing prevents direct contact and absorption through the skin.

  • Laboratory Coat: A flame-resistant laboratory coat is essential. Ensure it is fully buttoned with sleeves rolled down to provide maximum coverage.[6]

  • Chemical-Resistant Apron: For tasks involving significant quantities of the material or a high likelihood of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Full Body Protection: In the case of a large-scale spill or when handling bulk quantities, chemical-resistant coveralls may be necessary to ensure complete body protection.[7]

Hand Protection: The Critical Interface

Hands are the most likely part of the body to come into direct contact with chemicals. The selection of appropriate gloves is critical and must be based on the principle of chemical resistance.

  • Glove Type: Nitrile gloves are the standard for incidental contact with a wide range of chemicals and are a suitable starting point.[6] It is imperative to check the manufacturer's glove compatibility chart for specific resistance data against nitropyridines or similar aromatic compounds if available.

  • Double Gloving: For any direct handling or when submersion is possible, double gloving is strongly recommended.[8] This provides an additional protective barrier and allows for the safe removal of the outer glove immediately following a known or suspected contamination, minimizing the spread of the chemical.[8]

  • Glove Integrity: Always inspect gloves for any signs of degradation, punctures, or tears before use. Change gloves frequently (a common recommendation is every 30-60 minutes) and immediately after any known contact with the chemical.[8]

Respiratory Protection: Safeguarding Against Inhalation Hazards

Nitropyridine derivatives can cause respiratory irritation.[1][2][3] All handling of 2-Ethyl-3-nitropyridine that could generate dust (if solid) or vapors (if liquid) must be performed within a certified chemical fume hood.

  • Primary Engineering Control: The primary method for controlling inhalation exposure is a properly functioning chemical fume hood.

  • When Respirators are Required: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is required.[6] A NIOSH-approved respirator with an organic vapor cartridge is appropriate. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.

Summary of PPE Requirements

The appropriate level of PPE is dictated by the specific task and the associated risks. The following table provides a clear summary for different operational scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume/Low-Risk (e.g., Weighing small quantities in a fume hood, preparing dilute solutions)Chemical Splash GogglesSingle pair of nitrile glovesFlame-resistant lab coatNot required if handled exclusively in a fume hood
Standard Laboratory Operations (e.g., Synthesis, extractions, chromatography)Chemical Splash GogglesDouble-layered nitrile glovesFlame-resistant lab coatWork must be conducted in a chemical fume hood
High-Risk/Large Volume (e.g., Bulk transfers, potential for splashes)Goggles and Face ShieldDouble-layered nitrile or chemical-resistant gloves (e.g., butyl rubber)Flame-resistant lab coat and chemical-resistant apronWork must be conducted in a chemical fume hood
Spill Cleanup Goggles and Face ShieldHeavy-duty chemical-resistant glovesChemical-resistant coveralls or suitNIOSH-approved respirator with organic vapor cartridges

Experimental Protocol: PPE Donning and Doffing

Properly putting on and taking off PPE is crucial to prevent cross-contamination. Follow this sequence meticulously.

Donning (Putting On) Sequence:
  • Attire: Ensure you are wearing long pants and closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Coveralls: Put on your flame-resistant lab coat and fasten it completely.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure requires it.

Doffing (Taking Off) Sequence:

This sequence is designed to move from most contaminated to least contaminated.

  • Decontamination: If grossly contaminated, clean the exterior of your gear (e.g., outer gloves, apron) before removal.

  • Outer Gloves: Remove the outer pair of gloves. Peel them off so they turn inside out, without touching the exterior with your bare inner glove. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Apron: Remove the face shield and/or chemical apron.

  • Lab Coat/Coveralls: Remove the lab coat by rolling it down your arms and folding it inward to contain any contamination.

  • Goggles: Remove your goggles from the back of your head forward.

  • Respirator: If worn, remove the respirator.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the exterior with your bare hands.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1]

Operational and Disposal Plan

  • Handling: Always handle 2-Ethyl-3-nitropyridine in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Keep away from heat, sparks, and open flames, as related compounds are flammable or combustible.[1][4]

  • Disposal of Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes contaminated with 2-Ethyl-3-nitropyridine, must be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container for disposal according to your institution's and local regulations.[2][9] Do not discard contaminated items in the regular trash.

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate PPE based on a risk assessment of your planned experiment.

PPE_Selection_Workflow PPE Selection Workflow for 2-Ethyl-3-nitropyridine Handling cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls Start Plan Experiment Risk Assess Risks: - Scale (mg vs g) - Splash Potential? - Aerosolization? Start->Risk FumeHood Work in Fume Hood? Risk->FumeHood Low Risk DoubleGlove Add Double Gloves Risk->DoubleGlove Moderate Risk FaceShield Add Face Shield Risk->FaceShield High Splash Risk BasePPE Standard PPE: - Lab Coat - Goggles - Nitrile Gloves FumeHood->BasePPE Yes Respirator Respirator Required (Consult EHS) FumeHood->Respirator No Proceed Proceed with Caution BasePPE->Proceed DoubleGlove->BasePPE FaceShield->DoubleGlove Respirator->Proceed

Caption: Workflow for PPE selection based on experimental risk assessment.

References

  • Synerzine. (2018). Safety Data Sheet: Pyridine, 2-ethyl-. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment to Use When Handling Hazardous Drugs. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • Shustova, A. A., et al. (2022). Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Ethyl-3-nitropyridine
© Copyright 2026 BenchChem. All Rights Reserved.